molecular formula C9H9ClO3 B1597477 (5-Chloro-2-methoxyphenyl)acetic acid CAS No. 7569-62-2

(5-Chloro-2-methoxyphenyl)acetic acid

Cat. No.: B1597477
CAS No.: 7569-62-2
M. Wt: 200.62 g/mol
InChI Key: KEUMRDNHQQLLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUMRDNHQQLLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363632
Record name (5-chloro-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7569-62-2
Record name 5-Chloro-2-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7569-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-chloro-2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chloro-2-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to (5-Chloro-2-methoxyphenyl)acetic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative that serves as a crucial intermediate and building block in organic synthesis. Its unique structural arrangement, featuring a chlorine atom and a methoxy group on the phenyl ring, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science. This guide provides an in-depth examination of its core characteristics, proven synthetic methodologies, analytical validation techniques, and its significant role in the development of pharmaceutical agents.

Core Molecular and Physicochemical Profile

The foundation of any chemical synthesis or drug discovery program lies in a precise understanding of the starting material's fundamental properties. This compound is identified by the CAS Number 7569-62-2.[1][2][3][4] Its molecular formula is C₉H₉ClO₃, corresponding to a molecular weight of approximately 200.62 g/mol .[1][2][3][5][6]

PropertyValueSource(s)
Molecular Weight 200.62 g/mol [1][2][3]
Molecular Formula C₉H₉ClO₃[1][2][5][4]
CAS Number 7569-62-2[1][2][3]
Physical Form Solid[6]
Melting Point 129 °C[4]
IUPAC Name This compound
InChI Key KEUMRDNHQQLLKV-UHFFFAOYSA-N

Synthesis and Mechanistic Insights

The synthesis of this compound is critical for its application in further chemical transformations. A common and effective laboratory-scale method involves the hydrolysis of a suitable precursor, such as a thioamide derivative. This approach is favored for its reliability and the high purity of the resulting product.

Causality in Protocol Design

The chosen protocol illustrates a robust hydrolysis reaction. The starting material, 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione, is a thioamide that can be efficiently converted to the desired carboxylic acid. The use of a strong base like potassium hydroxide (KOH) in a mixed solvent system (water/ethanol) is a deliberate choice. Ethanol ensures the solubility of the organic starting material, while water is necessary for the hydroxide ions to act as nucleophiles in the hydrolysis mechanism. The reaction is performed at reflux to provide the necessary activation energy, driving the reaction to completion over several hours.

The workup procedure is designed to isolate the acidic product from the basic reaction mixture and any unreacted starting material. Acidification with hydrochloric acid protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility. Subsequent extraction with an organic solvent like diethyl ether efficiently transfers the product to the organic phase, which can then be washed, dried, and concentrated to yield the final compound.

Detailed Experimental Protocol: Hydrolysis of a Thioamide Precursor

This protocol is adapted from established synthetic routes.[5]

Materials:

  • 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (169.4 g, 3019 mmols) in water (200 mL).

  • To this solution, add ethanol (1090 mL).

  • Add 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione (62.0 g, 217 mmols) to the basic solution.

  • Stir the mixture and heat to reflux for 18 hours.

  • After cooling, concentrate the reaction mixture in vacuo to remove the ethanol.

  • Add water and ice to the residue. Wash the aqueous solution with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous phase carefully with concentrated hydrochloric acid to a pH of ~2.

  • Stir for 15 minutes to ensure complete precipitation of the product.

  • Extract the product into diethyl ether (3 x 100 mL).

  • Combine the organic phases and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Triturate the resulting solid with a mixture of diethyl ether (30 mL) and hexane (40 mL) to remove residual impurities.

  • Filter the solid product and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification Start Thioamide Precursor Reflux Reflux (18h) Start->Reflux Add Reagents KOH, Ethanol, Water Reagents->Reflux Dissolve in Concentrate Concentrate in vacuo Reflux->Concentrate 1. Cool Acidify Acidify (HCl) Concentrate->Acidify 2. Add Water/Ice Extract Extract (Diethyl Ether) Acidify->Extract 3. Precipitate forms Dry Dry & Concentrate Extract->Dry Triturate Triturate (Ether/Hexane) Dry->Triturate FinalProduct This compound Triturate->FinalProduct Filter & Dry

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene (-CH₂) protons, and the methoxy (-OCH₃) protons, with specific chemical shifts and splitting patterns confirming the substitution pattern on the phenyl ring.[7]

  • Mass Spectrometry (MS): MS analysis is used to confirm the molecular weight of the compound. The technique provides the mass-to-charge ratio of the molecular ion, which should match the calculated exact mass of 200.0240.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the compound. A reversed-phase method can effectively separate the target compound from starting materials and byproducts.

HPLC Analysis Workflow

The following diagram outlines a standard workflow for the purity analysis of an organic acid like this compound.

HPLC_Workflow SamplePrep 1. Sample Preparation (Dissolve in Mobile Phase) Injection 2. HPLC Injection (e.g., 10 µL) SamplePrep->Injection Separation 3. Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection 4. UV Detection (e.g., 254 nm) Separation->Detection DataAnalysis 5. Data Analysis (Peak Integration, Purity Calculation) Detection->DataAnalysis

Caption: A typical workflow for HPLC-based purity analysis.

Applications in Drug Development and Research

The true value of this compound lies in its utility as a versatile chemical intermediate. Its derivatives are actively explored for their potential as bioactive compounds.

  • Building Block for NSAIDs: The compound is a known precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).[3] The phenylacetic acid motif is a common scaffold in many NSAIDs, and the chloro and methoxy substituents allow for fine-tuning of the molecule's steric and electronic properties to enhance drug efficacy and selectivity.

  • Medicinal Chemistry Scaffolding: In drug discovery, this molecule serves as a valuable scaffold. The carboxylic acid group is a key functional handle for creating amides, esters, and other derivatives.[8] The chloro and methoxy groups on the aromatic ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a powerful tool in structure-activity relationship (SAR) studies.[8]

  • Development of Analgesic Agents: Derivatives of this compound have been investigated for their potential as analgesic and antipyretic agents, building upon its structural relationship to known anti-inflammatory drugs.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. This compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It should be stored sealed in a dry environment at room temperature.[1]

References

(5-Chloro-2-methoxyphenyl)acetic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-Chloro-2-methoxyphenyl)acetic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate. We will move beyond a simple recitation of facts to a functional analysis of its synthesis, chemical behavior, and critical role as a scaffold in modern medicinal chemistry. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable insights.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, hereafter referred to as 5-Cl-2-MeO-PAA, is an aromatic carboxylic acid derivative. While seemingly a simple molecule, its true value lies in the strategic placement of its functional groups: a carboxylic acid moiety, a methoxy group, and a chlorine atom. This specific arrangement provides a versatile platform for chemical modification, making it a highly sought-after starting material in the synthesis of complex, high-value molecules.

Its primary significance is as a key intermediate in the production of pharmaceuticals, most notably nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] The stable aromatic backbone combined with the reactive potential of its functional groups allows for the systematic modification of molecular structures to enhance drug efficacy, selectivity, and pharmacokinetic profiles.[1] Beyond its established role, derivatives of 5-Cl-2-MeO-PAA are being actively investigated for a range of other therapeutic applications, including antiviral and antimicrobial agents.[3][4]

Physicochemical Properties and Spectroscopic Profile

The physical and chemical characteristics of 5-Cl-2-MeO-PAA are fundamental to its handling, reactivity, and analytical identification.

Key Properties Summary
PropertyValueSource(s)
CAS Number 7569-62-2[5]
Molecular Formula C₉H₉ClO₃[5][6]
Molecular Weight 200.62 g/mol [5][6]
IUPAC Name This compound
Physical Form Solid
Melting Point 129 °C[6]
Purity Typically ≥97%[1]
Storage Room temperature, sealed in dry conditions[1]
Solubility Soluble in organic solvents like diethyl ether[7]
Structural Analysis and Characterization

The molecule's reactivity is dictated by its three key functional domains:

  • Carboxylic Acid (-COOH): The primary site for amide and ester formation, allowing for linkage to other molecules or modulation of solubility and polarity.

  • Aromatic Ring: The chlorinated phenyl ring is electron-rich due to the methoxy group, but this is tempered by the electron-withdrawing chloro substituent. This balance influences its participation in electrophilic substitution reactions.

  • Chloro and Methoxy Groups: These substituents dictate the regioselectivity of further reactions on the ring and are critical for molecular recognition by biological targets. The chlorine atom, in particular, is a common feature in many FDA-approved drugs, where it often enhances binding affinity or improves metabolic stability.[8]

Standard spectroscopic methods are used for its structural confirmation.

TechniqueExpected Spectral Features
¹H NMR Signals corresponding to aromatic protons (typically in the δ 6.8-7.3 ppm range), a singlet for the methoxy group (-OCH₃) protons (around δ 3.8 ppm), and a singlet for the methylene (-CH₂-) protons of the acetic acid side chain (around δ 3.6 ppm).[9]
¹³C NMR Resonances for the carboxyl carbon (~177-179 ppm), aromatic carbons (including those attached to O, Cl, and the side chain), the methoxy carbon (~55 ppm), and the methylene carbon (~41 ppm).[10]
IR Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-O and C-Cl stretches in the fingerprint region.[9]
Mass Spectrometry A molecular ion peak corresponding to its exact mass (200.0240) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl).[6]

Synthesis: From Precursor to Product

The synthesis of 5-Cl-2-MeO-PAA can be achieved through various routes. A well-documented method involves the hydrolysis of a thioamide precursor, which is a robust and scalable process.[7]

Workflow for Synthesis via Hydrolysis

A Start: 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione B Step 1: Hydrolysis Reagents: Potassium Hydroxide (KOH) Solvents: Ethanol, Water Condition: Reflux (18h) A->B C Step 2: Work-up Concentrate in vacuo Add water/ice B->C D Step 3: Extraction & Wash Wash with diethyl ether to remove organic impurities C->D E Step 4: Acidification Acidify aqueous phase with Hydrochloric Acid (HCl) D->E F Step 5: Product Extraction Extract with diethyl ether E->F G Step 6: Final Wash & Dry Wash organic phase with water and brine Dry over anhydrous salt (e.g., Na₂SO₄) F->G H Step 7: Isolation Concentrate in vacuo Triturate solid with diethyl ether/hexane G->H I End Product: this compound H->I

Caption: Synthetic workflow for 5-Cl-2-MeO-PAA via hydrolysis.

Detailed Experimental Protocol: Hydrolysis of 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione[10]
  • Rationale: This protocol utilizes a strong base (KOH) to hydrolyze the thioamide functional group directly to a carboxylate salt. The subsequent acidification protonates the salt to yield the final carboxylic acid product. Refluxing in an ethanol/water mixture provides the necessary thermal energy and solvent environment for the reaction to proceed to completion.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (169.4 g, 3.02 mol) in water (200 mL). Add ethanol (1090 mL) to this solution.

  • Addition of Reactant: Add 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione (62.0 g, 0.217 mol) to the alkaline solution.

  • Hydrolysis: Stir the mixture at reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete, concentrate the mixture in vacuo to remove the ethanol.

  • Initial Wash: Add a mixture of water and ice to the residue. Wash this aqueous solution with diethyl ether to remove any unreacted starting material and non-polar impurities. Discard the organic layer.

  • Acidification: Carefully acidify the aqueous phase with concentrated hydrochloric acid (HCl) until the pH is acidic, leading to the precipitation of the product.

  • Product Extraction: Extract the acidified aqueous layer multiple times with diethyl ether.

  • Purification: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate in vacuo.

  • Isolation: The resulting solid can be further purified by trituration with a mixture of diethyl ether and hexane, followed by filtration and drying to yield the final product.

  • Self-Validation: The purity of the final product should be confirmed by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare against reference standards.

Chemical Reactivity and Derivatization Pathways

5-Cl-2-MeO-PAA is a versatile scaffold primarily due to the reactivity of its carboxylic acid group.

Key Derivatization Reactions

cluster_0 Carboxylic Acid Reactions Start (5-Chloro-2-methoxyphenyl) acetic acid Ester Esterification (e.g., Methanol, H₂SO₄) Start->Ester Amide Amidation (e.g., Amine, Coupling Agent) Start->Amide Reduction Reduction (e.g., LiAlH₄) Start->Reduction P1 P1 Ester->P1 Methyl Ester Derivative P2 P2 Amide->P2 Amide Derivatives P3 P3 Reduction->P3 (5-Chloro-2-methoxyphenyl) ethanol

Caption: Key derivatization pathways from 5-Cl-2-MeO-PAA.

Protocol: Synthesis of Methyl 2-(5-chloro-2-methoxyphenyl)acetate[3]
  • Rationale: Esterification is a fundamental reaction for protecting the carboxylic acid, modifying solubility, or creating a precursor for further reactions. Acid-catalyzed esterification (Fischer esterification) is a classic, high-yield method that relies on an acid catalyst (H₂SO₄) to protonate the carbonyl oxygen, making it more susceptible to nucleophilic attack by the alcohol (methanol).

  • Setup: Suspend this compound in methanol in a round-bottom flask.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the excess methanol in vacuo.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Isolation: Dry the organic layer, filter, and concentrate to yield the crude methyl ester, which can be purified by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

The true utility of 5-Cl-2-MeO-PAA is realized in its application as a scaffold for biologically active molecules.

Established Role: NSAID Synthesis

This molecule is a foundational building block for several NSAIDs. The phenylacetic acid core is a common pharmacophore in this class of drugs. The substituents on the ring are modified to optimize the drug's interaction with cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain.[1]

Emerging Therapeutic Areas

Research has expanded the potential applications of 5-Cl-2-MeO-PAA derivatives into new therapeutic fields.

Therapeutic AreaTarget/MechanismExample/FindingSource(s)
Antiviral HIV Reverse Transcriptase (RT) InhibitionCertain derivatives show potent inhibition with IC₅₀ values as low as 0.074 µM.[3]
Antimicrobial Bacterial Growth InhibitionThe methyl ester derivative shows activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).[3]
Anti-inflammatory Edema ReductionThe methyl ester shows dose-dependent reduction of swelling in a mouse paw edema model.[3]
Anticancer CytotoxicityComplex derivatives incorporating the phenoxyacetic acid moiety have been synthesized and evaluated for anticancer activity in NCI-60 cell line screens.[11]
  • Expert Insight: The presence of the chloro and methoxy groups provides specific steric and electronic properties that can be exploited for targeted drug design. The chlorine atom can form halogen bonds with protein targets, while the methoxy group can act as a hydrogen bond acceptor. This allows medicinal chemists to fine-tune the binding affinity and selectivity of the final drug candidate.

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined synthesis, predictable reactivity, and proven utility as a scaffold for bioactive molecules underscore its continued importance.

Future research will likely focus on:

  • Novel Derivatives: Exploring new derivatization pathways to access novel chemical space and identify compounds with unique biological activities.

  • Green Synthesis: Developing more environmentally friendly and efficient synthetic routes to reduce cost and waste in industrial production.

  • New Biological Targets: Screening libraries of 5-Cl-2-MeO-PAA derivatives against a wider range of biological targets to uncover new therapeutic applications beyond inflammation and viral infections.

This versatile building block is poised to remain a cornerstone of drug discovery and development for the foreseeable future.

References

(5-Chloro-2-methoxyphenyl)acetic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Evolving Applications of a Key Pharmaceutical Intermediate

Foreword

(5-Chloro-2-methoxyphenyl)acetic acid, a seemingly unassuming halogenated aromatic carboxylic acid, holds a significant, albeit often unheralded, position in the landscape of modern synthetic chemistry. While not a household name, this compound serves as a critical building block in the synthesis of a range of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its fundamental properties and synthesis to its applications and the historical context of its scientific journey. While the specific moment of its initial discovery remains elusive in publicly accessible records, its importance is evident through its consistent appearance in the patent literature as a key intermediate.

Physicochemical Properties and Spectroscopic Profile

This compound presents as a white to off-white crystalline solid. A clear understanding of its physical and chemical characteristics is paramount for its effective use in research and development.

PropertyValueSource
CAS Number 7569-62-2N/A
Molecular Formula C₉H₉ClO₃N/A
Molecular Weight 200.62 g/mol N/A
Melting Point 129-131 °CN/A
Appearance White to off-white crystalline solidN/A
Solubility Soluble in many organic solventsN/A

Spectroscopic Data:

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific spectra are proprietary to individual research and commercial entities, the expected spectral characteristics are well-established.

  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methoxy group protons. The substitution pattern on the benzene ring would lead to a specific splitting pattern for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum would show distinct peaks for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbon, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) of the carboxylic acid, usually in the range of 2500-3300 cm⁻¹. Absorptions corresponding to the C-Cl and C-O stretching vibrations would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (200.62 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Synthesis of this compound: A Methodological Overview

The synthesis of this compound is not documented in early, readily available scientific literature, suggesting its discovery may have occurred within an industrial or specialized research context. However, modern patents provide insight into viable synthetic routes. A common approach involves the chlorination of a precursor, 2-methoxyphenylacetic acid.

A representative synthetic pathway is outlined in patent literature (WO2021234084A1), which describes the chlorination of 2-(2-methoxyphenyl)acetic acid.[1]

Experimental Protocol: Chlorination of 2-(2-methoxyphenyl)acetic Acid

Objective: To synthesize this compound via electrophilic aromatic substitution.

Materials:

  • 2-(2-methoxyphenyl)acetic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Tetrahydrofuran (THF)

  • Ice bath

  • Standard laboratory glassware and workup equipment

Procedure:

  • In a suitable reaction vessel, dissolve 2-(2-methoxyphenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride (SO₂Cl₂) (1.5 equivalents) dropwise to the cooled solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the mixture to warm to room temperature (25 °C).

  • Continue stirring at room temperature for an additional 1.5 hours.

  • Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), the reaction is quenched and worked up.

  • The crude product is then purified, typically by recrystallization, to yield this compound as a white solid.[1]

Causality of Experimental Choices:

  • Solvent: Anhydrous THF is used as it is a relatively inert solvent that can dissolve the starting material and is suitable for the reaction conditions.

  • Chlorinating Agent: Sulfuryl chloride is a convenient and effective source of electrophilic chlorine for the chlorination of activated aromatic rings.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the reaction and to minimize the formation of side products. Allowing the reaction to proceed at room temperature ensures the completion of the chlorination.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_methoxyphenylacetic_acid 2-(2-methoxyphenyl)acetic acid Chlorination Chlorination with SO₂Cl₂ in THF 2_methoxyphenylacetic_acid->Chlorination Quenching Quenching Chlorination->Quenching Extraction Extraction Quenching->Extraction Purification Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, particularly those with therapeutic applications.

Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

While the broader history of NSAIDs dates back to the use of willow bark extracts, the development of synthetic NSAIDs in the 20th century has been a major focus of medicinal chemistry.[2][3][4][5][6] Phenylacetic acid derivatives are a common structural motif in this class of drugs. This compound serves as a valuable starting material for the synthesis of certain NSAIDs, where the chloro and methoxy substituents can be strategically utilized or modified to achieve the desired pharmacological profile.

Building Block for Biologically Active Compounds

Beyond NSAIDs, this compound is employed in the synthesis of a variety of other biologically active compounds. For instance, it has been used as a precursor in the development of maxi-K potassium channel openers, which have been investigated for the treatment of conditions such as ischemic stroke.[1] The specific substitution pattern of the aromatic ring in this compound provides a unique chemical scaffold that can be elaborated upon to create novel molecular entities with diverse biological activities.

Applications cluster_applications Key Applications Core_Compound This compound NSAIDs NSAID Synthesis Core_Compound->NSAIDs Precursor Ion_Channel_Modulators Maxi-K Potassium Channel Openers Core_Compound->Ion_Channel_Modulators Intermediate Other_Actives Other Bioactive Molecules Core_Compound->Other_Actives Building Block

Caption: Applications of this compound.

Historical Perspective and Future Outlook

The precise historical details surrounding the initial discovery and synthesis of this compound are not prominently featured in the accessible scientific literature. This suggests that its development may have occurred within the proprietary research and development programs of pharmaceutical or chemical companies. Its consistent appearance in the patent literature from the late 20th century onwards indicates its established role as a valuable synthetic intermediate.

The future of this compound is intrinsically linked to the ongoing quest for new and improved pharmaceuticals. As drug discovery continues to evolve, the demand for versatile and well-characterized building blocks will remain high. The unique electronic and steric properties conferred by the chloro and methoxy substituents on the phenylacetic acid core make this compound a valuable tool for medicinal chemists. Further research may uncover new applications for this compound in the synthesis of novel therapeutic agents targeting a wide range of diseases.

Conclusion

This compound stands as a testament to the importance of fundamental chemical building blocks in the advancement of pharmaceutical sciences. While its own history may be understated, its contribution to the synthesis of potentially life-changing medicines is significant. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the field. The continued exploration of the synthetic utility of this and other substituted phenylacetic acids will undoubtedly pave the way for future innovations in drug discovery and development.

References

An In-Depth Technical Guide to Investigating the Mechanism of Action of (5-Chloro-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Mechanistic Landscape

(5-Chloro-2-methoxyphenyl)acetic acid, a substituted phenylacetic acid derivative, stands as a molecule of significant interest within pharmaceutical research and development. Its utility as a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) hints at a rich, yet largely uncharacterized, pharmacological profile[1]. Reports on the analgesic, antipyretic, anti-inflammatory, antiviral, and anticancer activities of its derivatives further underscore its potential as a lead compound for novel therapeutics[2][3][4][5]. This guide provides a comprehensive, technically-grounded framework for elucidating the precise mechanism of action of this compound, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a logical, stepwise progression from broad, hypothesis-generating screening to specific, target-validation assays, ensuring scientific rigor and integrity at each stage.

Part 1: Foundational Hypotheses and Strategic Overview

Given its structural lineage and the documented activities of its chemical cousins, we can formulate two primary, non-mutually exclusive hypotheses for the mechanism of action of this compound:

  • Hypothesis 1 (Primary): Inhibition of Cyclooxygenase (COX) Enzymes. The structural resemblance to known NSAIDs strongly suggests that the compound may exert its anti-inflammatory effects by inhibiting COX-1 and/or COX-2, enzymes pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[6].

  • Hypothesis 2 (Secondary): Modulation of Inflammatory Signaling Pathways. Beyond direct enzyme inhibition, the compound might influence the upstream signaling cascades that orchestrate the inflammatory response. Key pathways of interest include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the transcription of numerous pro-inflammatory genes[7][8].

Our investigative strategy is therefore designed to systematically test these hypotheses. The workflow begins with cell-free enzymatic assays to assess direct target engagement, followed by cell-based assays to evaluate the compound's effects in a more physiologically relevant context, and culminates in detailed molecular probing of downstream signaling events.

G cluster_0 Phase 1: Initial Screening & Target Engagement cluster_1 Phase 2: Cellular & Functional Assays cluster_2 Phase 3: Molecular Mechanism & Pathway Analysis cluster_3 Data Synthesis & Conclusion a In vitro COX-1/COX-2 Inhibition Assays b Cell Viability/Cytotoxicity Assays a->b d Assessment of Anti-inflammatory Activity in Macrophage Model b->d c Quantification of Pro-inflammatory Mediators (PGE2, TNF-α, IL-6) e Western Blot Analysis of NF-κB and MAPK Signaling Pathways c->e d->c f Nuclear Translocation of NF-κB p65 e->f g Elucidation of Mechanism of Action f->g

Caption: A logical workflow for investigating the mechanism of action.

Part 2: Experimental Protocols and Data Interpretation

Phase 1: Initial Screening and Target Engagement

The initial phase focuses on establishing a foundational understanding of the compound's direct enzymatic interactions and its impact on cell health.

1.1 In vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assays

  • Rationale: To directly test the primary hypothesis, we will assess the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes. This will determine if the compound is a direct inhibitor and reveal its selectivity.

  • Protocol:

    • Utilize a commercially available colorimetric or fluorescent COX inhibitor screening assay kit.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to generate a range of test concentrations.

    • In a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Incubate according to the manufacturer's instructions.

    • Initiate the reaction by adding arachidonic acid.

    • After a specified time, measure the absorbance or fluorescence to determine the extent of prostaglandin production.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

  • Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundExperimentalExperimentalCalculated
Celecoxib (Positive Control)LiteratureLiteratureLiterature
SC-560 (Positive Control)LiteratureLiteratureLiterature
  • Interpretation: A low IC50 value indicates potent inhibition. The selectivity index will reveal whether the compound preferentially inhibits COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs[6].

1.2 Cell Viability/Cytotoxicity Assays

  • Rationale: Before proceeding to cell-based functional assays, it is crucial to determine the concentration range at which the compound is not toxic to the cells. This ensures that any observed anti-inflammatory effects are not due to cell death.

  • Protocol:

    • Seed a suitable cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a period relevant to the subsequent functional assays (e.g., 24 hours).

    • Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, following the manufacturer's protocol.

    • Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to a vehicle-treated control.

  • Interpretation: Identify the highest concentration of the compound that does not significantly reduce cell viability. This concentration will be the maximum to be used in subsequent cell-based experiments.

Phase 2: Cellular and Functional Assays

This phase investigates the compound's effects within a cellular context, moving from direct enzyme inhibition to broader anti-inflammatory responses.

2.1 Assessment of Anti-inflammatory Activity in a Macrophage Model

  • Rationale: To simulate an inflammatory environment, we will use lipopolysaccharide (LPS), a component of bacterial cell walls, to stimulate macrophages. We will then assess the ability of our compound to suppress the resulting inflammatory response.

  • Protocol:

    • Seed RAW 264.7 macrophages in a suitable culture plate.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours). Include a vehicle-treated, unstimulated control and an LPS-stimulated control without the test compound.

    • Collect the cell culture supernatant for subsequent analysis of pro-inflammatory mediators.

2.2 Quantification of Pro-inflammatory Mediators

  • Rationale: A key hallmark of inflammation is the release of pro-inflammatory mediators. We will measure the levels of prostaglandin E2 (PGE2), a direct product of COX activity, and key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Protocol:

    • Use commercially available ELISA kits for the quantification of PGE2, TNF-α, and IL-6 in the collected cell culture supernatants from the experiment described in 2.1.

    • Follow the manufacturer's instructions for each kit.

    • Measure the absorbance and calculate the concentration of each mediator based on a standard curve.

  • Data Presentation:

Treatment GroupPGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle ControlBaselineBaselineBaseline
LPS (1 µg/mL)ElevatedElevatedElevated
LPS + this compound (Conc. 1)ExperimentalExperimentalExperimental
LPS + this compound (Conc. 2)ExperimentalExperimentalExperimental
  • Interpretation: A dose-dependent reduction in the levels of PGE2, TNF-α, and IL-6 in the presence of the compound would confirm its anti-inflammatory activity in a cellular model. A significant reduction in PGE2 would correlate with the COX inhibition observed in Phase 1. A reduction in TNF-α and IL-6 would suggest that the compound may also be acting on upstream signaling pathways, lending credence to our secondary hypothesis.

Phase 3: Molecular Mechanism and Pathway Analysis

This final phase delves into the molecular signaling cascades to pinpoint the compound's mechanism of action at a deeper level.

3.1 Western Blot Analysis of NF-κB and MAPK Signaling Pathways

  • Rationale: The NF-κB and MAPK pathways are central regulators of inflammatory gene expression. We will examine the phosphorylation status of key proteins in these pathways to determine if the compound inhibits their activation.

  • Protocol:

    • Seed and treat RAW 264.7 cells with the compound and/or LPS as described in 2.1, but for shorter time points (e.g., 15, 30, 60 minutes) to capture transient phosphorylation events.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies specific for the phosphorylated and total forms of key signaling proteins, such as p65 (a subunit of NF-κB), IκBα (an inhibitor of NF-κB), p38, ERK, and JNK (key MAPKs).

    • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • Interpretation: A decrease in the phosphorylation of p65, p38, ERK, or JNK, and a stabilization of IκBα in the presence of the compound would indicate that it inhibits the activation of the NF-κB and/or MAPK pathways.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascades cluster_2 Nuclear Events & Gene Expression cluster_3 Cellular Response LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK IKK IKK Complex LPS->IKK Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) MAPK->Genes Transcription Factor Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB Translocation NFkappaB->NFkappaB_nucleus NFkappaB_nucleus->Genes Transcription Inflammation Inflammation Genes->Inflammation Protein Synthesis

Caption: Simplified overview of the NF-κB and MAPK signaling pathways.

3.2 Nuclear Translocation of NF-κB p65

  • Rationale: A key step in NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus. We will use immunofluorescence microscopy to visualize this process and determine if the compound can inhibit it.

  • Protocol:

    • Grow RAW 264.7 cells on coverslips.

    • Pre-treat the cells with the compound, followed by stimulation with LPS.

    • Fix and permeabilize the cells.

    • Incubate with an antibody against the p65 subunit of NF-κB.

    • Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • Visualize the cells using a fluorescence microscope and capture images.

  • Interpretation: In unstimulated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, p65 will translocate to the nucleus. If the compound is effective, it will prevent this translocation, and p65 will remain in the cytoplasm even in the presence of LPS.

Part 3: Synthesis of Findings and Conclusion

By systematically progressing through these three phases of investigation, a comprehensive picture of the mechanism of action of this compound will emerge. The data will reveal whether the compound acts as a direct COX inhibitor, a modulator of inflammatory signaling pathways, or both. This detailed mechanistic understanding is crucial for guiding further preclinical and clinical development, optimizing the compound's therapeutic potential, and ensuring its safe and effective use.

References

An In-depth Technical Guide to Identifying and Validating Therapeutic Targets for (5-Chloro-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

(5-Chloro-2-methoxyphenyl)acetic acid is a small molecule with a phenylacetic acid scaffold, a class of compounds known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. This guide provides a comprehensive framework for researchers to systematically investigate and identify the molecular targets of this compound. We will delve into hypothesized targets based on existing literature for analogous structures, and present detailed, field-proven protocols for target validation and deconvolution. This document is intended to serve as a practical, hands-on manual, moving from rational, hypothesis-driven approaches to unbiased, discovery-oriented strategies.

Introduction to this compound: What We Know

This compound is an aromatic carboxylic acid. Structurally, it belongs to the family of phenylacetic acid derivatives, a well-established class of pharmacologically active molecules. Notably, derivatives of phenylacetic acid include commercially successful drugs like diclofenac, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The methyl ester of this compound has demonstrated potential antiviral activity, specifically as an inhibitor of HIV reverse transcriptase, as well as antiproliferative effects against various cancer cell lines.

The presence of the chloro and methoxy groups on the phenyl ring, along with the acetic acid moiety, are key determinants of its chemical properties and, by extension, its biological activity. These functional groups can influence the compound's binding affinity and specificity for its molecular targets.

Hypothesized Therapeutic Targets: A Rational Approach

Based on the known biological activities of this compound and its structural analogs, we can formulate several primary hypotheses regarding its molecular targets.

Anti-inflammatory Activity: Cyclooxygenase (COX) Enzymes

Many phenylacetic acid derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.[1][3] There are two main isoforms, COX-1 and COX-2. Inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs, while inhibition of the constitutively expressed COX-1 is associated with some of their side effects.[3]

Hypothesis: this compound inhibits the enzymatic activity of COX-1 and/or COX-2.

Experimental Validation: A direct, in-vitro enzymatic assay is the gold standard for validating this hypothesis.

Antiviral Activity: HIV Reverse Transcriptase (RT)

The demonstrated anti-HIV activity of analogs points towards the inhibition of a critical viral enzyme.[4] HIV reverse transcriptase is a key enzyme in the retroviral life cycle, responsible for converting the viral RNA genome into DNA.[5] It is a well-validated target for antiretroviral therapy.

Hypothesis: this compound directly inhibits the enzymatic activity of HIV reverse transcriptase.

Experimental Validation: An in-vitro HIV-1 RT inhibition assay can directly measure the compound's effect on enzyme activity.

Anticancer Activity: A Multifaceted Approach

The antiproliferative effects of phenylacetic acid derivatives against cancer cells suggest a range of potential targets.[6][7] These could include enzymes involved in cell cycle regulation, signaling pathways controlling cell growth and apoptosis, or even non-protein targets that influence the tumor microenvironment. Phenylacetate has been shown to modulate the intracellular pH of colon carcinoma cells, which can affect the efficacy of other chemotherapeutic agents.[8]

Hypothesis: this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of protein kinases involved in cancer cell proliferation.

  • Induction of apoptosis through modulation of key signaling pathways.

  • Alteration of cellular metabolism or ion transport.

Experimental Validation: A tiered approach is recommended, starting with broad screening and progressing to more specific assays.

Experimental Workflows for Target Identification and Validation

This section provides detailed protocols for testing the aforementioned hypotheses and for discovering novel targets.

Workflow for Validating Hypothesized Targets

The following diagram illustrates a logical workflow for validating the primary hypothesized targets.

G cluster_0 Hypothesis-Driven Target Validation A Synthesize/Acquire This compound B In Vitro COX-1/COX-2 Inhibition Assay A->B Test Compound C In Vitro HIV-1 RT Inhibition Assay A->C Test Compound D Cell-Based Cancer Proliferation Assays A->D Test Compound E Determine IC50 values for COX-1 and COX-2 B->E Analyze Data F Determine IC50 value for HIV-1 RT C->F Analyze Data G Determine GI50 values in various cancer cell lines D->G Analyze Data H Kinome-wide Screen D->H If active

Caption: Workflow for hypothesis-driven target validation.

This protocol is adapted from established fluorometric screening assays.[9]

Principle: This assay measures the peroxidase activity of COX enzymes. The reaction between prostaglandin G2 (produced by the oxygenase activity of COX) and a fluorometric substrate generates a fluorescent product. Inhibition of COX activity results in a decrease in fluorescence.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes.

  • Arachidonic acid (substrate).

  • Fluorometric substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).

  • Heme cofactor.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • This compound (test compound).

  • Known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare Reagents:

    • Dissolve the test compound and control inhibitor in DMSO to create stock solutions.

    • Prepare serial dilutions of the test compound and control.

    • Prepare a working solution of arachidonic acid in assay buffer.

    • Prepare a working solution of the fluorometric substrate.

  • Assay Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add the test compound dilutions, control inhibitor, or DMSO (vehicle control) to the appropriate wells.

    • Add the COX-1 or COX-2 enzyme to all wells except the no-enzyme control wells.

    • Add the heme cofactor.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the arachidonic acid solution to all wells to start the reaction.

  • Detection:

    • Immediately add the fluorometric substrate solution to all wells.

    • Measure the fluorescence kinetics over 10-20 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Normalize the reaction rates to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Data Summary Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundTo be determinedTo be determinedTo be determined
Positive Control (e.g., Celecoxib)Expected highExpected lowExpected > 1

This protocol is based on a colorimetric assay that measures the incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand.[10]

Principle: This ELISA-based assay quantifies the amount of DNA synthesized by HIV-1 RT. A poly(A) template is provided with an oligo(dT) primer. The enzyme incorporates biotin- and digoxigenin-labeled dUTP into the newly synthesized DNA strand. The biotinylated DNA is captured on a streptavidin-coated plate, and the amount of incorporated digoxigenin is detected with an anti-digoxigenin antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Materials:

  • Recombinant HIV-1 RT.

  • Poly(A)-coated microplate.

  • Oligo(dT) primer.

  • dNTP mix containing biotin-dUTP and digoxigenin-dUTP.

  • This compound (test compound).

  • Known NNRTI (e.g., Nevirapine) as a positive control.

  • Assay buffer.

  • Wash buffer.

  • Anti-digoxigenin-POD antibody.

  • Peroxidase substrate (e.g., ABTS).

  • Stop solution.

  • Microplate reader.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Reaction Setup:

    • To the poly(A)-coated microplate wells, add the serially diluted test compound, positive control, or vehicle control.

    • Add the reaction mixture containing oligo(dT) primer and the dNTP mix.

    • Initiate the reaction by adding the diluted HIV-1 RT to each well. Include a no-enzyme control.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the plate multiple times with wash buffer to remove unincorporated nucleotides.

    • Add the diluted anti-digoxigenin-POD antibody solution to each well and incubate at 37°C for 1 hour.

    • Wash the plate again with wash buffer.

    • Add the peroxidase substrate and incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).

  • Data Analysis:

    • Subtract the average absorbance of the no-enzyme control from all other values.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Unbiased Target Deconvolution Strategies

If the hypothesized targets are not validated, or to discover novel targets, unbiased approaches are necessary.

G cluster_1 Unbiased Target Discovery I Synthesize Affinity Probe of This compound J Affinity Chromatography- Mass Spectrometry (AC-MS) I->J Immobilize Probe L Identify Potential Binding Proteins J->L Elute and Analyze K Cellular Thermal Shift Assay (CETSA) M Identify Proteins with Altered Thermal Stability K->M Analyze Proteome N Target Validation (e.g., enzymatic assays, siRNA knockdown) L->N Validate Hits M->N Validate Hits

Caption: Workflow for unbiased target discovery.

CETSA is a powerful method to assess target engagement in a cellular context.[11][12]

Principle: The binding of a ligand to a protein can alter its thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A shift in the melting curve of a protein in the presence of the compound indicates direct binding.

Materials:

  • Cultured cells of interest.

  • This compound.

  • DMSO (vehicle control).

  • PBS with protease inhibitors.

  • Thermal cycler.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies against proteins of interest (if known) or equipment for mass spectrometry-based proteomics.

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the desired concentration of the test compound or DMSO for a specified duration (e.g., 1-4 hours).

  • Heating Step:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling. Include a non-heated control.

  • Lysis and Separation:

    • Lyse the cells (e.g., by three freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the protein levels using Western blotting for specific target candidates or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or protein abundance (for mass spectrometry) at each temperature.

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

This technique is used to identify proteins that bind to the compound of interest.[13][14]

Principle: this compound is chemically modified to create an "affinity probe" by attaching a linker and a tag (e.g., biotin). This probe is then immobilized on a solid support (e.g., streptavidin beads). A cell lysate is passed over this support, and proteins that bind to the compound are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.

Key Steps:

  • Synthesis of an Affinity Probe: A crucial step that requires careful chemical modification to ensure the probe retains its biological activity.

  • Immobilization of the Probe: The probe is attached to a solid matrix.

  • Affinity Pull-down: Cell lysate is incubated with the immobilized probe.

  • Elution and Protein Identification: Bound proteins are eluted and identified by LC-MS/MS.

Concluding Remarks

The exploration of the therapeutic potential of this compound is a promising avenue for drug discovery. This guide provides a structured and comprehensive approach for researchers to elucidate its mechanism of action. By combining hypothesis-driven validation of likely targets such as COX enzymes and HIV reverse transcriptase with unbiased discovery methods like CETSA and AC-MS, a complete picture of the compound's molecular interactions can be achieved. The detailed protocols provided herein are intended to empower researchers to rigorously test these interactions and pave the way for the potential development of new therapeutic agents.

References

synthesis of (5-Chloro-2-methoxyphenyl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (5-Chloro-2-methoxyphenyl)acetic Acid Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound and its derivatives are pivotal intermediates in the synthesis of numerous pharmaceutical compounds, most notably Diacerein, an anti-inflammatory drug used for the treatment of osteoarthritis. This guide provides an in-depth exploration of the synthetic pathways leading to these valuable compounds. We will dissect the chemical principles underpinning various synthetic strategies, offer detailed, field-tested protocols, and present a comparative analysis of different methodologies. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a comprehensive understanding of the synthesis and application of these critical chemical entities.

Introduction: The Significance of this compound Derivatives

The structural motif of a substituted phenylacetic acid is a recurring theme in medicinal chemistry, offering a versatile scaffold for the development of a wide array of therapeutic agents. Among these, this compound stands out due to its role as a key precursor to Diacerein. The strategic placement of the chloro and methoxy groups on the phenyl ring influences the molecule's reactivity and its ultimate biological activity in the final drug product. Understanding the nuances of its synthesis is therefore crucial for ensuring the efficient and scalable production of these important pharmaceuticals.

This guide will focus on the most prevalent and practical synthetic routes, providing both the theoretical background and the practical steps necessary for successful laboratory execution. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind specific experimental choices.

Synthetic Strategies: A Comparative Overview

Several synthetic routes to this compound have been reported in the literature. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and safety considerations. Here, we will discuss two prominent and industrially relevant approaches.

The Willgerodt-Kindler Reaction: A Classic Approach

The Willgerodt-Kindler reaction is a powerful tool for the conversion of aryl ketones to the corresponding thioamides, which can then be hydrolyzed to carboxylic acids. This method, while classic, remains a reliable route for the synthesis of this compound.

2.1.1. Mechanistic Insights

The reaction proceeds through a series of complex intermediates. Initially, the ketone reacts with sulfur and a secondary amine (typically morpholine) to form an enamine. This enamine then undergoes a series of rearrangements and sulfur additions, ultimately leading to the formation of a thioamide. The terminal methyl group of the acetophenone is oxidized, and the carbonyl group is reduced to a methylene group, effectively migrating the functional group. Subsequent hydrolysis of the thioamide furnishes the desired carboxylic acid.

2.1.2. Experimental Workflow

Willgerodt_Kindler A 5-Chloro-2-methoxyacetophenone C Thioamide Intermediate A->C Willgerodt-Kindler Reaction B Sulfur, Morpholine E This compound C->E Acid or Base Hydrolysis D Hydrolysis (e.g., NaOH, H2SO4)

Figure 1: Workflow for the Willgerodt-Kindler Synthesis.

2.1.3. Detailed Protocol

Step 1: Synthesis of the Thioamide Intermediate

  • To a flask equipped with a reflux condenser and a magnetic stirrer, add 5-chloro-2-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 130-140 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water and stir.

  • The solid thioamide will precipitate. Collect the solid by filtration, wash with water, and dry.

Step 2: Hydrolysis to this compound

  • Suspend the crude thioamide in a solution of sodium hydroxide (e.g., 20% aqueous solution).

  • Heat the mixture to reflux and maintain until the evolution of ammonia ceases.

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with a mineral acid (e.g., concentrated sulfuric acid or hydrochloric acid) to a pH of approximately 2.

  • The desired this compound will precipitate as a solid.

  • Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Phase-Transfer Catalysis: A Modern and Efficient Alternative

Phase-transfer catalysis (PTC) offers a more modern and often more efficient approach to the synthesis of this compound. This method typically involves the reaction of 4-chloro-1-methoxy-2-(chloromethyl)benzene with sodium cyanide, followed by hydrolysis of the resulting nitrile.

2.2.1. The Rationale Behind PTC

The key challenge in the reaction between an organic substrate (like 4-chloro-1-methoxy-2-(chloromethyl)benzene) and an inorganic salt (like sodium cyanide) is the mutual insolubility of the reactants in a common solvent. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the organic substrate. This dramatically increases the reaction rate and allows for milder reaction conditions.

2.2.2. Experimental Workflow

PTC_Synthesis A 4-Chloro-2-(chloromethyl)-1-methoxybenzene C (5-Chloro-2-methoxyphenyl)acetonitrile A->C Cyanation B NaCN, Phase-Transfer Catalyst (e.g., TBAB) E This compound C->E Nitrile Hydrolysis D Hydrolysis (e.g., NaOH, H2SO4)

Figure 2: Workflow for the Phase-Transfer Catalysis Synthesis.

2.2.3. Detailed Protocol

Step 1: Synthesis of (5-Chloro-2-methoxyphenyl)acetonitrile

  • In a round-bottom flask, dissolve 4-chloro-2-(chloromethyl)-1-methoxybenzene (1.0 eq) in a suitable organic solvent (e.g., toluene).

  • Add an aqueous solution of sodium cyanide (1.2 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Heat the biphasic mixture to 80-90 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile.

Step 2: Hydrolysis to this compound

  • To the crude (5-Chloro-2-methoxyphenyl)acetonitrile, add a solution of sodium hydroxide (e.g., 20-30% aqueous solution).

  • Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete (monitored by the cessation of ammonia evolution or by TLC/GC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Wash the aqueous solution with an organic solvent (e.g., dichloromethane) to remove any non-acidic impurities.

  • Acidify the aqueous layer with a concentrated mineral acid (e.g., HCl) to a pH of approximately 2.

  • The product, this compound, will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water, and dry to afford the final product.

Comparative Analysis of Synthetic Routes

FeatureWillgerodt-Kindler ReactionPhase-Transfer Catalysis
Starting Material 5-Chloro-2-methoxyacetophenone4-Chloro-2-(chloromethyl)-1-methoxybenzene
Key Reagents Sulfur, MorpholineSodium Cyanide, Phase-Transfer Catalyst
Reaction Conditions High Temperature (Reflux)Moderate Temperature
Yield Generally goodOften higher and more reproducible
Safety Concerns Use of morpholine, evolution of H2SUse of highly toxic sodium cyanide
Scalability Can be challenging on a large scaleGenerally more amenable to scale-up

Applications in Drug Synthesis: The Case of Diacerein

This compound is a crucial intermediate in the industrial synthesis of Diacerein. The carboxylic acid functionality provides a handle for further chemical transformations, ultimately leading to the formation of the diacetylated rhein core structure of Diacerein.

Diacerein_Synthesis A This compound B Multi-step Conversion A->B Further Elaboration C Diacerein B->C Final Steps

Figure 3: Role in Diacerein Synthesis.

The synthesis of Diacerein from this compound involves a series of reactions that construct the anthraquinone skeleton. This typically includes acylation, cyclization, and subsequent oxidation and acetylation steps. The purity and quality of the starting this compound are paramount to ensuring a high yield and purity of the final active pharmaceutical ingredient (API).

Conclusion

The synthesis of this compound and its derivatives can be achieved through various synthetic methodologies. While the Willgerodt-Kindler reaction represents a classic and viable approach, modern techniques such as phase-transfer catalysis often provide advantages in terms of yield, reaction conditions, and scalability. The choice of synthetic route will ultimately be guided by the specific requirements of the laboratory or industrial setting. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are essential for the successful synthesis of these important pharmaceutical intermediates.

starting materials for (5-Chloro-2-methoxyphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (5-Chloro-2-methoxyphenyl)acetic Acid: Starting Materials and Strategic Selection

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers, scientists, and drug development professionals. The choice of starting materials is a critical determinant of the overall efficiency, cost-effectiveness, and environmental impact of the synthetic route. This guide provides an in-depth analysis of the primary synthetic strategies for this compound, with a core focus on the selection and utilization of starting materials.

Synthetic Strategies and Starting Material Analysis

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability and cost of the starting materials, the desired scale of the reaction, and the required purity of the final product. We will explore two primary and reliable methods: the Willgerodt-Kindler reaction and the Grignard reaction, followed by carboxylation.

The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a powerful method for converting an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. In the context of synthesizing this compound, this pathway typically begins with a substituted acetophenone.

Starting Material: 5'-Chloro-2'-methoxyacetophenone

5'-Chloro-2'-methoxyacetophenone serves as a readily available and cost-effective starting material for this synthetic route.

Workflow for the Willgerodt-Kindler Synthesis

Willgerodt_Kindler A 5'-Chloro-2'- methoxyacetophenone B Willgerodt-Kindler Reaction (Sulfur, Morpholine) A->B Reagents C Thioamide Intermediate B->C Forms D Hydrolysis (Acid or Base Catalyzed) C->D Undergoes E (5-Chloro-2-methoxyphenyl) acetic acid D->E Yields

Caption: Willgerodt-Kindler reaction pathway for the synthesis of this compound.

Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis

Step 1: Synthesis of the Thioamide Intermediate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5'-Chloro-2'-methoxyacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • The solid thioamide product is then collected by filtration, washed with cold water, and dried.

Step 2: Hydrolysis of the Thioamide

  • The crude thioamide is suspended in a mixture of acetic acid and concentrated sulfuric acid.

  • The mixture is heated to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is then cooled and poured onto crushed ice.

  • The precipitated this compound is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Causality and Experimental Choices
  • Choice of Reagents: Morpholine acts as both a solvent and a reactant in the Willgerodt-Kindler reaction, while sulfur is the key reagent that facilitates the rearrangement and formation of the thioamide.

  • Reaction Conditions: The reflux conditions are necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

  • Hydrolysis: Acid-catalyzed hydrolysis is a standard and effective method for converting the thioamide to the desired carboxylic acid.

Grignard Reaction and Carboxylation Pathway

An alternative and widely used approach involves the formation of a Grignard reagent from a suitable aryl halide, followed by carboxylation with carbon dioxide.

Starting Material: 4-Chloro-1-methoxy-2-(chloromethyl)benzene

This starting material is suitable for a Grignard-based synthesis.

Workflow for the Grignard Reaction and Carboxylation

Grignard_Reaction A 4-Chloro-1-methoxy-2- (chloromethyl)benzene B Grignard Reagent Formation (Magnesium, THF) A->B Reacts with C Arylmagnesium Chloride B->C Forms D Carboxylation (CO2 gas or dry ice) C->D Reacts with E Carboxylate Salt D->E Forms F Acidic Workup (e.g., HCl) E->F Undergoes G (5-Chloro-2-methoxyphenyl) acetic acid F->G Yields

Caption: Grignard reaction and carboxylation pathway for the synthesis of this compound.

Experimental Protocol: Grignard Reaction and Carboxylation

Step 1: Formation of the Grignard Reagent

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • A solution of 4-Chloro-1-methoxy-2-(chloromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings.

  • The reaction is typically initiated with gentle heating and then maintained at a controlled temperature (e.g., 40-50 °C) until the magnesium is consumed.

Step 2: Carboxylation

  • The freshly prepared Grignard reagent is cooled in an ice bath.

  • Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

  • The reaction mixture is stirred until the absorption of CO2 ceases.

Step 3: Acidic Workup and Isolation

  • The reaction is quenched by the slow addition of a dilute acid (e.g., 10% HCl) with cooling.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization.

Causality and Experimental Choices
  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, so all glassware must be dry, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Initiation: A crystal of iodine is often used to activate the magnesium surface and initiate the formation of the Grignard reagent.

  • Carboxylation: The use of dry ice or gaseous CO2 provides the electrophilic carbon source for the formation of the carboxylate salt.

Comparison of Starting Materials and Synthetic Routes

FeatureWillgerodt-Kindler RouteGrignard Route
Starting Material 5'-Chloro-2'-methoxyacetophenone4-Chloro-1-methoxy-2-(chloromethyl)benzene
Key Reagents Sulfur, MorpholineMagnesium, Carbon Dioxide
Reaction Conditions High temperature (reflux)Anhydrous, controlled temperature
Advantages Tolerant to some functional groupsGenerally high yielding
Disadvantages Use of odorous sulfur compoundsRequires strict anhydrous conditions

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic pathways, with the Willgerodt-Kindler reaction and the Grignard reaction being two of the most prominent and reliable methods. The choice between these routes is a strategic decision that depends on factors such as the cost and availability of the starting materials, the desired scale of production, and the technical capabilities of the laboratory. A thorough understanding of the underlying chemical principles and experimental nuances of each route is paramount for the successful and efficient synthesis of this important chemical intermediate.

Methodological & Application

Application Notes and Protocols for the Large-Scale Synthesis of (5-Chloro-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Chloro-2-methoxyphenyl)acetic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a building block for certain nonsteroidal anti-inflammatory drugs (NSAIDs)[1]. Its efficient and scalable synthesis is therefore of significant interest to the pharmaceutical and chemical manufacturing industries. This document provides a comprehensive guide to a robust and scalable procedure for the synthesis of this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility for large-scale production.

Introduction

The synthesis of aryl-acetic acids is a cornerstone of medicinal chemistry and process development. This compound, with its specific substitution pattern, presents unique challenges and opportunities for synthetic strategy. Several routes have been explored for the synthesis of phenylacetic acid derivatives, including the Willgerodt-Kindler reaction and methods involving Grignard reagents[2][3]. After careful consideration of scalability, safety, and atom economy, this guide will focus on a multi-step synthesis commencing from a readily available starting material. The chosen pathway involves the formation of a thioamide intermediate via the Willgerodt-Kindler reaction, followed by hydrolysis to yield the target carboxylic acid[4]. This method has been selected for its reliability and adaptability to large-scale production environments.

Synthesis Pathway Overview

The overall synthetic strategy is a two-step process starting from 5'-chloro-2'-methoxyacetophenone. The first step is a Willgerodt-Kindler reaction to form the thioamide, 2-(5-chloro-2-methoxyphenyl)-1-morpholin-4-ylethanethione. The subsequent step is the hydrolysis of this thioamide to afford the desired this compound.

Synthesis_Pathway A 5'-Chloro-2'-methoxyacetophenone B 2-(5-chloro-2-methoxyphenyl)-1- morpholin-4-ylethanethione A->B  Sulfur, Morpholine (Willgerodt-Kindler Reaction)   C This compound B->C  Potassium Hydroxide, Ethanol/Water (Hydrolysis)  

Caption: Overall synthetic scheme for this compound.

Part 1: Large-Scale Synthesis of 2-(5-chloro-2-methoxyphenyl)-1-morpholin-4-ylethanethione (Thioamide Intermediate)

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding thioamides[5][6][7][8]. This reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine[2][5][7]. The reaction proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl group to the terminal carbon of the alkyl chain, ultimately forming the thioamide[2][5][7].

Experimental Protocol

Materials and Equipment:

  • 5'-Chloro-2'-methoxyacetophenone

  • Sulfur powder

  • Morpholine

  • A large-volume, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe.

  • Heating mantle with temperature control.

  • Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Reaction Setup: In a clean and dry reaction vessel, charge 5'-chloro-2'-methoxyacetophenone (1.0 eq).

  • Reagent Addition: To the stirred ketone, add morpholine (2.5 eq) followed by sulfur powder (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 120-130 °C) with vigorous stirring.

  • Monitoring the Reaction: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed. This typically requires several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude thioamide can often be isolated by direct filtration or by pouring the reaction mixture into a suitable anti-solvent like ethanol or methanol to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(5-chloro-2-methoxyphenyl)-1-morpholin-4-ylethanethione.

Reagent Molar Ratio Notes
5'-Chloro-2'-methoxyacetophenone1.0Starting material.
Morpholine2.5Acts as both a reactant and a solvent.
Sulfur2.0Oxidizing and sulfurating agent.

Part 2: Hydrolysis of the Thioamide Intermediate to this compound

The hydrolysis of the thioamide intermediate is the final step to obtain the target carboxylic acid. This is typically achieved under basic conditions using a strong base like potassium hydroxide in a mixed solvent system of ethanol and water[4].

Experimental Protocol

Materials and Equipment:

  • 2-(5-chloro-2-methoxyphenyl)-1-morpholin-4-ylethanethione

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or other suitable extraction solvent

  • Reaction vessel with stirring, reflux condenser, and heating capabilities.

  • Separatory funnel for extraction.

  • Rotary evaporator for solvent removal.

Procedure:

  • Base Solution Preparation: In the reaction vessel, dissolve potassium hydroxide (a large excess, e.g., 10-15 eq) in a mixture of water and ethanol[4].

  • Thioamide Addition: Add the 2-(5-chloro-2-methoxyphenyl)-1-morpholin-4-ylethanethione (1.0 eq) to the basic solution[4].

  • Reaction Conditions: Heat the mixture to reflux and maintain for an extended period (e.g., 18 hours or until reaction completion as monitored by TLC or HPLC)[4].

  • Solvent Removal and Initial Wash: After cooling, concentrate the reaction mixture in vacuo to remove the ethanol. Add water and ice to the residue and wash with diethyl ether to remove any non-polar impurities[4].

  • Acidification and Extraction: Carefully acidify the aqueous phase with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid. Extract the product into diethyl ether or another suitable organic solvent[4].

  • Purification and Isolation: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude this compound. The solid product can be further purified by trituration with a suitable solvent mixture (e.g., diethyl ether/hexane) or recrystallization[4].

Reagent/Solvent Purpose Notes
Potassium HydroxideHydrolysis reagentA large excess is used to drive the reaction to completion.
Ethanol/WaterSolvent systemProvides a suitable medium for the hydrolysis reaction.
Hydrochloric AcidAcidificationProtonates the carboxylate salt to form the carboxylic acid.
Diethyl EtherExtraction SolventUsed to extract the product from the aqueous phase.

Safety Considerations

  • Morpholine: Morpholine is a corrosive and flammable liquid. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • Sulfur: Sulfur dust can be flammable. Avoid creating dust clouds and keep away from ignition sources.

  • Potassium Hydroxide: KOH is highly corrosive and can cause severe burns. Handle with extreme care, wearing appropriate gloves and eye protection.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Always handle in a fume hood with appropriate PPE.

  • General Precautions: All steps of this synthesis should be carried out in a well-ventilated laboratory or a chemical fume hood. A thorough risk assessment should be conducted before commencing any large-scale synthesis.

References

Application Note: High-Resolution NMR Analysis of (5-Chloro-2-methoxyphenyl)acetic acid for Structural Verification and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation and Nuclear Magnetic Resonance (NMR) analysis of (5-Chloro-2-methoxyphenyl)acetic acid (CAS No. 7569-62-2). Intended for researchers in synthetic chemistry, pharmacology, and drug development, these protocols detail field-proven methods for obtaining high-quality 1D and 2D NMR spectra for structural elucidation and quantitative purity assessment. We emphasize the causality behind critical experimental choices, from solvent selection to the implementation of quantitative NMR (qNMR) techniques, ensuring a robust and self-validating analytical workflow.

Introduction: The Analytical Imperative

This compound is a substituted phenylacetic acid derivative, a structural motif common in various biologically active molecules and synthetic intermediates.[1][2] Its molecular structure incorporates several key features for NMR analysis: a substituted aromatic ring, a methoxy group, a methylene bridge, and a carboxylic acid moiety. Accurate characterization of this compound is critical to ensure identity, purity, and stability in research and development settings.

High-field NMR spectroscopy stands as the definitive technique for the unambiguous structural confirmation and quantification of such small molecules.[3] Unlike chromatographic methods which rely on response factors, NMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for precise purity determination without the need for a specific reference standard of the analyte itself.[4][5]

This guide provides a logical workflow from sample preparation to advanced data analysis, enabling researchers to confidently characterize this compound.

Analyte Profile & Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of successful NMR analysis. These properties dictate crucial parameters, most notably solvent selection and sample concentration.

PropertyValueSource
IUPAC Name This compound
CAS Number 7569-62-2[2]
Molecular Formula C₉H₉ClO₃[2]
Molecular Weight 200.62 g/mol [2][6]
Physical Form Solid[7]
Melting Point 129 °C[6]
XLogP3 2.11[6]

Part I: NMR Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the meticulous preparation of the sample.[8] The goal is a homogeneous, particulate-free solution at an optimal concentration.

Rationale for Solvent Selection

The choice of deuterated solvent is the most critical decision in sample preparation. For this compound, the key considerations are the analyte's solubility and the desired observation of the labile carboxylic acid proton.

  • Chloroform-d (CDCl₃): A common first choice due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[9] However, the acidic proton of the carboxylic acid often undergoes rapid chemical exchange, leading to a very broad signal, or it may not be observed at all.[10] The residual solvent peak appears at ~7.26 ppm.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent solvent for polar compounds and carboxylic acids. It is a hydrogen bond acceptor, which slows down the exchange rate of the acidic proton, typically resulting in a sharper, more easily observable signal.[11] This makes it the preferred solvent for unambiguous confirmation of the carboxylic acid group. The residual solvent peak is at ~2.50 ppm.

  • Acetone-d₆: Another suitable option with good solvating power for this analyte. The residual solvent peak appears at ~2.05 ppm.

Recommendation: For comprehensive structural analysis, DMSO-d₆ is recommended. For routine checks where the acidic proton is not the primary focus, CDCl₃ can be used.

Materials and Equipment
  • This compound sample

  • High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent)[12]

  • NMR tube caps

  • Deuterated solvent (DMSO-d₆ or CDCl₃)

  • Glass Pasteur pipettes and bulbs

  • Small glass vial (e.g., 1-dram vial)

  • Analytical balance

  • Vortex mixer

  • Pipette with cotton wool plug for filtration (if necessary)

Step-by-Step Protocol for Sample Preparation

This protocol is designed to minimize contamination and ensure sample homogeneity. Preparing the sample in a secondary vial before transferring it to the NMR tube is a best practice that allows for better dissolution and easy filtration if needed.[8][13]

  • Weigh the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry glass vial. This concentration is optimal for obtaining a high-quality ¹H spectrum in a few minutes and a ¹³C spectrum within an hour.[12][13]

  • Add Solvent: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. This volume ensures a sufficient sample height of at least 4 cm in a standard 5 mm NMR tube, which is critical for proper shimming.[14]

  • Dissolve the Sample: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before proceeding.

  • Inspect for Particulates: Visually inspect the solution against a light source. If any solid particles or cloudiness are present, the solution must be filtered. Undissolved solids will degrade NMR spectral quality by interfering with the magnetic field homogeneity (shimming).[14][15]

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, carefully transfer the clear solution into a high-quality NMR tube. If filtration is required, push a small cotton wool plug into the neck of the pipette and perform the transfer.

  • Cap and Label: Cap the NMR tube securely. Label the tube clearly with a permanent marker or a label that sits flush with the tube surface to avoid interference with the spectrometer's spinner.[13]

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the lower portion of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[14]

G cluster_prep Sample Preparation Workflow weigh 1. Weigh 10-20 mg of Analyte in Vial add_solvent 2. Add 0.6 mL Deuterated Solvent weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve inspect 4. Inspect for Solids dissolve->inspect transfer 5. Transfer to NMR Tube inspect->transfer Solution is Clear filter Filter with Pipette/Cotton inspect->filter Solids Present final Ready for Analysis transfer->final filter->transfer

Caption: Workflow for preparing a high-quality NMR sample.

Part II: NMR Data Acquisition

Acquisition parameters should be chosen to maximize resolution and signal-to-noise while minimizing experiment time. The following are recommended starting parameters for a 400 MHz spectrometer.

Parameter¹H Experiment¹³C ExperimentRationale
Pulse Program zg30zgpg30Standard 1D acquisition with a 30° pulse angle for quantitative signal intensity.
Spectral Width -2 to 14 ppm-10 to 220 ppmCovers the full expected chemical shift range for all proton and carbon types.
Acquisition Time ~4 sec~1 secBalances resolution with experiment time.
Relaxation Delay (d1) 2-5 sec2 secAllows for sufficient T1 relaxation, crucial for accurate integration.
Number of Scans 8-161024-2048Sufficient for good signal-to-noise for the specified sample concentration.

Part III: Data Processing and Analysis

Modern NMR software simplifies the conversion of raw data (FID) into an interpretable spectrum.

Recommended Software

Several excellent software packages are available for academic and industrial users:

  • Mnova (Mestrelab Research): A comprehensive and user-friendly platform for processing and analyzing 1D and 2D NMR data.[16][17]

  • TopSpin (Bruker): The native software for Bruker spectrometers, available with a free license for academic users.[18][19]

  • NMRium: A powerful, browser-based, open-source tool ideal for quick processing and analysis.[20]

Data Processing Workflow

The fundamental steps to process the raw Free Induction Decay (FID) are universal.

G cluster_process NMR Data Processing Workflow fid Raw FID ft Fourier Transform (FT) fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference integrate Integration & Peak Picking reference->integrate spectrum Final Spectrum integrate->spectrum

Caption: Standard workflow for processing raw NMR data.

Predicted Spectral Analysis of this compound

The following tables provide the predicted chemical shifts (δ) and multiplicities for the analyte based on established chemical shift theory and data from analogous structures.[21][22][23]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Proton(s) Multiplicity Approx. δ (ppm) Integration Rationale
H-6 Doublet (d) ~7.3 1H Ortho-coupled to H-4.
H-4 Doublet of Doublets (dd) ~7.2 1H Ortho-coupled to H-6, meta-coupled to H-3.
H-3 Doublet (d) ~7.0 1H Meta-coupled to H-4.
-OCH₃ Singlet (s) ~3.8 3H Methoxy group protons.
-CH₂- Singlet (s) ~3.6 2H Methylene protons adjacent to two deshielding groups.

| -COOH | Broad Singlet (br s) | ~12.5 | 1H | Acidic proton, deshielded and broadened by exchange.[22] |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

Carbon Approx. δ (ppm) Rationale
C=O ~172 Carboxylic acid carbonyl carbon.[22]
C-2 ~155 Aromatic carbon attached to electronegative oxygen (-OCH₃).
C-1 ~129 Quaternary aromatic carbon.
C-5 ~128 Aromatic carbon attached to electronegative chlorine.
C-4 ~127 Aromatic CH.
C-6 ~125 Aromatic CH.
C-3 ~113 Aromatic CH, ortho to electron-donating -OCH₃.
-OCH₃ ~56 Methoxy carbon.

| -CH₂- | ~35 | Methylene carbon. |

Part IV: Advanced Application - Purity Determination by qNMR

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a sample.[24] It requires the addition of a certified internal standard of known purity and mass.

Protocol for qNMR Sample Preparation
  • Select Internal Standard: Choose a standard with high purity, stability, and signals that do not overlap with the analyte. Maleic acid is an excellent choice.

  • Accurate Weighing: Accurately weigh ~15 mg of the this compound sample and ~10 mg of the internal standard (e.g., maleic acid) into the same vial. Record the masses precisely.

  • Dissolve and Transfer: Follow steps 2-7 from the standard preparation protocol (Section 3.3), ensuring both components are fully dissolved.

  • Acquire Spectrum: Acquire a ¹H NMR spectrum using quantitative parameters (e.g., longer relaxation delay, d1 > 5 x T₁).

Purity Calculation

The purity of the analyte can be calculated using the following equation[3][24]:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I: Integral of the signal for the analyte or standard

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • Purity_std: Purity of the internal standard (from Certificate of Analysis)

Troubleshooting

  • Broad Lineshapes: Often caused by undissolved solids, paramagnetic impurities, or overly concentrated samples.[13] Ensure complete dissolution and filter if necessary.

  • Missing -COOH Proton: In CDCl₃, this is common. Re-run the sample in DMSO-d₆ to confirm its presence.

  • Impurity Peaks: Compare observed peaks to known solvent impurity tables.[25] Unidentified peaks should be integrated for purity calculations.

References

LC-MS analysis protocol for (5-Chloro-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of (5-Chloro-2-methoxyphenyl)acetic acid in Human Plasma using LC-MS/MS

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the quantitative analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals who require a robust, sensitive, and reliable method for pharmacokinetic, toxicokinetic, or metabolic studies. We delve into the causal reasoning behind key experimental choices, from sample preparation to chromatographic separation and mass spectrometric detection, ensuring a self-validating and scientifically sound methodology.

Introduction and Analyte Overview

This compound is an aromatic carboxylic acid derivative. As an intermediate and building block, it is utilized in the synthesis of various pharmaceuticals, including nonsteroidal anti-inflammatory drugs (NSAIDs) and potential antiviral agents.[1][2] Accurate quantification of this and similar compounds in biological matrices is paramount for evaluating the efficacy, safety, and metabolic fate of new chemical entities in drug discovery and development. LC-MS/MS stands as the gold standard for such bioanalytical applications, offering unparalleled sensitivity and selectivity.[3]

This guide presents a complete workflow, grounded in established bioanalytical principles, to empower researchers to implement this method effectively.

Analyte Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development.[4] Key properties for this compound are summarized in the table below.

PropertyValueSourceSignificance for Method Development
Chemical Structure The structure reveals a carboxylic acid group (acidic), a methoxy group, and a chloro substituent on a phenylacetic acid backbone.
Molecular Formula C₉H₉ClO₃[5]Used to calculate the exact mass.
Molecular Weight 200.62 g/mol [5][6][7]Determines the mass-to-charge ratio (m/z) of the precursor ion in MS.
pKa (estimated) ~3.5 - 4.0InferredThe carboxylic acid group dictates that the analyte's charge state is highly pH-dependent. This is critical for both sample extraction and chromatographic retention.[8]
Polarity Moderately PolarInferredThe presence of the carboxylic acid and methoxy groups makes the molecule polar, especially in its ionized state. The chloro-substituted aromatic ring adds hydrophobicity. This balance influences the choice of LC column and mobile phase.[9]

Method Development Strategy: A Rationale-Driven Approach

The choices made during method development are not arbitrary; they are dictated by the analyte's chemistry and the analytical goals. This section explains the causality behind the selected protocol.

Sample Preparation: Protein Precipitation

For bioanalysis in plasma or serum, the removal of high-abundance proteins is a mandatory first step to prevent column clogging and ion source contamination.[10] Given the need for a high-throughput and straightforward method, protein precipitation (PPT) was selected.

  • Why Protein Precipitation? PPT is a simple, fast, and cost-effective technique suitable for removing the majority of plasma proteins.[10][11]

  • Choice of Solvent: Acetonitrile is an excellent choice for PPT.[11] Adding a small amount of acid (e.g., 0.1% formic acid) to the precipitation solvent serves a dual purpose: it aids in protein denaturation and ensures that the acidic analyte remains in its neutral, protonated form, which can improve stability and subsequent chromatographic performance.[12]

Chromatographic Separation: Reversed-Phase LC

The goal of the LC step is to separate the analyte from endogenous matrix components to minimize ion suppression and ensure accurate quantification.[13]

  • Chromatographic Mode: Reversed-phase (RP) chromatography is the dominant technique for separating small molecules like our target analyte.[9] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.[13]

  • Managing Retention of an Acidic Analyte: Polar acidic compounds can be challenging to retain on standard C18 columns, as they are often ionized and highly water-soluble.[14][15] To overcome this, the mobile phase pH must be controlled. By adding an acidifier like formic acid to the mobile phase, we lower the pH to well below the analyte's pKa.[8] This suppresses the ionization of the carboxylic acid group, rendering the molecule more neutral and hydrophobic, thereby increasing its interaction with the C18 stationary phase and achieving good retention and peak shape.[8]

  • Elution: A gradient elution, starting with a high percentage of aqueous mobile phase and ramping to a high percentage of organic solvent (acetonitrile), is used to first retain the analyte and then elute it efficiently, providing sharp peaks and a short run time.

Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the ultimate selectivity and sensitivity for quantification.[3]

  • Ionization Mode: Given the acidic nature of the analyte, Electrospray Ionization (ESI) in negative ion mode is the logical choice. The carboxylic acid group readily loses a proton to form a stable negative ion, [M-H]⁻. While positive ionization is possible, negative mode often provides a stronger and cleaner signal for acidic compounds.

  • MRM Transitions: In MRM, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process is highly specific and drastically reduces chemical noise.

    • Precursor Ion (Q1): For this compound, the deprotonated molecule [M-H]⁻ is selected. The most abundant chlorine isotope is ³⁵Cl, giving a monoisotopic mass of ~199.02 m/z.

    • Product Ion (Q3): The precursor ion is fragmented by collision-induced dissociation (CID). A common and stable fragmentation pathway for carboxylates is the neutral loss of CO₂ (44 Da). This would result in a product ion of ~155.0 m/z. This proposed transition must be empirically confirmed and optimized on the specific instrument.

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., ¹³C₆-(5-Chloro-2-methoxyphenyl)acetic acid (recommended for best results) or a structurally similar analog.

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Water

  • Formic Acid (FA), LC-MS grade (≥99%)

  • Human Plasma (with K₂EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Stock Solutions (Analyte & IS) B Prepare Calibration Standards & QC Samples A->B C Aliquot Plasma Samples (Unknowns, Calibrators, QCs) B->C D Add Internal Standard (IS) C->D E Protein Precipitation (Add cold ACN + 0.1% FA) D->E F Vortex & Centrifuge E->F G Transfer Supernatant F->G H Inject Sample into LC-MS/MS System G->H I Chromatographic Separation (Reversed-Phase C18) H->I J Ionization & Detection (ESI-, MRM Mode) I->J K Peak Integration J->K L Generate Calibration Curve (Analyte/IS Area Ratio vs. Conc.) K->L M Calculate Unknown Concentrations L->M N Generate Final Report M->N

Caption: LC-MS/MS workflow from sample preparation to final data reporting.

Standard and Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in ACN to prepare individual 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create working solutions for spiking calibration curve (CAL) standards and quality control (QC) samples. Prepare a separate working solution for the Internal Standard (IS) at a concentration of 100 ng/mL in ACN.

  • Sample Processing: a. To 50 µL of plasma (CAL, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL). b. Add 150 µL of cold ACN containing 0.1% formic acid.[12] c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
LC System UPLC/UHPLC System
Column C18 Reversed-Phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 5% B (0-0.5 min), 5-95% B (0.5-3.0 min), 95% B (3.0-4.0 min), 95-5% B (4.0-4.1 min), 5% B (4.1-5.0 min)

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500 °C
Capillary Voltage -3.0 kV
MRM Transitions Analyte: 199.0 -> 155.0 (Q1 -> Q3) IS: (To be determined based on specific IS)
Collision Energy Optimize for maximum signal (~15-25 eV)
Declustering Potential Optimize for maximum signal (~ -40 to -60 V)
Note: All MS parameters (voltages, gas flows, temperatures) require optimization for the specific instrument and compound.

Expected Performance and Conclusion

This method is designed to provide excellent linearity (R² > 0.99) over a typical calibration range of 1 to 1000 ng/mL in plasma. The use of a stable isotope-labeled internal standard will ensure high precision and accuracy, with QC sample performance expected to be within ±15% of the nominal value. The combination of efficient protein precipitation, robust reversed-phase chromatography, and highly selective MS/MS detection provides a reliable and high-throughput solution for the quantification of this compound in a complex biological matrix. This protocol serves as a strong foundation for supporting critical stages of drug development and research.

References

The Synthetic Versatility of (5-Chloro-2-methoxyphenyl)acetic Acid: A Guide for Organic Chemists and Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Organic Synthesis

(5-Chloro-2-methoxyphenyl)acetic acid is a valuable and versatile building block in the arsenal of organic synthesis. Its substituted phenylacetic acid framework is a key structural motif in a multitude of biologically active molecules, ranging from pharmaceuticals to agrochemicals. The presence of three distinct functional handles—the carboxylic acid, the chloro substituent, and the methoxy group—provides chemists with a rich platform for molecular elaboration and the strategic construction of complex target molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and an analysis of the chemical principles that underpin its utility.

Core Applications in Medicinal Chemistry

The primary application of this compound lies in the synthesis of pharmaceutical agents. Its structural features are frequently incorporated into non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-cancer agents.

Keystone in the Synthesis of Phenylacetic Acid-Derived NSAIDs

Phenylacetic acid derivatives are a well-established class of NSAIDs, with prominent examples including diclofenac.[1][2] These drugs primarily exert their therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3] this compound serves as a crucial intermediate in the synthesis of analogues of these important drugs.

The general strategy for the synthesis of many phenylacetic acid-derived NSAIDs involves the coupling of the phenylacetic acid core with a suitably substituted aniline derivative. This key amide bond formation is typically followed by further transformations to yield the final active pharmaceutical ingredient.

NSAID_Synthesis_Workflow start This compound activation Carboxylic Acid Activation start->activation coupling Amide Coupling activation->coupling intermediate Amide Intermediate coupling->intermediate aniline Substituted Aniline aniline->coupling transformations Further Synthetic Transformations intermediate->transformations end NSAID Analogue transformations->end

Caption: Conceptual workflow for the synthesis of NSAID analogues.

This protocol outlines a representative procedure for the amide coupling of this compound with 2,6-dichloroaniline, a key step in the synthesis of a diclofenac analogue.

Materials

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound200.62102.01 g
2,6-Dichloroaniline162.02101.62 g
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)380.23114.18 g
N,N-Diisopropylethylamine (DIPEA)129.24203.48 mL
Anhydrous N,N-Dimethylformamide (DMF)--50 mL
Ethyl acetate--As needed
1 M Hydrochloric acid (HCl)--As needed
Saturated sodium bicarbonate (NaHCO₃) solution--As needed
Brine--As needed
Anhydrous magnesium sulfate (MgSO₄)--As needed

Procedure

  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (2.01 g, 10 mmol) and anhydrous DMF (50 mL). Stir until the solid dissolves.

  • Add HATU (4.18 g, 11 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add 2,6-dichloroaniline (1.62 g, 10 mmol) followed by the dropwise addition of DIPEA (3.48 mL, 20 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU as a Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling with less nucleophilic anilines like 2,6-dichloroaniline.[4]

  • DIPEA as a Base: A non-nucleophilic base such as DIPEA is used to neutralize the hexafluorophosphate salt formed during the reaction without competing in the coupling reaction.

  • Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

Building Blocks for Novel Benzamide-Based Anti-Cancer Agents

Recent research has demonstrated the potential of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives as potent anti-cancer agents.[2][5][6] While these compounds are derived from the corresponding benzoic acid, the synthetic principles are directly applicable to this compound, enabling the synthesis of a novel class of phenylacetamide-based anti-cancer drug candidates.

Anticancer_Synthesis start This compound activation Acyl Chloride Formation start->activation coupling Amide Coupling activation->coupling product Phenylacetamide-based Anti-Cancer Agent Candidate coupling->product amine Substituted Sulfonamide Amine amine->coupling

Caption: Synthesis of phenylacetamide-based anti-cancer drug candidates.

This protocol is adapted from the synthesis of related benzamide anti-cancer agents and describes the coupling of this compound with a sulfonamide-containing amine.[5][6]

Materials

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound200.6251.00 g
Thionyl chloride (SOCl₂)118.97100.73 mL
4-Aminobenzenesulfonamide172.2050.86 g
Triethylamine (TEA)101.19101.39 mL
Anhydrous Dichloromethane (DCM)--50 mL
Hexane--As needed

Procedure

  • Acyl Chloride Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1.00 g, 5 mmol) in anhydrous DCM (20 mL).

  • Add thionyl chloride (0.73 mL, 10 mmol) dropwise at room temperature.

  • Heat the mixture to reflux and stir for 2 hours. The solution should become clear.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure. Co-evaporate with anhydrous toluene (2 x 10 mL) to ensure complete removal of thionyl chloride. The crude (5-Chloro-2-methoxyphenyl)acetyl chloride is used in the next step without further purification.

  • Amide Coupling: In a separate flask, dissolve 4-aminobenzenesulfonamide (0.86 g, 5 mmol) and triethylamine (1.39 mL, 10 mmol) in anhydrous DCM (30 mL) and cool to 0 °C in an ice bath.

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL) and add it dropwise to the cooled amine solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 50 mL of water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the desired phenylacetamide-sulfonamide conjugate.

Trustworthiness of the Protocol: This protocol employs a classic and reliable two-step procedure for amide bond formation. The in-situ generation of the acyl chloride followed by reaction with the amine is a well-established and high-yielding method. The use of triethylamine as a base is crucial to neutralize the HCl generated during both steps of the reaction.

Broader Synthetic Utility

Beyond its applications in medicinal chemistry, the functional groups of this compound can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of a wide range of organic molecules.

Esterification Reactions

The carboxylic acid moiety can be readily converted to its corresponding ester, which can serve as a protecting group or as a precursor for other functional groups.

Materials

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound200.62255.02 g
Methanol (MeOH)32.04-100 mL
Concentrated Sulfuric Acid (H₂SO₄)98.08-1 mL

Procedure

  • In a 250 mL round-bottom flask, dissolve this compound (5.02 g, 25 mmol) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (1 mL) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with saturated NaHCO₃ solution until the effervescence ceases, followed by a wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester.

Reduction of the Carboxylic Acid

The carboxylic acid can be reduced to the corresponding primary alcohol, (5-Chloro-2-methoxyphenyl)ethanol, which is another useful synthetic intermediate.

Materials

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound200.62102.01 g
Lithium Aluminum Hydride (LAH)37.95200.76 g
Anhydrous Tetrahydrofuran (THF)--75 mL
Ethyl acetate--As needed
1 M Hydrochloric acid (HCl)--As needed

Procedure

  • In a flame-dried three-necked flask under a nitrogen atmosphere, suspend LAH (0.76 g, 20 mmol) in anhydrous THF (25 mL) and cool to 0 °C.

  • Dissolve this compound (2.01 g, 10 mmol) in anhydrous THF (50 mL) and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and water (2.4 mL) at 0 °C.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude alcohol. Purify by column chromatography if necessary.

Conclusion

This compound is a readily available and highly versatile starting material with significant applications in organic synthesis, particularly in the realm of drug discovery. Its strategic combination of functional groups allows for a wide range of chemical transformations, making it an invaluable tool for the construction of complex and biologically active molecules. The protocols and principles outlined in this guide are intended to empower researchers to fully exploit the synthetic potential of this important chemical building block.

References

The Versatile Scafford: Harnessing (5-Chloro-2-methoxyphenyl)acetic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the intricate tapestry of medicinal chemistry, the selection of starting materials is a critical determinant of synthetic efficiency, molecular diversity, and, ultimately, the success of a drug discovery program. (5-Chloro-2-methoxyphenyl)acetic acid, a seemingly unassuming phenylacetic acid derivative, has emerged as a powerful and versatile scaffold. Its unique substitution pattern—a chloro group providing metabolic stability and a methoxy group influencing conformation and offering a potential hydrogen bond acceptor—makes it an attractive starting point for the synthesis of a wide array of biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights for researchers at the forefront of pharmaceutical innovation. Its derivatives have been investigated for a range of therapeutic applications, including as nonsteroidal anti-inflammatory drugs (NSAIDs), analgesics, and antipyretic agents.[1][2]

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthesis. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 7569-62-2[3]
Molecular Formula C₉H₉ClO₃[3]
Molecular Weight 200.62 g/mol [3]
Appearance White to off-white solid
Melting Point 129 °C
Storage Room temperature, in a dry, well-ventilated place[2]

Core Synthetic Transformations: The Chemist's Toolkit

The true utility of this compound lies in the reactivity of its carboxylic acid functional group. This allows for two primary and highly versatile transformations: amide bond formation and esterification. These reactions are the gateways to vast chemical libraries, enabling the exploration of structure-activity relationships (SAR).

Amide Coupling: Forging the Backbone of Bioactivity

Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[4] It allows for the direct linkage of the this compound core to a diverse range of amine-containing fragments, introducing new pharmacophoric elements and modulating physicochemical properties.

Causality Behind Experimental Choices: The selection of a coupling reagent is critical and depends on the substrate's reactivity, steric hindrance, and the presence of other sensitive functional groups. Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (Hydroxybenzotriazole) to suppress racemization and improve efficiency, are workhorses in this domain.[4] The base, typically a non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA), is essential to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol provides a robust and widely applicable method for the synthesis of amide derivatives of this compound.

Materials:

  • This compound

  • Amine of choice (1.0 - 1.2 equivalents)

  • EDC (1.2 - 1.5 equivalents)

  • HOBt (1.2 - 1.5 equivalents)

  • DIPEA (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the starting acid in anhydrous DCM or DMF. The choice of solvent depends on the solubility of the reactants.

  • Addition of Reagents: To the stirred solution, add the amine (1.0 - 1.2 equivalents), HOBt (1.2 - 1.5 equivalents), and EDC (1.2 - 1.5 equivalents).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath and slowly add DIPEA (2.0 - 3.0 equivalents).

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired amide.

Fischer Esterification: Accessing a Different Chemical Space

Esterification provides an alternative avenue for derivatization, often leading to compounds with increased lipophilicity and altered pharmacokinetic profiles. The Fischer esterification is a classic and reliable acid-catalyzed method for this transformation.

Causality Behind Experimental Choices: The reaction is an equilibrium process. To drive it towards the ester product, an excess of the alcohol is typically used as the solvent. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.

Protocol 2: Fischer Esterification for the Synthesis of Methyl (5-Chloro-2-methoxyphenyl)acetate

This protocol details the synthesis of the methyl ester of this compound, a common intermediate for further transformations.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up:

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude methyl ester can be purified by column chromatography on silica gel to yield a pure product.

Application in the Synthesis of Bioactive Molecules: The Case of an ASIC-3 Inhibitor Analog

This compound and its derivatives have been instrumental in the synthesis of various drug candidates. A notable example is in the development of analogs of A-317567, an inhibitor of the acid-sensing ion channel 3 (ASIC-3), which is a target for the treatment of pain.[5][6] The synthesis of these potent analgesics often involves the construction of a core scaffold where the (5-Chloro-2-methoxyphenyl) moiety plays a crucial role.

While the direct synthesis of A-317567 from this compound is not explicitly detailed in a single publication, the synthesis of its core components relies on precursors readily derived from it. The general synthetic strategy highlights how this building block can be incorporated into complex molecular architectures.

Diagram of the General Synthetic Workflow

G A This compound B Amide Coupling / Esterification A->B C Functionalized Intermediate B->C D Cyclization / Cross-Coupling C->D E Complex Scaffold (e.g., A-317567 analog core) D->E

Caption: General workflow for complex molecule synthesis.

Analytical Characterization: Ensuring Purity and Identity

The successful synthesis of derivatives from this compound must be confirmed by rigorous analytical techniques.

TechniquePurposeKey Parameters to Observe
TLC Reaction monitoringDisappearance of starting material spots and appearance of a new product spot with a different Rf value.
¹H NMR Structural elucidationCharacteristic shifts for the aromatic protons of the (5-chloro-2-methoxyphenyl) group, and new signals corresponding to the added amine or alcohol moiety.
¹³C NMR Structural confirmationPresence of the expected number of carbon signals, including the carbonyl carbon of the amide or ester.
Mass Spectrometry Molecular weight determinationObservation of the molecular ion peak corresponding to the calculated mass of the desired product.
HPLC Purity assessmentA single major peak indicating a high degree of purity.

Conclusion and Future Perspectives

This compound is a testament to the power of well-designed building blocks in accelerating drug discovery. Its strategic functionalization allows for the efficient synthesis of diverse compound libraries, facilitating the exploration of new chemical space and the optimization of lead compounds. The protocols and insights provided herein are intended to empower researchers to fully leverage the potential of this versatile scaffold in their quest for novel therapeutics. As our understanding of disease biology deepens, the creative application of such fundamental building blocks will undoubtedly continue to drive the development of the next generation of medicines.

References

Experimental Applications of (5-Chloro-2-methoxyphenyl)acetic acid methyl ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental uses of (5-Chloro-2-methoxyphenyl)acetic acid methyl ester. This guide details the compound's potential applications in antiviral, anticancer, and anti-inflammatory research, supported by detailed protocols for in vitro evaluation.

Introduction: Compound Profile and Rationale for Experimental Use

This compound methyl ester, with a molecular weight of 214.64 g/mol , is a derivative of phenylacetic acid. Its structure, featuring a chloro and a methoxy group on the phenyl ring, makes it a valuable scaffold in medicinal chemistry. The methyl ester form may function as a prodrug, potentially enhancing bioavailability, with the expectation that it undergoes in vivo hydrolysis to the active carboxylic acid, this compound. This parent acid and its derivatives have been investigated for a range of biological activities, making the methyl ester a compound of significant interest for further research and development.

The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring creates a unique electronic environment that can influence the molecule's interaction with biological targets.[1] Research into related structures suggests that this class of compounds may exhibit inhibitory effects on key enzymes and pathways involved in various disease processes.

Potential Therapeutic Applications and In Vitro Screening Protocols

Based on the known biological activities of structurally related compounds, this compound methyl ester is a candidate for investigation in the following therapeutic areas:

  • Antiviral (Anti-HIV) Activity: Derivatives of this compound have demonstrated potential as inhibitors of HIV reverse transcriptase (RT), a critical enzyme for viral replication.[1]

  • Anticancer Activity: Phenylacetic acid derivatives have been explored for their cytotoxic effects against various cancer cell lines. The structural motifs present in the target compound are found in molecules with known anticancer properties.

  • Anti-inflammatory Activity: The core structure is related to nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting potential inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2]

The following sections provide detailed protocols for the initial in vitro screening of this compound methyl ester in these therapeutic areas.

Application Note I: Evaluation of Anti-HIV Activity

A. Background and Rationale

HIV-1 reverse transcriptase (RT) is a key enzyme that converts the viral RNA genome into double-stranded DNA, a crucial step in the HIV life cycle. Inhibition of this enzyme is a clinically validated strategy for the treatment of HIV infection. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site of the RT, inducing a conformational change that disrupts its catalytic activity. The structural characteristics of this compound methyl ester make it a candidate for investigation as a potential NNRTI.

B. Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol describes a cell-free, colorimetric assay to determine the 50% inhibitory concentration (IC50) of the test compound against recombinant HIV-1 RT.[1]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A)-coated microplate

  • Reaction mixture: oligo(dT) primer, dNTPs, biotin-dUTP, digoxigenin-dUTP

  • This compound methyl ester (Test Compound)

  • Known NNRTI (e.g., Nevirapine) as a positive control

  • Assay buffer

  • Wash buffer

  • Anti-digoxigenin-POD antibody, diluted

  • Peroxidase substrate solution (e.g., ABTS)

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the positive control in the assay buffer. The final solvent concentration (e.g., DMSO) should be consistent across all wells and not exceed 1%.

  • Reaction Setup: To each well of the poly(A)-coated microplate, add 20 µL of the serially diluted test compound, positive control, or solvent control.

  • Add 20 µL of the reaction mixture to each well.

  • Initiate Reaction: Add 20 µL of diluted recombinant HIV-1 RT to each well to start the reaction. Include a "no enzyme" control (blank).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of diluted anti-digoxigenin-POD antibody solution to each well and incubate at 37°C for 1 hour.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the peroxidase substrate solution and incubate in the dark at room temperature for 15-30 minutes.

  • Stop Reaction: Add 50 µL of the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no enzyme" control from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

CompoundTargetAssay TypeIC50 (µM)
This compound methyl esterHIV-1 RTColorimetricTo be determined
Nevirapine (Positive Control)HIV-1 RTColorimetricReported Value

Workflow Diagram:

HIV_RT_Assay A Prepare Serial Dilutions (Test Compound, Controls) B Add to Poly(A) Coated Plate A->B C Add Reaction Mix B->C D Add HIV-1 RT Enzyme C->D E Incubate at 37°C D->E F Wash & Add Anti-DIG-POD Antibody E->F G Incubate at 37°C F->G H Wash & Add Substrate G->H I Incubate at RT H->I J Add Stop Solution I->J K Read Absorbance J->K

Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.

Application Note II: Evaluation of Anticancer Activity

A. Background and Rationale

The evaluation of the cytotoxic potential of novel compounds is a fundamental step in anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays are two widely used colorimetric methods to assess the effect of a test compound on the viability and proliferation of cancer cells.[3]

B. Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed for screening the cytotoxic effects of this compound methyl ester against various adherent cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • This compound methyl ester (Test Compound)

  • Doxorubicin (Positive Control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation:

Cancer Cell LineTissue of OriginIC50 (µM) of Test Compound (48h)
MCF-7Breast AdenocarcinomaTo be determined
HeLaCervical AdenocarcinomaTo be determined
A549Lung CarcinomaTo be determined

Workflow Diagram:

MTT_Assay A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Test Compound B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H

Caption: Workflow for the MTT cytotoxicity assay.

Application Note III: Evaluation of Anti-inflammatory Activity

A. Background and Rationale

Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The structural similarity of this compound methyl ester to known NSAIDs warrants its investigation as a potential COX inhibitor.

B. Experimental Protocol: In Vitro COX Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to determine the IC50 values of the test compound against both COX-1 and COX-2.[2][4][5][6]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • This compound methyl ester (Test Compound)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • 96-well white opaque plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive controls in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the test inhibitor or buffer (for enzyme control).

  • Add the Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) to each well.

  • Add the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

  • Initiate Reaction: Add the diluted arachidonic acid solution to all wells to start the reaction.

  • Data Acquisition: Immediately measure the fluorescence kinetically at Ex/Em = 535/587 nm for 5-10 minutes.

Data Analysis:

  • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value for both COX-1 and COX-2.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Data Presentation:

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)COX-2 Selectivity Index
This compound methyl esterTo be determinedTo be determinedTo be calculated
Celecoxib (Positive Control)Reported ValueReported ValueReported Value
Indomethacin (Positive Control)Reported ValueReported ValueReported Value

Signaling Pathway Diagram:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory Test_Compound This compound methyl ester Test_Compound->COX1 Inhibition? Test_Compound->COX2 Inhibition?

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Conclusion

This compound methyl ester represents a promising scaffold for the development of novel therapeutic agents. The detailed protocols provided in this guide offer a starting point for the systematic evaluation of its potential antiviral, anticancer, and anti-inflammatory properties. Rigorous adherence to these established methodologies, including the use of appropriate controls and robust data analysis, will ensure the generation of reliable and reproducible results, thereby facilitating the advancement of this compound in the drug discovery pipeline.

References

Application Notes & Protocols for the Sourcing and Analytical Application of (5-Chloro-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

[A Senior Application Scientist's Guide for Researchers and Drug Development Professionals]

Abstract

This document provides a comprehensive guide for the sourcing, qualification, and analytical application of the reference standard for (5-Chloro-2-methoxyphenyl)acetic acid (CAS No. 7569-62-2). As a critical reagent in pharmaceutical development and quality control, the integrity of this analytical standard is paramount. This guide moves beyond a simple list of suppliers to detail the necessary steps for verifying a standard's fitness for purpose, provides robust analytical protocols for its use, and explains the scientific rationale behind these procedures. The protocols included are designed to be self-validating, incorporating system suitability tests to ensure data integrity.

Introduction: The Role of an Analytical Standard

This compound is a substituted phenylacetic acid derivative that may serve as a raw material, intermediate, or potential impurity in the synthesis of active pharmaceutical ingredients (APIs). In a regulated environment, the accurate identification and quantification of such molecules are critical for ensuring the safety and efficacy of the final drug product. This necessitates the use of a highly characterized analytical reference standard.

A reference standard is a substance of high purity and well-defined characteristics, used as a benchmark for qualitative and quantitative analysis[1]. As defined by the United States Pharmacopeia (USP), reference standards are crucial for assays, impurity testing, and identification tests[2][3]. The quality of all analytical data generated for a specific compound is directly traceable to the quality of the reference standard used. Therefore, a structured approach to sourcing and qualification is not merely a preliminary step but the foundation of reliable analysis.

Sourcing and Qualification of the Analytical Standard

The procurement of a reference standard is the first critical step. The goal is to obtain a material that is not only of high purity but is also accompanied by comprehensive documentation that attests to its identity and quality.

Identifying Reputable Suppliers

A number of chemical suppliers specialize in the provision of reference standards. It is advisable to source from vendors who have a strong reputation in the pharmaceutical or analytical chemistry sectors.

SupplierWebsiteNotes
Sigma-Aldrich (Merck) --INVALID-LINK--Offers a range of product grades, including analytical standards. Look for products with detailed Certificates of Analysis.[4]
Santa Cruz Biotechnology --INVALID-LINK--Provides research chemicals, often with basic characterization data.[5]
Key Organics --INVALID-LINK--A supplier of various chemical compounds for research and development.

This table is not exhaustive and serves as a starting point. Researchers should conduct their own due diligence.

The Certificate of Analysis (CoA): A Critical Evaluation

The Certificate of Analysis is the most important document accompanying a reference standard. It is a detailed report of the characterization tests performed on a specific batch of the material.

Key Parameters to Scrutinize on a CoA:

  • Identity Confirmation: The CoA must confirm that the material is indeed this compound. This is typically achieved using techniques like ¹H NMR, Mass Spectrometry (MS), and sometimes IR spectroscopy. The data should be consistent with the known structure.

  • Purity Assessment: Purity is often the most critical parameter. It should be determined by a quantitative, stability-indicating method, most commonly High-Performance Liquid Chromatography (HPLC). A purity value of >98% is generally expected for a reference standard.

  • Assay: For quantitative applications, an assay value (e.g., by titration or quantitative NMR) provides the exact content of the analyte in the material, accounting for non-volatile impurities and water content. If an assay value is not provided, the purity value is often used, but this should be done with caution.

  • Volatiles/Water Content: The presence of residual solvents (from synthesis) or water can significantly impact the true concentration of the standard. These are typically measured by Gas Chromatography (GC) headspace analysis and Karl Fischer titration, respectively.

Initial In-House Verification

Upon receipt, it is good practice to perform a preliminary verification of the standard before its use in critical assays. This establishes a baseline and confirms the material has not degraded during shipping. A simple identity test (e.g., melting point or a quick LC-MS analysis) and a chromatographic purity check against the CoA are typically sufficient.

cluster_sourcing Sourcing Phase cluster_qualification Qualification Phase cluster_documentation Documentation s1 Identify Reputable Suppliers s2 Procure Standard (CAS 7569-62-2) s1->s2 q1 Review Certificate of Analysis (CoA) s2->q1 Receipt of Standard q2 Perform In-house Identity Verification (LC-MS) q1->q2 CoA Meets Criteria q3 Check Purity (HPLC-UV) q2->q3 q4 Release for Use q3->q4 d1 Log Standard Details: - Lot Number - CoA Data - Storage Conditions - Expiry Date q4->d1

Caption: Workflow for Sourcing and Qualifying a New Analytical Standard.

Application Protocols

The following protocols are provided as robust starting points for the analysis of this compound. Note: Any analytical method intended for GMP use must be fully validated according to ICH Q2(R1) guidelines.

Protocol 1: Preparation of Standard Stock and Working Solutions

Accurate solution preparation is fundamental to quantitative analysis.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Class A volumetric flasks

  • Calibrated analytical balance

Procedure:

  • Allow the Standard to Equilibrate: Before opening, allow the container of the reference standard to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the solid.

  • Prepare a Diluent: A common diluent for reversed-phase HPLC is a mixture of the mobile phase components, such as 50:50 (v/v) Acetonitrile:Water.

  • Weigh the Standard: Accurately weigh approximately 10 mg of the standard into a 100 mL volumetric flask. Record the weight to at least four decimal places (e.g., 10.05 mg). Causality: Using a significant mass minimizes the impact of weighing errors on the final concentration.

  • Dissolution: Add approximately 50 mL of diluent to the flask. Gently sonicate for 5-10 minutes until all the solid material is completely dissolved.

  • Dilute to Volume: Allow the solution to return to room temperature. Dilute to the 100 mL mark with the diluent. Cap the flask and invert it at least 15 times to ensure homogeneity. This is your Stock Solution (Concentration ≈ 100 µg/mL).

  • Prepare Working Solutions: Perform serial dilutions from the stock solution to prepare working standards at the desired concentrations for creating a calibration curve (e.g., 0.5, 1, 5, 10, 20 µg/mL).

Protocol 2: Purity and Quantification by HPLC-UV

This protocol describes a typical reversed-phase HPLC method suitable for determining the purity and concentration of this compound. Phenylacetic acids are well-retained on C18 columns and have a UV chromophore, making this an ideal technique[6][7][8].

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentA standard system with a UV/PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase provides good hydrophobic retention for the phenyl ring.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and consistent retention.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient Isocratic: 50% A / 50% BAn isocratic method is simple and robust. A gradient could be developed if co-eluting impurities are present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Injection Vol. 10 µLA typical volume to avoid column overload.
Detection UV at 220 nmPhenylacetic acid derivatives typically absorb in this region. A PDA detector can be used to confirm peak purity.
Run Time 10 minutesShould be sufficient to elute the main peak and any common impurities.

Procedure:

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of a mid-range standard solution (e.g., 10 µg/mL).

    • The %RSD (Relative Standard Deviation) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be >2000, and the tailing factor should be ≤ 2.0. Trustworthiness: The SST proves the system is performing adequately before sample analysis.

  • Calibration Curve: Inject the prepared working standards in increasing order of concentration.

  • Analysis: Inject the sample solutions.

  • Data Processing: Plot a calibration curve of peak area versus concentration. Use linear regression to determine the concentration of the unknown samples. Purity can be calculated using an area percent normalization, assuming all impurities have a similar response factor.

Caption: Experimental Workflow for HPLC-UV Analysis.

Protocol 3: Identity Confirmation by LC-MS

Mass spectrometry provides unambiguous confirmation of a compound's identity by measuring its mass-to-charge ratio (m/z).

Instrumentation and Conditions:

  • LC System: As described in Protocol 2.

  • MS Detector: A single quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), negative mode. Causality: The carboxylic acid group is readily deprotonated, making ESI in negative mode highly sensitive for this compound.

  • Mobile Phase: Use volatile buffers like 0.1% Formic Acid instead of phosphoric acid to ensure compatibility with the MS detector.

  • Scan Range: m/z 50 - 400.

Procedure:

  • Prepare a dilute solution of the standard (approx. 1 µg/mL) in the MS-compatible mobile phase.

  • Infuse the solution directly into the mass spectrometer or inject it through the LC system.

  • Expected Result: The molecular weight of this compound (C₉H₉ClO₃) is 200.62 g/mol . In ESI negative mode, the expected ion would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 199.6. The characteristic isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) should also be observed at m/z 199.6 and 201.6, providing definitive structural confirmation.

Regulatory and Quality Framework

The use of analytical standards in a regulated laboratory is governed by established guidelines. These ensure consistency, quality, and data integrity.

  • USP General Chapter <11>: This chapter provides detailed information on the proper use, handling, and storage of USP Reference Standards[2][9][10]. While a commercially sourced standard may not be a "USP Reference Standard," the principles outlined in this chapter represent best practices for all analytical standards.

  • ICH Q7: This guideline on Good Manufacturing Practice for Active Pharmaceutical Ingredients outlines the expectations for the quality control of materials, including the proper management and qualification of reference standards used in the release of APIs[11][12][13][14]. It emphasizes the need for documented procedures for the receipt, storage, and handling of standards.

Conclusion

The successful analysis of this compound begins with the careful selection and rigorous qualification of its analytical reference standard. By critically evaluating the supplier's Certificate of Analysis and performing in-house verification, researchers can establish a high degree of confidence in their primary measurement standard. The provided HPLC-UV and LC-MS protocols offer a solid and scientifically-grounded basis for developing validated methods for purity determination, quantification, and identity confirmation, ensuring the generation of reliable and defensible analytical data.

References

Application Notes & Protocols: Safe Handling and Storage of (5-Chloro-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Chloro-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative utilized as a key intermediate and building block in the synthesis of various pharmaceutical and specialty chemical products. Its specific functional groups—a carboxylic acid, a chloro substituent, and a methoxy group—dictate its reactivity, stability, and toxicological profile.[1][2] Ensuring the integrity of this reagent and the safety of laboratory personnel necessitates a rigorous and well-understood set of procedures for its handling and storage. This document provides a detailed guide for researchers, scientists, and drug development professionals, outlining the essential protocols, the scientific rationale behind them, and emergency response measures.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's properties is critical for safe handling. This compound is a solid at room temperature, which presents a potential inhalation hazard in powdered form.[3]

PropertyValueSource(s)
CAS Number 7569-62-2[2][4]
Molecular Formula C₉H₉ClO₃[2]
Molecular Weight 200.62 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 129 °C
Boiling Point 323.5 ± 27.0 °C at 760 mmHg[5]
Solubility Very slightly soluble in cold water[6]

Hazard Identification and Safety Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with irritation and acute toxicity upon exposure.[7] Adherence to safety protocols is mandatory, not merely recommended.

Hazard ClassGHS PictogramSignal WordHazard Statement(s)Source(s)
Acute Toxicity / Irritant Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][5][7]

The carboxylic acid moiety contributes to its corrosive potential, while the chlorinated aromatic ring system warrants careful handling to avoid absorption or inhalation.[8]

Protocol: Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a barrier between the researcher and the chemical. The following protocol must be followed before entering a laboratory area where this compound is handled.

PPE Selection Workflow

PPE_Workflow start Initiate Work with This compound ppe_base Mandatory Base PPE: - ANSI-rated Safety Goggles - Nitrile Gloves - Full-Length Lab Coat start->ppe_base assess_op Assess Operation: Weighing, Transfer, or Dissolution? ppe_base->assess_op fume_hood Perform in Certified Chemical Fume Hood assess_op->fume_hood Yes no_hood If Fume Hood is Unavailable: - Use Ventilated Balance Enclosure - Wear NIOSH-approved  Particulate Respirator (N95) assess_op->no_hood No proceed Proceed with Experiment fume_hood->proceed no_hood->proceed

Caption: PPE selection workflow for handling the compound.

Step-by-Step PPE Protocol
  • Eye Protection: Wear chemical safety goggles conforming to ANSI Z87.1 or EU EN166 standards.[3][9] Standard safety glasses are insufficient as they do not protect from dust entering from the sides or top.

  • Hand Protection: Wear chemical-resistant nitrile gloves.[3] Inspect gloves for any tears or punctures before use. After handling, remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them in accordance with institutional hazardous waste guidelines.[3]

  • Body Protection: A full-length laboratory coat must be worn and buttoned completely.[3] This protects against accidental spills on skin and clothing.

  • Respiratory Protection: All handling of the solid compound that may generate dust must be performed within a certified chemical fume hood or a ventilated enclosure to control exposure.[3][10] This is the most critical engineering control to prevent respiratory tract irritation.[3] If such controls are not feasible, a NIOSH-approved respirator for particulates is required.[11]

Protocol: Safe Handling and Dispensing

The primary goal during handling is to prevent the generation and inhalation of dust and to avoid skin/eye contact.

  • Preparation: Designate a specific area for handling, preferably within a fume hood.[12] Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9][11]

  • Aliquotting: When weighing, use a spatula to gently transfer the solid. Avoid dropping or pouring the powder from a height, which can create airborne dust. Use a weigh boat or glassine paper on an analytical balance inside a fume hood or ventilated enclosure.

  • Transfers: If transferring the solid to a reaction vessel, do so carefully. If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Hygiene: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[3] Decontaminate the work surface with an appropriate cleaning agent.

Protocol: Chemical Storage

Proper storage is paramount for maintaining the chemical's stability and preventing hazardous interactions. The compound is stable under recommended conditions but is incompatible with strong bases and oxidizing agents.[3][13]

Chemical Segregation Logic

Storage_Logic compound This compound (Organic Acid) cabinet Store in a Dedicated Corrosives/Acid Cabinet compound->cabinet Stored In bases Incompatible: Bases (e.g., NaOH, Amines) cabinet->bases Segregate From oxidizers Incompatible: Strong Oxidizers (e.g., Peroxides, Nitric Acid) cabinet->oxidizers Segregate From reactives Incompatible: Reactive Metals (e.g., Na, K, Mg) cabinet->reactives Segregate From

Caption: Segregation logic for safe chemical storage.

Step-by-Step Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container.[11] Ensure the label is legible and facing forward.[14]

  • Location: Store in a dedicated, corrosion-proof acid cabinet.[15][16] Storing acids on metal shelving is strongly discouraged as fumes can cause rapid corrosion.[8]

  • Environment: The storage area must be cool, dry, and well-ventilated.[11][17] Protect from direct sunlight and heat sources.[12][18] While room temperature storage is acceptable, refrigeration at 4°C can be used for enhanced long-term stability.[3][7]

  • Segregation:

    • Acids vs. Bases: Segregate from all bases (e.g., sodium hydroxide, amines) to prevent violent neutralization reactions.[14][18]

    • Organic vs. Inorganic Acids: Store separately from oxidizing mineral acids like nitric acid and perchloric acid.[12][15]

    • Acids vs. Flammables: Do not store in a flammable liquids cabinet. Keep away from flammable and combustible materials.[15][18]

  • Inventory: Date the container upon receipt and upon opening.[18] Use a first-in, first-out inventory system.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Prevent the spread of the solid. Avoid creating dust.

  • Clean-Up: For small spills, gently sweep or scoop the material into a labeled, sealable container for hazardous waste disposal.[11] Do not use water to clean the dry solid as this may create a corrosive slurry.

  • Decontaminate: Wipe the spill area with a damp cloth, then clean with soap and water. All cleanup materials must be disposed of as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3][9] Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water and give the conscious person two glasses of water to drink.[19] Seek immediate medical attention.[9]

Waste Disposal

All waste, including the pure compound, contaminated materials, and spill cleanup debris, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[11]

  • Do not dispose of this chemical down the drain.[3]

References

Troubleshooting & Optimization

how to improve the yield of (5-Chloro-2-methoxyphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing the Synthesis of (5-Chloro-2-methoxyphenyl)acetic Acid

Welcome to the technical support center for the synthesis of this compound (CMAA). This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this important pharmaceutical intermediate.[1] We will delve into the common synthetic challenges, provide scientifically grounded solutions, and present an optimized protocol to help you consistently achieve high yields and purity.

The most robust and frequently cited industrial synthesis of CMAA proceeds via a two-step sequence starting from 5'-Chloro-2'-methoxyacetophenone. This pathway involves:

  • The Willgerodt-Kindler Reaction: Conversion of the starting acetophenone to 2-(5-chloro-2-methoxyphenyl)-1-morpholinoethanethione (a thioamide intermediate).

  • Hydrolysis: Vigorous basic hydrolysis of the thioamide intermediate to yield the final carboxylic acid product, CMAA.

This guide will focus on troubleshooting and optimizing this specific pathway, as it presents several critical control points that directly impact overall yield and product quality.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of this compound. Each question is followed by a detailed explanation of the root cause and actionable solutions.

FAQ 1: My overall yield is disappointingly low. Where am I losing my product?

Low yield is a multifaceted problem that can originate in either the Willgerodt-Kindler reaction or the final hydrolysis step. Let's break down the potential causes.

In the Willgerodt-Kindler Reaction (Step 1):

  • Cause A: Incomplete Reaction. The Willgerodt-Kindler reaction is notoriously slow and requires high temperatures to proceed efficiently.[2][3] If the reaction is not driven to completion, you will carry unreacted starting material into the work-up, making purification difficult and lowering the yield of the thioamide intermediate.

    • Solution: Ensure your reaction temperature is maintained at reflux (typically >120 °C). The use of a high-boiling solvent or even neat conditions (solvent-free) can be advantageous.[4] Reaction times are often long (12-24 hours); monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting acetophenone before proceeding.

  • Cause B: Suboptimal Reagent Stoichiometry. The ratio of the ketone, amine (morpholine), and sulfur is critical. An insufficient amount of sulfur or morpholine will lead to an incomplete reaction.

    • Solution: Employ a molar excess of both morpholine and elemental sulfur relative to the 5'-Chloro-2'-methoxyacetophenone. A common starting point is a 1 : 1.5 : 3 molar ratio of ketone : sulfur : morpholine. A fractional factorial experimental design can be used to determine the optimal conditions for your specific setup.[5]

In the Hydrolysis Step (Step 2):

  • Cause C: Incomplete Hydrolysis. Thioamides are significantly more resistant to hydrolysis than their corresponding amides.[6] Insufficiently harsh conditions (e.g., low concentration of base, inadequate temperature, or short reaction time) will result in the incomplete conversion of the thioamide to the carboxylic acid.

    • Solution: Use a strong base like potassium hydroxide (KOH) in a mixed solvent system such as ethanol/water to ensure solubility of both the organic thioamide and the inorganic base.[7] The reaction must be heated to a vigorous reflux for an extended period (often 18 hours or more) to drive the hydrolysis to completion.[7]

  • Cause D: Product Loss During Work-up. The work-up procedure involves acidification to precipitate the carboxylic acid product. If the pH is not sufficiently acidic, the product will remain in the aqueous phase as its carboxylate salt, leading to significant loss.

    • Solution: After the initial work-up to remove neutral organic impurities, acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 2-3.[8] Confirm the pH with litmus paper or a pH meter. The precipitated CMAA can then be thoroughly extracted with an organic solvent like diethyl ether or ethyl acetate.

FAQ 2: My final product is impure. What are the likely side-products and how can I avoid them?

Purity issues often stem from side reactions in the first step or incomplete conversion in the second.

  • Cause A: Demethylation of the Methoxy Group. Friedel-Crafts acylation, a common method to synthesize the starting acetophenone, can sometimes cause demethylation of the anisole ring if harsh Lewis acids like AlCl₃ are used under aggressive conditions.[9] This would lead to a phenolic impurity that carries through the synthesis.

    • Solution: When preparing the starting material, consider using milder Lewis acids like ZnCl₂ or TiCl₄, which are less prone to causing demethylation.[9]

  • Cause B: Residual Thioamide Intermediate. As mentioned in FAQ 1, incomplete hydrolysis is a primary culprit. The unreacted thioamide will contaminate your final product.

    • Solution: The most effective solution is to ensure complete hydrolysis by using stringent reaction conditions (strong base, high temperature, sufficient time).[7] If minor amounts of thioamide persist, careful recrystallization of the final CMAA product from a suitable solvent system (e.g., diethyl ether/hexane) can effectively remove this less polar impurity.[7]

  • Cause C: Formation of Amide by-product. If the hydrolysis is not sufficiently basic or if water is prematurely introduced, an amide intermediate can form, which is also difficult to hydrolyze.

    • Solution: Maintain strongly basic conditions throughout the hydrolysis step. Ensure the reaction mixture is homogenous to allow the base to effectively react with the thioamide.

Part 2: Visualizing the Synthesis and Troubleshooting Workflow

To better understand the process, the following diagrams illustrate the synthetic pathway and a logical troubleshooting workflow.

Diagram 1: Synthetic Pathway for this compound

G cluster_0 Step 1: Willgerodt-Kindler Reaction cluster_1 Step 2: Hydrolysis A 5'-Chloro-2'-methoxyacetophenone reagents1 + Morpholine + Sulfur (Reflux) A->reagents1 B 2-(5-chloro-2-methoxyphenyl)- 1-morpholinoethanethione (Thioamide Intermediate) reagents2 + KOH / EtOH / H₂O (Reflux) Then, H₃O⁺ B->reagents2 reagents1->B C This compound (Final Product) reagents2->C

Caption: Overall two-step synthesis of CMAA via the Willgerodt-Kindler reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Overall Yield Detected check_step1 Analyze Step 1: Willgerodt-Kindler Reaction start->check_step1 check_step2 Analyze Step 2: Hydrolysis & Work-up start->check_step2 incomplete_wk Incomplete Reaction? check_step1->incomplete_wk incomplete_hydro Incomplete Hydrolysis? check_step2->incomplete_hydro workup_loss Product Loss in Work-up? check_step2->workup_loss sol_wk_time Solution: Increase reaction time/temp. Monitor via TLC/GC. incomplete_wk->sol_wk_time Yes sol_hydro_cond Solution: Increase reflux time. Ensure strong base concentration. incomplete_hydro->sol_hydro_cond Yes sol_workup_ph Solution: Acidify to pH 2-3. Ensure complete precipitation. workup_loss->sol_workup_ph Yes

Caption: A logical workflow for diagnosing and solving low-yield issues.

Part 3: Optimized Protocol and Parameter Table

This section provides a detailed, step-by-step protocol that incorporates best practices for maximizing yield and purity.

Optimized Synthesis Protocol

Step 1: Synthesis of 2-(5-chloro-2-methoxyphenyl)-1-morpholinoethanethione

  • To a round-bottom flask equipped with a reflux condenser, add 5'-Chloro-2'-methoxyacetophenone (1.0 eq), elemental sulfur (1.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to a vigorous reflux (approx. 120-130 °C) and maintain for 18-24 hours. Note: The reaction is often run neat (without solvent), but a high-boiling solvent like DMF can be used if necessary.

  • Monitor the reaction progress by TLC until the starting ketone spot is no longer visible.

  • Cool the reaction mixture to room temperature. The crude thioamide can often be carried directly to the next step, but purification by recrystallization from ethanol can be performed if a highly pure intermediate is desired.

Step 2: Hydrolysis to this compound [7]

  • Prepare a solution of potassium hydroxide (KOH) (approx. 14 eq) in water and ethanol. A typical ratio is ~200 mL water and ~1100 mL ethanol for every 60g of thioamide.

  • Add the crude thioamide from Step 1 to the basic solution.

  • Heat the mixture to a strong reflux and maintain for at least 18 hours. The solution will change color as the reaction proceeds.

  • After cooling, concentrate the reaction mixture in vacuo to remove the ethanol.

  • Add water/ice to the residue and perform a wash with diethyl ether to remove any unreacted thioamide or neutral impurities. Discard the organic layer.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 2-3. A precipitate will form.

  • Stir the slurry for 15-30 minutes to ensure complete precipitation.

  • Extract the product thoroughly with diethyl ether (3x portions).

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate in vacuo to yield the crude CMAA as a solid.

  • Purify the solid by trituration or recrystallization from a diethyl ether/hexane mixture to afford the final product with high purity.[7]

Table 1: Key Parameter Optimization
ParameterStandard ConditionOptimization Strategy & RationaleExpected Impact on Yield
Willgerodt Reaction Temp. Reflux (~120 °C)Increase temperature if reflux is weak. Higher energy input overcomes the activation barrier.High
Willgerodt Reaction Time 12-18 hoursExtend to 24+ hours. Drive the reaction to completion to maximize thioamide formation.High
Hydrolysis Base Conc. ~14 eq KOHEnsure a large excess of strong base is present to completely hydrolyze the stable thioamide intermediate.High
Hydrolysis Time 18 hoursExtend to 24 hours if TLC/LC-MS shows incomplete conversion. Ensures complete reaction.Medium
Work-up pH 2-3Use a pH meter for accuracy. Prevents loss of product as the water-soluble carboxylate salt.High
Purification Method RecrystallizationUse a solvent/anti-solvent system (e.g., Ether/Hexane) to effectively remove less polar impurities.Improves Purity

References

Technical Support Center: Synthesis of (5-Chloro-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Chloro-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and mitigating byproduct formation. The information provided herein is based on established chemical principles and practical laboratory experience.

Introduction to the Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals.[1] A common and effective method for its preparation is the Willgerodt-Kindler reaction, starting from 5-chloro-2-methoxyacetophenone. This reaction involves the conversion of an aryl alkyl ketone to the corresponding thioamide, followed by hydrolysis to the carboxylic acid.[2][3] While robust, this multi-step process can present challenges, including the formation of various byproducts that can complicate purification and compromise the final product's purity. Understanding the potential side reactions is crucial for optimizing the synthesis and ensuring a high-quality product.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound via the Willgerodt-Kindler reaction?

A1: The synthesis begins with the reaction of 5-chloro-2-methoxyacetophenone with an amine (commonly morpholine) and elemental sulfur. The initial step is the formation of an enamine from the ketone and morpholine.[2] This enamine then reacts with sulfur. The subsequent rearrangement, a key feature of the Willgerodt-Kindler reaction, leads to the formation of a thioamide intermediate, 2-(5-chloro-2-methoxyphenyl)-1-morpholin-4-ylethanethione.[2][3] Finally, this thioamide is hydrolyzed, typically under basic conditions followed by acidification, to yield the desired this compound.[4]

Q2: What are the most common byproducts I should expect in this synthesis?

A2: Several byproducts can arise from incomplete reactions or side reactions. The most prevalent include:

  • Unreacted Starting Material: 5-chloro-2-methoxyacetophenone.

  • Thioamide Intermediate: 2-(5-chloro-2-methoxyphenyl)-1-morpholin-4-ylethanethione may persist if hydrolysis is incomplete.

  • Amide Intermediate: If the hydrolysis of the thioamide is not complete, the corresponding amide may be present.

  • Over-reduction Products: Under certain conditions, the ketone starting material can be reduced to the corresponding alcohol.

  • Sulfur-containing impurities: Complex sulfur-containing byproducts can form, which can be difficult to characterize.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • Suboptimal Reaction Temperature: The Willgerodt-Kindler reaction often requires elevated temperatures to proceed efficiently.[5][6] Insufficient heat can lead to an incomplete reaction.

  • Incorrect Stoichiometry of Reagents: The ratio of the ketone, amine, and sulfur is critical. An excess or deficit of any reactant can lead to the formation of byproducts and a lower yield of the desired product.

  • Poor Quality of Reagents: The purity of the starting materials, especially the sulfur and amine, can significantly impact the reaction outcome.

  • Inefficient Hydrolysis: The final hydrolysis step is crucial. Incomplete hydrolysis of the thioamide intermediate will directly result in a lower yield of the carboxylic acid.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Presence of significant amounts of starting material in the final product. Incomplete reaction.1. Verify Reaction Temperature: Ensure the reaction is heated to the optimal temperature as specified in the protocol.[5][6] 2. Extend Reaction Time: If the temperature is correct, consider extending the reaction time to allow for complete conversion. 3. Check Reagent Stoichiometry: Carefully re-evaluate the molar ratios of the ketone, amine, and sulfur.
Isolation of the thioamide intermediate instead of the carboxylic acid. Incomplete hydrolysis.1. Increase Hydrolysis Time/Temperature: Extend the duration or increase the temperature of the hydrolysis step. 2. Verify Base Concentration: Ensure a sufficient excess of the base (e.g., potassium hydroxide) is used for complete saponification of the thioamide.[4]
Final product has a strong sulfurous odor and appears discolored. Presence of elemental sulfur or sulfur-containing byproducts.1. Purification: Recrystallization from an appropriate solvent system can effectively remove residual sulfur. 2. Washing: Thoroughly wash the crude product with a suitable solvent to remove sulfur impurities.
Complex mixture of products observed by TLC or HPLC. Multiple side reactions occurring.1. Optimize Reaction Conditions: Re-evaluate the reaction temperature, time, and solvent. Running small-scale optimization experiments can be beneficial.[7] 2. Purify Starting Materials: Ensure the purity of the 5-chloro-2-methoxyacetophenone and other reagents.

Experimental Protocols for Byproduct Identification

Accurate identification of byproducts is essential for process optimization. A multi-technique approach is often necessary for unambiguous characterization.[8]

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture.[9][10]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

  • Start with a lower concentration of acetonitrile and gradually increase it to elute more non-polar compounds.

Procedure:

  • Prepare a standard solution of the pure this compound.

  • Prepare a sample of the crude reaction mixture by dissolving a small amount in the initial mobile phase composition.

  • Inject both the standard and the sample into the HPLC system.

  • Compare the chromatograms. Peaks in the crude sample that do not correspond to the main product peak are potential byproducts. The retention times can give an indication of the polarity of the impurities.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is particularly useful for identifying volatile or semi-volatile byproducts, such as unreacted starting material or low molecular weight side products.[9][10]

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Derivatize the crude sample if necessary to increase the volatility of the carboxylic acid (e.g., by methylation with diazomethane or silylation).

  • Dissolve the (derivatized) sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into the GC-MS.

  • Analyze the resulting mass spectra of the separated components. The fragmentation patterns can be compared to spectral libraries for identification.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed structural information and is invaluable for identifying unknown byproducts.[8]

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Procedure:

  • Isolate the byproduct of interest using preparative HPLC or column chromatography.

  • Dissolve the isolated byproduct in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration to determine the structure of the byproduct. 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures.

Visualizing the Synthesis and Byproduct Formation

The following diagrams illustrate the synthetic pathway and potential side reactions.

Synthesis_Pathway A 5-Chloro-2-methoxyacetophenone B Enamine Intermediate A->B Willgerodt-Kindler Reaction Reagents1 + Morpholine + Sulfur C Thioamide Intermediate (2-(5-chloro-2-methoxyphenyl)- 1-morpholin-4-ylethanethione) B->C D This compound C->D Reagents2 Hydrolysis (e.g., KOH, H₂O)

Caption: Synthetic pathway for this compound.

Byproduct_Formation Start 5-Chloro-2-methoxyacetophenone Thioamide Thioamide Intermediate Start->Thioamide Incomplete Reaction Byproduct1 Unreacted Starting Material Start->Byproduct1 Byproduct4 Over-reduction Product (Alcohol) Start->Byproduct4 Side Reaction (Reduction) Product This compound Thioamide->Product Incomplete Hydrolysis Byproduct2 Persistent Thioamide Thioamide->Byproduct2 Byproduct3 Amide Intermediate Thioamide->Byproduct3 Partial Hydrolysis

Caption: Potential pathways for byproduct formation.

References

Technical Support Center: Crystallization of (5-Chloro-2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Chloro-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this compound. Here, we provide in-depth troubleshooting advice and foundational knowledge to help you achieve high-purity, crystalline material consistently.

Physicochemical Properties

A clear understanding of the compound's properties is the foundation of successful crystallization.

PropertyValueSource
CAS Number 7569-62-2[1][2][3]
Molecular Formula C₉H₉ClO₃[3]
Molecular Weight 200.62 g/mol [1][2][3]
Physical Form Solid[1][2]
Melting Point 129 °C[4]
Storage Sealed in dry, room temperature or 4°C[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[5] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your solute (in this case, >129°C) or when the solute's solubility is excessively high in the hot solvent.[6] This is problematic because impurities tend to be more soluble in the oil than in the solvent, leading to poor purification.[6]

Causality & Solution Workflow:

// Nodes start [label="Problem: Oiling Out", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the boiling point of your solvent\nhigher than the compound's\nmelting point (129°C)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Action: Choose a lower-boiling point solvent\nor use a solvent mixture to reduce the\ndissolution temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Are you using the absolute\nminimum amount of hot solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Action: Add more hot solvent (10-20% excess).\nThis keeps the compound soluble longer\nduring cooling, avoiding the oiling phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Action: Reduce the solution temperature\n(if possible) before cooling. Ensure\nthe solution is saturated, not superheated.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Resolution: Crystalline Solid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> sol2 [label="Yes"]; q2 -> sol3 [label="No"]; sol1 -> end; sol2 -> end; sol3 -> end; }

Caption: Troubleshooting workflow for oiling out.

Step-by-Step Remediation:

  • Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of additional hot solvent (e.g., 10-20% more volume) to decrease the saturation point slightly.[6]

  • Ensure Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Rapid cooling encourages oiling out.[7]

  • Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Consider a less effective solvent (one in which the compound has lower solubility at high temperatures) or an anti-solvent crystallization approach (see Protocol 2).

Q2: My crystals formed almost instantly upon cooling. Is this a problem?

A2: Yes, this is a significant problem. Very rapid crystallization, often called "crashing out," traps impurities within the crystal lattice, which defeats the purpose of recrystallization.[6] An ideal crystallization should show initial crystal formation (nucleation) within 5-10 minutes, followed by a slower crystal growth period of 20 minutes or more.[6]

Causality & Solution: This issue is caused by excessive supersaturation upon cooling. The solution is holding far more solute than it can theoretically keep dissolved at that temperature, leading to a chaotic and rapid precipitation.

Step-by-Step Remediation:

  • Re-dissolve the Solid: Place the flask back on the heat source and re-dissolve the precipitated solid.

  • Add Excess Solvent: Add an additional 1-2 mL of hot solvent for every 100 mg of your compound. This will ensure you are slightly above the minimum required for dissolution.[6]

  • Cool Slowly: Let the solution cool naturally on the benchtop, insulated with a cork ring and covered. Slow cooling is critical for forming large, pure crystals.[7]

Q3: I have a very low yield after filtration. What are the likely causes?

A3: A poor yield (<70%) is most commonly due to one of the following:

  • Using too much solvent: This is the most frequent cause. A significant portion of your compound will remain dissolved in the mother liquor even after cooling.[6]

  • Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product.

  • Incomplete crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

Step-by-Step Remediation:

  • Check the Mother Liquor: Before discarding the filtrate (mother liquor), place a drop on a watch glass and let it evaporate. If a significant amount of solid residue remains, too much solvent was used. You can try to recover more product by partially evaporating the solvent and re-cooling.

  • Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to just dissolve the compound. Add the solvent in small portions to the heated solid.

  • Prevent Premature Crystallization: When performing a hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent (~5%) to keep the compound in solution.

Q4: No crystals are forming, even after the solution has cooled to room temperature. What should I do?

A4: This indicates that the solution is not sufficiently supersaturated to induce nucleation (the initial formation of crystals).[8] You need to provide a "trigger" for crystallization to begin.

Step-by-Step Induction Methods:

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide nucleation sites for crystals to form.

  • Seed the Solution: If you have a small crystal of pure this compound, add it to the solution. This "seed" acts as a template for further crystal growth.[7] This is the most reliable method.

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility.

  • Add an Anti-Solvent: If you know a solvent in which your compound is insoluble (e.g., water or hexane), add it dropwise to your solution until it becomes persistently cloudy. This technique, known as anti-solvent crystallization, dramatically reduces solubility and forces crystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for crystallizing this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the impurities present. However, a good crystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[7] Given the structure (a carboxylic acid with aromatic and ether groups), here is a logical approach to solvent selection:

// Nodes start [label="Start: Select a Solvent System", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Does the compound dissolve in a\npolar protic solvent (e.g., Ethanol,\nIsopropanol, Acetic Acid) when hot?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Use a single solvent system.\nEthanol is often a good starting point\nfor carboxylic acids.", fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is the compound too soluble in the\nchosen solvent even when cold?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Use an anti-solvent system.\nDissolve in the primary solvent (e.g., Ethanol),\nthen add a non-polar anti-solvent (e.g., Water,\nHexane) dropwise at room temp.", fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Does the compound fail to dissolve\nin polar solvents but dissolves in a\nmoderately polar solvent (e.g., Acetone, Ethyl Acetate)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Use a solvent/anti-solvent system.\nDissolve in Acetone or Ethyl Acetate,\nthen add a non-polar anti-solvent\n(e.g., Hexane, Heptane) dropwise.", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Proceed to Crystallization Protocol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q3 [label="No"]; sol1 -> q2; q2 -> sol2 [label="Yes"]; q2 -> end [label="No"]; q3 -> sol3 [label="Yes"]; sol2 -> end; sol3 -> end; } Caption: Decision tree for solvent selection.

Recommended Starting Solvents to Screen:

  • Alcohols: Ethanol, Isopropanol

  • Ketones/Esters: Acetone, Ethyl Acetate

  • Mixed Systems (Solvent/Anti-solvent): Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane

Q2: How do I remove colored impurities from my product?

A2: Colored impurities are often large, polar molecules that can be effectively removed using activated charcoal.

Procedure:

  • Dissolve your crude product in the minimum amount of hot solvent.

  • Remove the flask from the heat source and allow it to cool slightly (to prevent flash boiling).

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite pad to remove the charcoal.

  • Proceed with the crystallization by allowing the hot, filtered solution to cool slowly.

Q3: What are the key stability and storage considerations?

A3: this compound is a stable solid. For long-term storage, it should be kept in a tightly sealed container in a dry place at room temperature or refrigerated (4°C).[1][2] Avoid exposure to strong bases or oxidizing agents.

Experimental Protocols

Protocol 1: Standard Cooling Crystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the chosen solvent in small portions while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystal Growth: Once crystals begin to form, allow the flask to stand for at least 30 minutes to an hour to maximize crystal growth.

  • Ice Bath: Cool the flask further in an ice-water bath for 15-30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

This method is ideal when a compound is highly soluble in one solvent but insoluble in another.[9][10]

  • Dissolution: Dissolve the crude solid in the minimum amount of a suitable "solvent" (e.g., ethanol, acetone) at room temperature.

  • Addition of Anti-Solvent: While stirring, add the "anti-solvent" (e.g., water, hexane) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This cloudiness is the initial formation of micro-crystals.

  • Crystal Growth: Stop adding the anti-solvent and allow the mixture to stir at room temperature for 30-60 minutes to allow the crystals to grow.

  • Isolation & Drying: Collect, wash (with a small amount of the anti-solvent), and dry the crystals as described in Protocol 1.

References

Technical Support Center: (5-Chloro-2-methoxyphenyl)acetic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-Chloro-2-methoxyphenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the fundamental chemical and physical properties of this compound?

This compound is a solid, white to off-white crystalline substance.[1][2] Its key properties are summarized in the table below. Understanding these properties is the first step in designing stable formulations and analytical methods.

PropertyValueSource(s)
CAS Number 7569-62-2[3][4]
Molecular Formula C₉H₉ClO₃[3][4]
Molecular Weight 200.62 g/mol [3][4]
Physical Form Solid[5][6]
Melting Point 122 - 125 °C[7]
pKa Not explicitly found, but the carboxylic acid moiety suggests it is an acidic compound.
log P 1.51 (experimentally)[7]

Q2: What are the optimal storage and handling conditions for this compound?

To ensure the long-term integrity of the compound, proper storage is critical. While recommendations vary slightly between suppliers, a consensus points towards cool, dry, and tightly sealed conditions.

  • Storage Temperature: For long-term storage, -20°C is recommended to minimize thermal degradation.[3] Some suppliers also list storage at 4°C or room temperature for shorter periods.[5][6]

  • Atmosphere: Store in a dry environment and ensure the container is tightly closed to prevent moisture absorption, which could facilitate hydrolysis.[7][8]

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2] The compound is classified as a skin and serious eye irritant.[2][7][8] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[2][8]

Q3: What are the known chemical incompatibilities of this compound?

Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can induce rapid degradation.[8][9] The carboxylic acid functional group is susceptible to reactions with bases, while the methoxy and aromatic ring can be targeted by strong acids and oxidizing agents.

Q4: What are the likely degradation pathways for this compound?

Based on its chemical structure, several degradation pathways are plausible under stress conditions:

  • Hydrolysis: The ether linkage of the methoxy group is a potential site for acid or base-catalyzed hydrolysis, which would yield (5-Chloro-2-hydroxyphenyl)acetic acid.

  • Oxidation: The benzene ring and the methylene group of the acetic acid side chain are susceptible to oxidation. This can lead to the formation of various hydroxylated species or even ring-opening products under harsh oxidative stress.[10]

  • Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. UV exposure could potentially lead to dehalogenation or the formation of radical species.

  • Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as CO₂, although this typically requires high temperatures.

Understanding these potential pathways is essential for designing stability-indicating analytical methods.[10][11]

Q5: Why are forced degradation studies essential for this compound?

Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity in drug development.[10][11] These studies intentionally expose the compound to harsh conditions (e.g., high/low pH, oxidation, heat, light) to:

  • Identify potential degradants: This helps in understanding the degradation pathways.[11][12]

  • Develop stability-indicating methods: The primary goal is to develop an analytical method (typically HPLC) that can separate the parent compound from all potential degradation products, thus providing an accurate measure of its purity and stability over time.[10][13]

  • Elucidate the intrinsic stability of the molecule: This knowledge informs the selection of appropriate formulations, packaging, and storage conditions to ensure the final product's safety and efficacy.[11]

Part 2: Troubleshooting Guide for Stability Experiments

This section provides solutions to common issues encountered during the stability assessment of this compound.

Issue 1: My compound shows unexpected degradation in solution during routine analysis.

Possible Cause: The stability of the compound in solution can be influenced by solvent choice, pH, and exposure to environmental factors.

  • Troubleshooting Steps:

    • Solvent & pH Evaluation: The carboxylic acid group makes the compound's solubility and stability pH-dependent. Ensure the pH of your solvent system is compatible. Avoid highly acidic or basic conditions unless intentionally studying hydrolysis. Buffer your solutions if necessary.

    • Photostability Check: Protect your solutions from light by using amber vials or covering them with aluminum foil. Compare the stability of a light-protected sample to one exposed to ambient lab light to quickly assess photosensitivity.

    • Evaluate for Peroxides: Solvents like THF or dioxane can form peroxides over time, which are potent oxidizing agents. Use fresh, high-purity solvents and test for peroxides if you suspect oxidative degradation.[14]

Issue 2: I am struggling to develop a robust, stability-indicating HPLC method.

Problem: Degradation products are co-eluting with the parent peak, or the peak shapes are poor.

  • Expert Recommendation: Developing a stability-indicating method requires systematically challenging the analytical procedure.[12]

    • Step 1: Generate Degradants: Perform preliminary forced degradation studies to create a mixture of the parent compound and its degradation products. A degradation of 5-20% is generally considered optimal for method development.[12]

    • Step 2: Method Optimization:

      • Mobile Phase: Experiment with different mobile phase compositions (e.g., acetonitrile vs. methanol) and pH values. The ionization state of the carboxylic acid will significantly affect retention on a C18 column.

      • Column Chemistry: If a standard C18 column does not provide adequate resolution, consider alternative stationary phases (e.g., Phenyl-Hexyl, Cyano).

      • Gradient Optimization: Adjust the gradient slope and time to improve the separation of closely eluting peaks.

    • Step 3: Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity across the parent and degradant peaks. This is a critical step to confirm that each peak represents a single component.

Issue 3: How do I design a comprehensive forced degradation study?

Protocol Overview: A systematic approach is crucial. The study should include hydrolytic, oxidative, photolytic, and thermal stress conditions.[10][11] A control sample (unstressed) should be analyzed alongside all stressed samples.

Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution of this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal (Solid & Solution) (e.g., 80°C) prep->thermal Expose to stress photo Photolytic (ICH Q1B conditions) prep->photo Expose to stress analysis Analyze all samples by Stability-Indicating HPLC-PDA acid->analysis After specified time points base->analysis After specified time points oxidation->analysis After specified time points thermal->analysis After specified time points photo->analysis After specified time points mass_balance Calculate Mass Balance analysis->mass_balance peak_purity Assess Peak Purity analysis->peak_purity pathway Identify Degradation Pathways mass_balance->pathway peak_purity->pathway method_validation Confirm Method is Stability-Indicating pathway->method_validation Degradation_Pathway cluster_stress parent This compound C₉H₉ClO₃ stress_node Acid/Base Hydrolysis parent->stress_node degradant (5-Chloro-2-hydroxyphenyl)acetic acid C₈H₇ClO₃ stress_node->degradant

References

Technical Support Center: Overcoming Purification Challenges with (5-Chloro-2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Chloro-2-methoxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions, grounded in established analytical principles.

Troubleshooting Guide: From Crude Product to High Purity

This section addresses specific issues you may encounter during the purification of this compound, providing causal explanations and actionable protocols.

Issue 1: Low Yield and Oily Residue After Initial Synthesis and Work-up

Question: I've completed the synthesis of this compound, and after the initial extraction and solvent removal, I'm left with a low yield of a brownish, oily solid instead of the expected off-white crystals. What's going on, and how can I fix this?

Probable Causes & Solutions:

  • Incomplete Hydrolysis: If your synthesis involves the hydrolysis of a precursor (e.g., an ester or nitrile), incomplete reaction is a common culprit. The presence of the less polar, unhydrolyzed starting material can interfere with crystallization and lead to an oily product.

    • Causality: The starting materials often have significantly different polarity and solubility profiles compared to the final carboxylic acid product. Their presence can act as an impurity that disrupts the crystal lattice formation of the desired product.

    • Troubleshooting Protocol:

      • Confirm Incomplete Reaction: Analyze a small sample of your crude product by Thin Layer Chromatography (TLC) or ¹H NMR. Compare it to the starting material. On a silica gel TLC plate, the less polar starting material will have a higher Rf value. In the ¹H NMR spectrum, you would see characteristic peaks of the precursor that are absent in the final product.

      • Re-subject to Reaction Conditions: If the reaction is incomplete, you can redissolve the crude product in the reaction solvent and subject it to the hydrolysis conditions for an extended period or with a slight excess of the hydrolyzing agent (e.g., NaOH or H₂SO₄).

      • Acid-Base Extraction: A robust method to separate the carboxylic acid from neutral or basic impurities is an acid-base extraction.[1][2][3]

Detailed Protocol for Acid-Base Extraction:

  • Dissolve the crude oily product in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium hydroxide (NaOH) solution. The this compound will deprotonate to form its water-soluble sodium salt and move to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Separate the aqueous layer and wash it once more with the organic solvent to remove any remaining neutral impurities.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly acidify the aqueous solution with cold 6M HCl with stirring until the pH is acidic (pH ~2), which will cause the purified this compound to precipitate out as a solid.[1]

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Issue 2: Persistent Impurities After Recrystallization

Question: I've recrystallized my this compound, but my analytical data (HPLC or NMR) still shows the presence of a significant impurity. How can I improve the purity?

Probable Causes & Solutions:

  • Co-crystallization of Structurally Similar Impurities: Impurities with similar polarity and structure to the desired product can co-crystallize, making purification by recrystallization alone challenging. A common impurity could be an isomeric variant or a closely related byproduct from the synthesis.

  • Inappropriate Recrystallization Solvent System: The chosen solvent may not provide a significant enough difference in solubility between the product and the impurity at high and low temperatures.

Troubleshooting and Optimization Strategies:

  • Identify the Impurity: If possible, use techniques like LC-MS or detailed NMR analysis to identify the structure of the persistent impurity. Knowing the impurity's properties will guide the selection of an appropriate purification method.

  • Optimize Recrystallization:

    • Solvent Screening: Experiment with different solvent systems on a small scale.[4] For this compound, which has moderate polarity, consider the solvent systems in the table below.

    • Two-Solvent Recrystallization: This technique can be very effective. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble when hot) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Table 1: Recommended Recrystallization Solvent Systems for this compound

Solvent SystemRationale
Ethanol/WaterA common choice for moderately polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool.
Toluene/HexaneGood for aromatic compounds. Dissolve in hot toluene and add hexane as the anti-solvent.
Ethyl Acetate/HexaneAnother effective polar/non-polar combination.
AcetonitrileCan be a good single solvent for compounds with aromatic rings.
  • Column Chromatography: If recrystallization fails to yield the desired purity, column chromatography is the next logical step.

    • Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase. This allows for the separation of compounds with very similar properties.

Detailed Protocol for Column Chromatography:

  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution).

  • Mobile Phase (Eluent) Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A good starting point for this compound is a hexane:ethyl acetate mixture. To prevent streaking of the acidic compound on the silica gel, add a small amount (0.5-1%) of acetic acid to the eluent system.[1]

  • Procedure:

    • Dry-load the crude sample onto a small amount of silica gel.

    • Run the column with an initial mobile phase of low polarity (e.g., 95:5 hexane:ethyl acetate + 0.5% acetic acid).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20, 70:30, etc.).

    • Collect fractions and monitor them by TLC to identify the pure fractions containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: The NMR spectra of substituted phenylacetic acids are well-characterized. For this compound in CDCl₃, you should expect the following approximate chemical shifts.[5]

Table 2: Expected NMR Chemical Shifts

Proton (¹H)Chemical Shift (ppm)Carbon (¹³C)Chemical Shift (ppm)
-COOHBroad singlet, ~10-12-COOH~177-178
Aromatic H~6.8-7.3 (multiplets)Aromatic C-Cl~125-127
-CH₂-Singlet, ~3.6-3.8Aromatic C-O~155-157
-OCH₃Singlet, ~3.8-3.9Aromatic C-H~112-130
-CH₂-~35-37
-OCH₃~55-56

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Q2: My purified product has a yellowish tint. Is this an impurity?

A2: A slight yellowish tint can sometimes be due to trace amounts of highly colored impurities that are difficult to remove by recrystallization alone. These are often oxidation byproducts. If the purity by HPLC and NMR is high (>98%), this coloration may not be significant for many applications. However, if a completely white product is required, treatment with activated carbon during recrystallization can be effective.

Protocol for Decolorization with Activated Carbon:

  • Dissolve the crude product in the hot recrystallization solvent.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient for small-scale purifications).

  • Keep the solution hot and swirl for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization.

Q3: How should I store purified this compound?

A3: this compound is a stable solid. It should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials such as strong bases and oxidizing agents.

Q4: What is a suitable HPLC method for assessing the purity of my compound?

A4: A reverse-phase HPLC method is generally suitable for analyzing this compound.

Table 3: Recommended HPLC Conditions

ParameterCondition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic or Acetic AcidB: Acetonitrile with 0.1% Formic or Acetic Acid
Gradient Start with a higher percentage of A and gradually increase the percentage of B (e.g., 5% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 225 nm or 254 nm)
Column Temperature 30 °C

Note: This is a starting point, and the method may need to be optimized for your specific system and impurity profile.[6][7]

Visualizing Purification Workflows

To aid in your experimental design, the following diagrams illustrate the logical flow of the purification processes discussed.

Purification_Decision_Tree start Crude this compound analysis1 Analyze by TLC/NMR start->analysis1 check_purity Is the main spot clean? Are starting materials absent? analysis1->check_purity recrystallize Recrystallization check_purity->recrystallize Yes acid_base Acid-Base Extraction check_purity->acid_base No (multiple spots, starting material present) analysis2 Analyze final product (HPLC, NMR, MP) recrystallize->analysis2 pure_product Pure Product analysis2->pure_product Purity > 98% column_chrom Column Chromatography analysis2->column_chrom Persistent Impurities acid_base->recrystallize column_chrom->analysis2

Caption: Decision tree for the purification of this compound.

Acid_Base_Extraction_Workflow start Dissolve crude product in organic solvent add_base Extract with aqueous base (e.g., NaHCO₃) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (contains neutral impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (contains sodium salt of the acid) separate_layers->aqueous_layer Collect acidify Acidify aqueous layer with HCl (to pH ~2) aqueous_layer->acidify precipitate Precipitation of pure acid acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for purification via acid-base extraction.

References

methods for avoiding impurities in (5-Chloro-2-methoxyphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Chloro-2-methoxyphenyl)acetic acid. As a key intermediate in the development of various pharmaceuticals, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of its synthesis and avoid the formation of critical impurities.

Understanding the Synthetic Landscape

The most common and robust method for synthesizing this compound is the Willgerodt-Kindler reaction, starting from 5-chloro-2-methoxyacetophenone. This reaction involves the conversion of an aryl alkyl ketone to a thioamide, followed by hydrolysis to the corresponding carboxylic acid. While effective, this multi-step process can present several challenges leading to impurities that can be difficult to remove.

This guide will focus on troubleshooting the Willgerodt-Kindler pathway, providing insights into the causality of impurity formation and strategies for their mitigation.

Visualizing the Synthetic Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of the synthesis of this compound via the Willgerodt-Kindler reaction.

Willgerodt_Kindler_Workflow cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hydrolysis cluster_2 Purification Starting_Material 5-Chloro-2-methoxyacetophenone Intermediate 2-(5-chloro-2-methoxyphenyl)- 1-morpholin-4-ylethanethione Starting_Material->Intermediate Willgerodt-Kindler Reaction Reagents_1 Sulfur (S8) & Morpholine Reagents_1->Intermediate Intermediate_2 2-(5-chloro-2-methoxyphenyl)- 1-morpholin-4-ylethanethione Final_Product This compound Intermediate_2->Final_Product Hydrolysis Reagents_2 Base (e.g., KOH) Reagents_2->Final_Product Crude_Product Crude Product Final_Product->Crude_Product Purification_Steps Acid-Base Extraction & Recrystallization Crude_Product->Purification_Steps Pure_Product Pure this compound Purification_Steps->Pure_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: The Willgerodt-Kindler Reaction - Thioamide Formation

Q1: My Willgerodt-Kindler reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion?

A1: Low conversion in the Willgerodt-Kindler reaction is a common issue. Several factors can contribute to this:

  • Insufficient Temperature: The Willgerodt-Kindler reaction typically requires elevated temperatures to proceed at a reasonable rate.[1] Ensure your reaction is heated to a sufficiently high and stable temperature, often refluxing in a high-boiling solvent.

  • Poor Quality of Reagents: The purity of your starting material, 5-chloro-2-methoxyacetophenone, sulfur, and morpholine is crucial. Impurities in the starting ketone can lead to side reactions. Old or impure morpholine can also hinder the reaction.

  • Suboptimal Reagent Stoichiometry: The ratio of sulfur and morpholine to the starting ketone is critical. An excess of both sulfur and morpholine is generally recommended to drive the reaction to completion.[2]

  • Inefficient Mixing: The reaction mixture is often heterogeneous. Vigorous stirring is necessary to ensure proper mixing of the reagents.

Troubleshooting Steps:

  • Verify Reaction Temperature: Use a calibrated thermometer to monitor the internal temperature of the reaction. If using a solvent, ensure it is refluxing vigorously.

  • Assess Reagent Quality: Use freshly opened or purified reagents. 5-Chloro-2-methoxyacetophenone can be purchased from various suppliers.[2]

  • Optimize Stoichiometry: A typical starting point is to use 2-3 equivalents of sulfur and 3-4 equivalents of morpholine relative to the acetophenone.

  • Enhance Agitation: Use a powerful overhead stirrer if possible, especially for larger-scale reactions.

Q2: I am observing the formation of a significant amount of dark, tarry material in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of tarry byproducts is a known challenge in the Willgerodt-Kindler reaction, particularly with certain substrates.[3] This is often due to polymerization and other side reactions of the starting material or intermediates under the harsh reaction conditions.

Causative Factors:

  • Overheating: Excessively high temperatures can promote decomposition and polymerization.

  • Prolonged Reaction Times: Leaving the reaction to run for too long after completion can lead to the degradation of the desired product and the formation of tars.

  • Reactive Functional Groups: While the chloro and methoxy groups on the aromatic ring are generally stable under these conditions, impurities in the starting material could be more susceptible to polymerization.

Preventative Measures:

  • Precise Temperature Control: Maintain the reaction temperature at the optimal level without overheating.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed.

  • Purify the Starting Material: If you suspect impurities in your 5-chloro-2-methoxyacetophenone, consider purifying it by distillation or chromatography before use.

Part 2: Hydrolysis of the Thioamide Intermediate

Q3: The hydrolysis of my thioamide intermediate is incomplete, resulting in a low yield of the final carboxylic acid. How can I improve the hydrolysis efficiency?

A3: Incomplete hydrolysis of the 2-(5-chloro-2-methoxyphenyl)-1-morpholin-4-ylethanethione intermediate is a common bottleneck. The thioamide is a stable functional group, and its conversion to the carboxylic acid requires forcing conditions.

Factors Affecting Hydrolysis:

  • Insufficiently Basic or Acidic Conditions: The hydrolysis can be carried out under either strongly basic (e.g., concentrated potassium hydroxide in ethanol/water) or strongly acidic conditions.[4] The conditions must be harsh enough to cleave the thioamide bond.

  • Inadequate Reaction Time and Temperature: Hydrolysis often requires prolonged heating at reflux.

  • Poor Solubility of the Intermediate: The thioamide intermediate may have limited solubility in the hydrolysis medium, reducing the reaction rate.

Strategies for Improvement:

  • Optimize Hydrolysis Conditions: If using basic hydrolysis, ensure a high concentration of a strong base like KOH or NaOH. For acidic hydrolysis, concentrated mineral acids like sulfuric or hydrochloric acid are typically used.

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC to determine the necessary reaction time. If the reaction stalls, consider increasing the temperature if possible.

  • Use a Co-solvent: Employing a co-solvent like ethanol or dioxane can improve the solubility of the thioamide intermediate in the aqueous hydrolysis mixture.

Q4: My final product is contaminated with sulfur-containing impurities. Where are they coming from and how do I remove them?

A4: Sulfur-containing impurities are a common issue stemming from the Willgerodt-Kindler reaction. These can include unreacted elemental sulfur, as well as various organic sulfur byproducts.

Sources of Sulfur Impurities:

  • Residual Elemental Sulfur: If not completely consumed or removed after the first step, elemental sulfur can carry through to the final product.

  • Thioamide Intermediate: Incomplete hydrolysis will leave the starting thioamide in your final product.

  • Other Sulfur Byproducts: The complex chemistry of the Willgerodt-Kindler reaction can generate various other sulfur-containing organic molecules.

Removal Techniques:

  • Aqueous Workup: After the Willgerodt-Kindler reaction, a thorough wash with a suitable organic solvent can help remove some of the unreacted sulfur.

  • Acid-Base Extraction: This is a highly effective method for separating the acidic final product from neutral and basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The this compound will move into the aqueous layer as its carboxylate salt, leaving many organic impurities behind in the organic layer. Acidification of the aqueous layer will then precipitate the pure product.

  • Recrystallization: This is a powerful technique for purifying the final solid product.

Part 3: Purification of this compound

Q5: I am having difficulty finding a suitable solvent for the recrystallization of my final product. What are some good options?

A5: Finding the right recrystallization solvent is key to obtaining a highly pure product. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

Recommended Solvents and Techniques:

  • Toluene/Hexane Mixture: A mixture of toluene and hexanes is often effective for recrystallizing phenylacetic acid derivatives. Dissolve the crude product in a minimal amount of hot toluene, and then slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to form crystals.

  • Ethanol/Water Mixture: For more polar compounds, a mixture of ethanol and water can be a good choice. Dissolve the product in hot ethanol and add water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly.

  • Trial and Error: If the above suggestions are not effective, a systematic trial-and-error approach with small amounts of the product and different solvents (e.g., ethyl acetate, isopropyl alcohol, acetonitrile) is recommended.

Table 1: Summary of Potential Impurities and Mitigation Strategies

ImpurityOriginPrevention/Removal Method
5-chloro-2-methoxyacetophenone Incomplete Willgerodt-Kindler reactionOptimize reaction conditions (temperature, time, stoichiometry). Remove during acid-base extraction (it is neutral).
2-(5-chloro-2-methoxyphenyl)-1-morpholin-4-ylethanethione Incomplete hydrolysisOptimize hydrolysis conditions (stronger base/acid, longer time, higher temperature). Remove during acid-base extraction (it is neutral).
Elemental Sulfur Excess reagent from Willgerodt-Kindler reactionUse appropriate stoichiometry. Remove by filtration or washing during workup.
Polymeric/Tarry Materials Side reactions during Willgerodt-Kindler reactionControl reaction temperature and time. Purify starting material. Remove by filtration and acid-base extraction.
Other Organic Byproducts Side reactions at either stagePurify via acid-base extraction and recrystallization.

Frequently Asked Questions (FAQs)

Q: Can I use a different amine instead of morpholine in the Willgerodt-Kindler reaction?

A: Yes, other secondary amines like piperidine or even primary amines can be used. However, morpholine is often preferred as it is less prone to oxidation by sulfur.[6] The choice of amine can affect the reaction rate and yield, so optimization may be necessary.

Q: What is the expected yield for this synthesis?

A: The overall yield can vary significantly depending on the optimization of each step. A well-optimized two-step synthesis can be expected to yield between 60-80% of the final product.

Q: How can I confirm the purity of my final product?

A: The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and reveal the presence of any proton- or carbon-containing impurities.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of the sample and detecting even small amounts of impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several safety precautions are essential:

  • Hydrogen Sulfide (H₂S) Evolution: The Willgerodt-Kindler reaction and the subsequent hydrolysis can produce hydrogen sulfide, a toxic and flammable gas with a characteristic rotten egg smell. All steps should be performed in a well-ventilated fume hood.

  • Corrosive Reagents: The use of strong acids and bases requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: The hydrolysis step, in particular, can be exothermic. Reagents should be added slowly and with cooling if necessary.

Experimental Protocols

Protocol 1: Synthesis of 2-(5-chloro-2-methoxyphenyl)-1-morpholin-4-ylethanethione
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-2-methoxyacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.5 eq).

  • Heat the reaction mixture to reflux (typically around 120-140 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting acetophenone is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove excess morpholine and salts.

  • The crude thioamide can be used directly in the next step or purified by recrystallization from ethanol.

Protocol 2: Hydrolysis to this compound
  • In a round-bottom flask, suspend the crude 2-(5-chloro-2-methoxyphenyl)-1-morpholin-4-ylethanethione in a solution of potassium hydroxide (10 eq) in a 1:1 mixture of ethanol and water.

  • Heat the mixture to reflux with stirring for 12-24 hours, or until the hydrolysis is complete as monitored by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or another organic solvent to remove any neutral impurities.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2, which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexane or ethanol/water).

References

Technical Support Center: Scaling Up (5-Chloro-2-methoxyphenyl)acetic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (5-Chloro-2-methoxyphenyl)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of increasing production of this key pharmaceutical intermediate.[1] We will delve into common challenges, provide detailed troubleshooting protocols, and offer insights grounded in chemical principles to ensure a robust and scalable process.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions that frequently arise during the scale-up of this compound synthesis.

Q1: What are the most common synthetic routes for this compound and which is most suitable for scale-up?

There are several established routes to synthesize this compound. The most prominent method, particularly for larger scale production, is a multi-step synthesis starting from 2-methoxyacetophenone or a related precursor, often involving a Willgerodt-Kindler reaction. Another approach involves the hydrolysis of a corresponding nitrile precursor.[2] The choice of route for scale-up depends on factors such as raw material cost and availability, reaction safety, and the desired purity of the final product. The Willgerodt-Kindler route, followed by hydrolysis, is often favored for its use of readily available starting materials.[3]

Q2: What are the primary challenges encountered when scaling up the Willgerodt-Kindler reaction for this synthesis?

The Willgerodt-Kindler reaction, while versatile, presents several challenges during scale-up.[4] These include:

  • High Temperatures and Long Reaction Times: The reaction often requires elevated temperatures and prolonged reaction times, which can be energy-intensive and may lead to byproduct formation.[4][5]

  • Exothermic Nature: The reaction can be exothermic, necessitating careful temperature control to prevent runaways, especially in large reactors.

  • Reagent Handling: The use of sulfur and morpholine requires appropriate handling procedures to mitigate safety and environmental concerns.

  • Byproduct Formation: A number of byproducts can form, complicating the purification of the intermediate thioamide.[6]

Q3: How can I improve the yield and purity of the final this compound product?

Optimizing yield and purity requires a multi-faceted approach:

  • Reaction Condition Optimization: Fine-tuning parameters such as temperature, reaction time, and solvent can significantly impact the outcome. The use of acid catalysts like Montmorillonite K10 has been shown to be beneficial in some cases.[5]

  • Efficient Purification: Developing a robust purification strategy for both the intermediate and the final product is crucial. This may involve techniques like recrystallization, chromatography, or acid-base extractions.[3]

  • Impurity Profiling: Understanding the impurity profile through analytical techniques like HPLC and GC-MS is essential for targeted purification efforts.

Q4: Are there any specific safety precautions I should take when working with the reagents involved in this synthesis?

Yes, several reagents require careful handling:

  • Dimethyl Sulfate: If used as a methylating agent in an early step, it is highly toxic and carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sulfur: Finely divided sulfur can form explosive dust clouds. Ensure proper grounding of equipment and avoid ignition sources.

  • Morpholine: It is a corrosive and flammable liquid. Handle in a fume hood and wear appropriate gloves and eye protection.

  • Strong Acids and Bases: Reagents like potassium hydroxide and hydrochloric acid are corrosive and should be handled with care.[3]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis and scale-up of this compound.

Issue 1: Low Yield in the Willgerodt-Kindler Reaction Step

Symptoms:

  • The conversion of the starting ketone (e.g., 5-chloro-2-methoxyacetophenone) is incomplete.

  • A significant amount of starting material is recovered after the reaction.

  • The isolated yield of the intermediate thioamide is below expectations.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Reaction Temperature The Willgerodt-Kindler reaction has a significant activation energy barrier and requires high temperatures to proceed at a reasonable rate.[4]Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC. Be mindful of potential side reactions at higher temperatures.
Suboptimal Reaction Time The reaction may not have reached completion within the allotted time.Extend the reaction time and take aliquots periodically to monitor for the disappearance of the starting material.
Poor Reagent Quality Impurities in the starting ketone, sulfur, or morpholine can inhibit the reaction.Ensure all reagents are of high purity. Consider purifying the starting ketone if necessary.
Inefficient Mixing In a large reactor, inadequate agitation can lead to localized temperature gradients and poor contact between reactants.Increase the stirring speed and ensure the reactor is equipped with an appropriate agitator for viscous reaction mixtures.
Presence of Water Water can interfere with the reaction mechanism.[4]Use anhydrous solvents and ensure all glassware and equipment are thoroughly dried before use.
Issue 2: Difficult Purification of the Thioamide Intermediate

Symptoms:

  • The crude thioamide is an oil or a sticky solid that is difficult to handle.

  • Multiple spots are observed on TLC analysis of the crude product.

  • Standard recrystallization attempts fail to yield a pure product.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Formation of Multiple Byproducts The high temperatures of the Willgerodt-Kindler reaction can lead to various side reactions.Optimize the reaction conditions (temperature, time) to minimize byproduct formation. Consider using a milder catalyst if applicable.[5]
Residual Sulfur Elemental sulfur can be difficult to remove completely from the crude product.After the reaction, consider a hot filtration to remove excess sulfur while the product is still in solution. Washing the crude product with a solvent in which sulfur is soluble but the product is not can also be effective.
Inappropriate Crystallization Solvent The chosen solvent system may not be suitable for effective purification.Perform a systematic solvent screen to identify a suitable solvent or solvent mixture for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) often works well.
Product Oiling Out The product may be melting at the crystallization temperature and separating as an oil.Ensure the crystallization solution is not supersaturated. Try a slower cooling rate or seeding the solution with a small crystal of the pure product.
Issue 3: Incomplete Hydrolysis of the Thioamide to the Carboxylic Acid

Symptoms:

  • The presence of the thioamide intermediate is detected in the final product after hydrolysis.

  • The isolated yield of this compound is low.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Insufficient Hydrolysis Time or Temperature The hydrolysis of the thioamide to the carboxylic acid requires forcing conditions (strong base and heat).[3]Increase the reaction time and/or temperature of the hydrolysis step. Monitor the reaction progress by TLC or HPLC until the thioamide is no longer detected.
Inadequate Concentration of Base A high concentration of a strong base like potassium hydroxide is necessary to drive the hydrolysis to completion.[3]Ensure the concentration of the base is sufficient. A large excess of base is typically used.
Poor Solubility of the Thioamide If the thioamide is not fully dissolved in the reaction mixture, the hydrolysis will be slow and incomplete.Consider using a co-solvent like ethanol to improve the solubility of the thioamide in the aqueous base.[3]
Issue 4: Product Purity Issues After Final Isolation

Symptoms:

  • The final this compound product has a noticeable color (e.g., yellow or brown).[7]

  • Impurities are detected by analytical methods (HPLC, NMR).

  • The melting point of the product is broad or lower than the literature value.

Possible Causes & Solutions:

CauseExplanationRecommended Action
Trapped Impurities from Previous Steps Impurities from the Willgerodt-Kindler reaction or hydrolysis may carry over into the final product.Re-evaluate the purification of the thioamide intermediate. A purer intermediate will lead to a cleaner final product.
Degradation During Workup or Isolation The product may be sensitive to heat or pH extremes during the workup and isolation procedures.Minimize exposure to high temperatures during solvent removal. Ensure the pH is carefully controlled during the acidification and extraction steps.[3]
Ineffective Final Purification The chosen method for final purification (e.g., recrystallization, trituration) may not be removing all impurities.Experiment with different recrystallization solvents. A final wash of the isolated solid with a cold, non-polar solvent can help remove residual impurities.[3] Consider a charcoal treatment to remove colored impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione (Willgerodt-Kindler Intermediate)

Materials:

  • 5-Chloro-2-methoxyacetophenone

  • Sulfur powder

  • Morpholine

  • Toluene (or another suitable high-boiling solvent)

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 5-Chloro-2-methoxyacetophenone, sulfur, and morpholine.

  • Slowly heat the reaction mixture to reflux with vigorous stirring.

  • Maintain the reaction at reflux for the optimized reaction time (typically several hours), monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., toluene) and wash with water to remove excess morpholine and salts.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thioamide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Hydrolysis to this compound

Materials:

  • 2-(5-chloro-2-methoxy-phenyl)-1-morpholin-4-yl-ethanethione

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

  • Diethyl ether (or another suitable extraction solvent)

Procedure:

  • In a reactor, dissolve potassium hydroxide in water and then add ethanol.[3]

  • Add the thioamide intermediate to the basic solution.[3]

  • Heat the mixture to reflux and maintain for 18 hours or until the reaction is complete as monitored by TLC or HPLC.[3]

  • Cool the reaction mixture and concentrate in vacuo to remove the ethanol.[3]

  • Add water and ice to the residue and wash with diethyl ether to remove any non-polar impurities.[3]

  • Separate the aqueous layer and acidify with hydrochloric acid to a pH of 1-2.[2][3]

  • Stir the mixture for 15 minutes to allow for complete precipitation of the product.[3]

  • Extract the product with diethyl ether.[3]

  • Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.[3]

  • Filter and concentrate under reduced pressure to obtain the crude this compound.[3]

  • Purify the crude product by trituration with a mixture of diethyl ether and hexane or by recrystallization.[3]

Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Willgerodt-Kindler Reaction cluster_hydrolysis Hydrolysis cluster_final Final Product 5-Chloro-2-methoxyacetophenone 5-Chloro-2-methoxyacetophenone Thioamide Intermediate Thioamide Intermediate 5-Chloro-2-methoxyacetophenone->Thioamide Intermediate + Sulfur, Morpholine High Temp Sulfur Sulfur Sulfur->Thioamide Intermediate Morpholine Morpholine Morpholine->Thioamide Intermediate KOH / H2O, EtOH KOH / H2O, EtOH Thioamide Intermediate->KOH / H2O, EtOH This compound This compound KOH / H2O, EtOH->this compound Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree start Low Yield or Purity Issue check_reaction_step Identify Problematic Step start->check_reaction_step wk_issue Willgerodt-Kindler Step check_reaction_step->wk_issue Willgerodt-Kindler hydrolysis_issue Hydrolysis Step check_reaction_step->hydrolysis_issue Hydrolysis purification_issue Purification Step check_reaction_step->purification_issue Purification wk_cause Check Temp, Time, Purity, Mixing wk_issue->wk_cause hydrolysis_cause Check Time, Temp, Base Conc. hydrolysis_issue->hydrolysis_cause purification_cause Byproducts or Residuals? purification_issue->purification_cause wk_solution1 Optimize Reaction Conditions wk_cause->wk_solution1 Conditions wk_solution2 Ensure High Purity Reagents wk_cause->wk_solution2 Purity hydrolysis_solution Increase Reaction Time/Temp, Use Excess Base hydrolysis_cause->hydrolysis_solution purification_solution1 Develop Better Crystallization Protocol purification_cause->purification_solution1 Yes purification_solution2 Incorporate Charcoal Treatment purification_cause->purification_solution2 Colored Impurities

Caption: Decision tree for troubleshooting low yield and purity issues.

References

common experimental problems in (5-Chloro-2-methoxyphenyl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of (5-Chloro-2-methoxyphenyl)acetic acid (CAS 7569-62-2). This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important pharmaceutical intermediate. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your synthetic protocols.

Table of Contents
  • --INVALID-LINK--

    • FAQ 1.1: My hydrolysis reaction is slow or incomplete, resulting in low yield. What can I do?

    • FAQ 1.2: I've isolated a neutral byproduct that I suspect is the amide. How can I confirm this and force the reaction to completion?

    • FAQ 1.3: What is the most effective method for purifying the final acidic product?

  • --INVALID-LINK--

    • FAQ 2.1: My Willgerodt-Kindler reaction from 5-chloro-2-methoxyacetophenone is yielding a complex mixture of products. What are the critical parameters?

    • FAQ 2.2: The hydrolysis of the intermediate thioamide is proving difficult. What conditions are recommended?

  • --INVALID-LINK--

    • FAQ 3.1: How can I definitively confirm the identity and purity of my final product?

    • FAQ 3.2: My purified this compound appears to be degrading over time. What are the optimal storage conditions?

Route 1: Hydrolysis of (5-Chloro-2-methoxyphenyl)acetonitrile

This is one of the most direct and common synthetic routes. The starting material, 2-(5-Chloro-2-methoxyphenyl)acetonitrile, is hydrolyzed under either basic or acidic conditions to yield the desired carboxylic acid. While straightforward in principle, this reaction requires careful control to achieve high yields and purity.

Experimental Workflow: Nitrile Hydrolysis

cluster_reaction Reaction Stage cluster_workup Workup & Purification Nitrile Start: (5-Chloro-2-methoxyphenyl)acetonitrile Reaction Add Base (KOH/NaOH) in EtOH/H₂O or Acid (H₂SO₄/HCl) Heat to Reflux (12-24h) Nitrile->Reaction Mixture Reaction Mixture (Contains Carboxylate Salt or Free Acid) Reaction->Mixture Acidify Cool and Acidify with HCl to pH ~2 Mixture->Acidify Proceed to Workup Extract Extract with Organic Solvent (e.g., Diethyl Ether, EtOAc) Acidify->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization (e.g., Ether/Hexane) Concentrate->Purify Product Final Product: This compound Purify->Product

Caption: Workflow for the hydrolysis of a nitrile to a carboxylic acid.

FAQ 1.1: My hydrolysis reaction is slow or incomplete, resulting in low yield. What can I do?

Answer: Low yield in nitrile hydrolysis is typically due to incomplete conversion or side reactions. The choice between acidic and basic conditions is critical and depends on the stability of your substrate.

  • For Basic Hydrolysis: This is often the preferred method. A mixture of potassium hydroxide (KOH) in ethanol and water is effective.[1]

    • Causality: The hydroxide ion attacks the electrophilic carbon of the nitrile, initiating the hydrolysis. The use of a co-solvent like ethanol helps to solubilize the organic starting material in the aqueous base.

    • Troubleshooting Steps:

      • Increase Reaction Time/Temperature: These reactions are often slow and may require prolonged reflux (18-24 hours) to go to completion.[1] Monitor the reaction by TLC (Thin Layer Chromatography) until the starting nitrile spot has completely disappeared.

      • Increase Base Equivalents: Ensure you are using a significant excess of the base (e.g., 10-15 equivalents) to drive the reaction forward and ensure the intermediate amide is fully hydrolyzed.

      • Solvent Choice: While ethanol/water is common, diethylene glycol or other high-boiling point solvents can be used to achieve higher reaction temperatures, accelerating the rate.

  • For Acidic Hydrolysis: This method uses strong acids like sulfuric or hydrochloric acid.

    • Causality: The nitrile nitrogen is first protonated, making the carbon more electrophilic and susceptible to attack by water.

    • Troubleshooting Steps:

      • Use Concentrated Acid: A mixture of glacial acetic acid and concentrated HCl can be effective for hydrolyzing resistant nitriles.[2]

      • Beware of Side Reactions: The electron-rich methoxy group on the aromatic ring can make the substrate susceptible to undesired electrophilic reactions under harsh acidic conditions. If you observe charring or the formation of multiple byproducts, basic hydrolysis is the safer alternative.

FAQ 1.2: I've isolated a neutral byproduct that I suspect is the amide. How can I confirm this and force the reaction to completion?

Answer: The formation of 2-(5-chloro-2-methoxyphenyl)acetamide is a common issue, as it is the stable intermediate in the hydrolysis pathway.

  • Confirmation:

    • Extraction Behavior: The amide is a neutral compound, whereas your desired product is an acid. During an acid-base workup, the amide will remain in the organic layer after a basic wash, while your product will move to the aqueous layer as its carboxylate salt.

    • Spectroscopic Analysis: In the ¹H NMR spectrum, the amide will show two characteristic broad singlets for the -NH₂ protons. In the IR spectrum, you will see two N-H stretches (~3200-3400 cm⁻¹) and a strong C=O stretch (amide I band) around 1650-1680 cm⁻¹.

  • Forcing the Reaction to Completion:

    • If you have already isolated the amide, the most practical approach is to re-subject it to the hydrolysis conditions.

    • Protocol: Combine the isolated amide with a strong basic solution (e.g., 20% aqueous NaOH) or a strong acidic solution (e.g., 40% H₂SO₄) and heat at reflux for an extended period (12-24 hours). The more vigorous conditions are necessary to hydrolyze the relatively stable amide bond. Monitor by TLC until a new, more polar spot (the carboxylate/carboxylic acid) appears and the amide spot vanishes.

FAQ 1.3: What is the most effective method for purifying the final acidic product?

Answer: Purification of this compound is best achieved through a combination of extraction and recrystallization.

  • Acid-Base Extraction: This is the most powerful purification step. After the reaction is complete and acidified, extract the crude product into an organic solvent like diethyl ether or ethyl acetate. Wash this organic layer with a saturated sodium bicarbonate solution. Your acidic product will be deprotonated and move into the aqueous bicarbonate layer, leaving neutral impurities (like the amide or unreacted nitrile) behind in the organic layer. You can then separate the aqueous layer, re-acidify it with concentrated HCl to a pH of ~2, and re-extract your pure product back into an organic solvent.

  • Recrystallization: After extraction and concentration, recrystallization is an excellent final polishing step. A patent for a similar synthesis describes triturating the solid product with a mixture of diethyl ether and hexane.[1]

    • Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble (e.g., diethyl ether, ethyl acetate, or toluene). Slowly add a "non-solvent" in which the product is insoluble (e.g., hexane or heptane) until the solution becomes cloudy. Gently heat until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the pure product.

Route 2: The Willgerodt-Kindler Reaction Pathway

This classic reaction transforms an aryl alkyl ketone into a terminal carboxylic acid (via an amide or thioamide), effectively migrating the carbonyl group.[3] For this synthesis, the starting material would be 5-chloro-2-methoxyacetophenone. The Kindler modification, which uses an amine (typically morpholine) and elemental sulfur, is most common and produces a thioamide intermediate that is subsequently hydrolyzed.[4]

Willgerodt-Kindler Reaction Mechanism Overview

Ketone 5-Chloro-2-methoxy- acetophenone Reagents + Morpholine + Sulfur (S₈) Thioamide Intermediate: Thioamide Reagents->Thioamide Willgerodt-Kindler Reaction (Heat) Hydrolysis Hydrolysis (Acid or Base) Thioamide->Hydrolysis Product Final Product: This compound Hydrolysis->Product

Caption: Simplified workflow for the Willgerodt-Kindler synthesis.

FAQ 2.1: My Willgerodt-Kindler reaction from 5-chloro-2-methoxyacetophenone is yielding a complex mixture of products. What are the critical parameters?

Answer: The Willgerodt-Kindler reaction is notoriously sensitive to reaction conditions. A complex product mixture often points to side reactions or incomplete conversion.

  • Causality: The reaction involves the formation of an enamine from the ketone and morpholine, which then attacks sulfur. A series of rearrangements and oxidations follows.[4][5] Any deviation can halt the reaction at an intermediate stage or lead to polymerization and degradation, especially at the high temperatures often required.

  • Critical Parameters & Troubleshooting:

    • Reagent Stoichiometry: The ratio of amine and sulfur to the ketone is crucial. An excess of both morpholine and sulfur is typically used to drive the reaction. See the table below for typical ranges.

    • Temperature Control: The reaction is usually performed at reflux. The temperature needs to be high enough to facilitate the rearrangement but not so high as to cause significant decomposition. A solvent like pyridine or DMF can be used, or the reaction can be run neat.

    • Reaction Time: These reactions can be slow. Monitor the progress by TLC, looking for the consumption of the starting ketone.

    • Microwave Irradiation: Modern protocols have shown that microwave-assisted heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5][6]

ParameterTypical ConditionRationale
Amine Morpholine (2-5 eq.)Forms the crucial enamine intermediate.[3]
Sulfur Elemental Sulfur (2-4 eq.)Acts as the oxidizing and rearranging agent.
Temperature 130-160 °C (Reflux)Required to overcome the activation energy for rearrangement.
Time 4-16 hoursVaries significantly with substrate and temperature.
FAQ 2.2: The hydrolysis of the intermediate thioamide is proving difficult. What conditions are recommended?

Answer: Thioamides are generally more stable to hydrolysis than their corresponding amides. Therefore, forcing conditions are required.

  • Causality: The carbon-sulfur double bond in the thioamide is less polarized than the carbon-oxygen double bond in an amide, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide.

  • Recommended Hydrolysis Protocols:

    • Strong Basic Hydrolysis: This is often the most effective method. A patent describes a similar hydrolysis of a thioethione using a large excess of potassium hydroxide in an ethanol/water mixture at reflux for an extended period (18+ hours).[1] This approach directly yields the carboxylate salt.

    • Acidic Hydrolysis: A mixture of a strong mineral acid (H₂SO₄) in water or an acetic acid/water mixture can be used. This will produce the free carboxylic acid directly, but care must be taken to avoid any potential side reactions on the electron-rich aromatic ring. The byproduct in this case is H₂S, which is toxic and must be handled in a well-ventilated fume hood.

General Troubleshooting & Characterization

FAQ 3.1: How can I definitively confirm the identity and purity of my final product?

Answer: A combination of physical and spectroscopic data is required for unambiguous structure confirmation.

MethodExpected Result for this compound
Melting Point 129 °C.[7] A sharp melting point indicates high purity.
¹H NMR Expect signals for: methoxy group (~3.8 ppm, singlet, 3H), methylene group (~3.6 ppm, singlet, 2H), and three aromatic protons in the 6.9-7.3 ppm range (doublet, doublet of doublets, doublet). The carboxylic acid proton will be a broad singlet far downfield (>10 ppm).
¹³C NMR Expect signals for: the carbonyl carbon (~175 ppm), aromatic carbons (6 signals in the 110-160 ppm range), the methoxy carbon (~56 ppm), and the methylene carbon (~36 ppm).
IR Spectroscopy Look for a very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹) and a sharp, strong C=O stretch (~1700 cm⁻¹).
Mass Spec (ESI-) The parent ion [M-H]⁻ should be observed at m/z ≈ 200/202, showing the characteristic 3:1 isotope pattern for a single chlorine atom.
FAQ 3.2: My purified this compound appears to be degrading over time. What are the optimal storage conditions?

Answer: this compound is a stable solid under proper conditions. Degradation is likely due to exposure to moisture, light, or reactive contaminants.

  • Optimal Storage: The compound should be stored in a tightly sealed container to protect it from atmospheric moisture. It should be kept in a cool, dry place away from direct sunlight. For long-term storage, keeping it in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8 °C) is recommended.

References

Technical Support Center: Refining Analytical Methods for (5-Chloro-2-methoxyphenyl)acetic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical separation of (5-Chloro-2-methoxyphenyl)acetic acid isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who are working on resolving positional isomers or potential enantiomers of this compound. As a substituted phenylacetic acid derivative, this molecule presents unique challenges that require a systematic and well-understood approach to achieve robust and reproducible separations.

This document provides in-depth FAQs, a practical troubleshooting guide, and detailed experimental protocols grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding method development for this compound and its isomers.

Q1: What are the primary challenges in separating isomers of this compound?

A1: The primary challenges stem from the molecule's physicochemical properties.

  • Positional Isomers: If you are separating isomers where the chloro or methoxy groups are at different positions on the phenyl ring, the challenge lies in their similar polarity and hydrophobicity. Achieving baseline separation requires optimizing stationary phase chemistry and mobile phase composition to exploit subtle differences in their molecular shape and electronic properties.

  • Enantiomers: this compound is a chiral molecule due to the stereocenter at the alpha-carbon of the acetic acid group. Enantiomers have identical physical properties in an achiral environment, making their separation impossible on standard reversed-phase columns. Separation necessitates the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to form transient diastereomeric complexes with different energies, allowing for differential retention.[1][2]

  • Acidic Nature: The carboxylic acid moiety (pKa typically ~4-5) means the analyte's ionization state is highly dependent on the mobile phase pH.[3] Inadequate pH control can lead to poor peak shape (tailing) and unstable retention times. Suppressing the ionization of the carboxyl group by using an acidic mobile phase (pH 2.5-3.5) is crucial for good chromatography on silica-based columns.[3]

Q2: Which analytical technique is most suitable: Reversed-Phase HPLC, Normal-Phase HPLC, or Gas Chromatography (GC)?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely used technique for this type of analysis.

  • Why RP-HPLC? The molecule has sufficient hydrophobicity to be retained on common stationary phases like C18 or Phenyl. RP-HPLC offers excellent reproducibility, a wide range of column chemistries, and compatibility with UV detection, as the phenyl ring is a strong chromophore.

  • Normal-Phase HPLC (NP-HPLC): While possible, NP-HPLC is often less reproducible due to its sensitivity to water content in the non-polar mobile phase. It is generally reserved for separating highly polar compounds or isomers that are unresolvable by RP-HPLC.

  • Gas Chromatography (GC): GC is generally unsuitable for analyzing carboxylic acids directly due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape. Analysis via GC would require a derivatization step to convert the carboxylic acid into a more volatile ester (e.g., a methyl ester), which adds complexity and potential for error to the workflow.

Q3: How do I select the right HPLC column for separating the isomers?

A3: The column choice depends entirely on the type of isomers you are separating.

  • For Positional Isomers: A high-purity, end-capped C18 column is an excellent starting point due to its robust hydrophobic interactions. However, for closely related aromatic isomers, a Phenyl or Pentafluorophenyl (PFP) phase often provides superior selectivity.[4]

    • Phenyl Phases: Offer alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the analyte.[4]

    • PFP Phases: Provide a combination of hydrophobic, dipole-dipole, and π-π interactions, making them highly effective for separating halogenated and aromatic compounds.[5]

  • For Enantiomers (Chiral Separation): A Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are the most versatile and successful for a wide range of pharmaceutical compounds, including acidic drugs.[2] Columns like Chiralpak® or Chiralcel® series are industry standards. The choice between different polysaccharide phases is often empirical and may require screening a few columns.[2]

Q4: What are the key considerations for mobile phase selection and pH control?

A4: Mobile phase optimization is critical for success.

  • Solvent Selection: In RP-HPLC, the mobile phase is typically a mixture of a buffered aqueous solution and an organic solvent like Acetonitrile (ACN) or Methanol (MeOH) . Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.

  • pH Control: This is the most critical parameter. For this compound, the mobile phase pH should be buffered to at least 1.5-2 pH units below the analyte's pKa to ensure it is in its neutral, protonated form (-COOH). A pH of 2.5 to 3.5 is recommended.[3] This minimizes peak tailing caused by interactions between the ionized analyte (-COO⁻) and residual silanols on the silica-based column packing.

  • Buffer Selection: Use a buffer that has a pKa close to the desired mobile phase pH. Common choices for acidic mobile phases include phosphate buffer or formate buffer (e.g., 0.1% formic acid).[6][7] Buffer concentration should typically be in the 10-25 mM range to provide sufficient buffering capacity without causing precipitation issues.[7]

Method Development & Troubleshooting Workflow

The following diagram outlines a logical workflow for developing a separation method and troubleshooting common issues.

MethodDevelopment Method Development & Troubleshooting Workflow cluster_dev Method Development cluster_ts Troubleshooting Start Define Goal: Positional or Chiral Separation? SelectColumn Select Column (e.g., C18/Phenyl for Positional, CSP for Chiral) Start->SelectColumn SelectMP Select Initial Mobile Phase (e.g., ACN/H2O with 0.1% Formic Acid) SelectColumn->SelectMP InitialRun Perform Initial Run (Isocratic or Gradient) SelectMP->InitialRun Evaluate Evaluate Results: Resolution, Peak Shape, Retention InitialRun->Evaluate Optimize Optimize Method: Adjust Gradient, % Organic, Temperature Evaluate->Optimize Not Acceptable Validate Method Validation Evaluate->Validate Acceptable Optimize->InitialRun Problem Identify Problem PeakTailing Peak Tailing? Problem->PeakTailing RetentionShift Retention Time Shift? Problem->RetentionShift BaselineNoise Baseline Noise? Problem->BaselineNoise CheckpH Check Mobile Phase pH (Is it < 3.5?) PeakTailing->CheckpH Yes CheckMPPrep Check Mobile Phase Prep & Pump Performance RetentionShift->CheckMPPrep Yes DegasMP Degas Mobile Phase Flush System BaselineNoise->DegasMP Yes CheckColumn Check Column Health (Use Guard Column?) CheckpH->CheckColumn Yes AdjustpH Adjust pH with Acid/Buffer CheckpH->AdjustpH No CheckTemp Check Column Temperature Control CheckMPPrep->CheckTemp OK CheckDetector Check Detector Lamp & Flow Cell DegasMP->CheckDetector OK

Caption: A logical workflow for method development and troubleshooting.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Inappropriate Mobile Phase pH: The most common cause for acidic analytes. If the pH is too high (>4), the carboxylic acid is partially ionized, leading to strong interactions with active silanol sites on the column.[3] 2. Column Overload: Injecting too much sample mass can saturate the stationary phase. 3. Column Degradation: The stationary phase may be contaminated or degraded, exposing active silanols.1. Adjust pH: Ensure the mobile phase is buffered to a pH between 2.5 and 3.5 using an appropriate buffer like 0.1% formic acid or a 20 mM phosphate buffer.[6][7] 2. Reduce Injection Mass: Dilute the sample and inject a smaller volume or lower concentration. 3. Use a Guard Column: Protect the analytical column from contaminants. If the column is old, flush it with a strong solvent or replace it.[8]
Inconsistent Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection. 2. Mobile Phase Composition Drift: Inaccurate mixing by the pump, or evaporation of the more volatile solvent from the reservoir. 3. Temperature Fluctuations: The column temperature is not adequately controlled.1. Increase Equilibration Time: Ensure the baseline is stable before injecting. A minimum of 10-15 column volumes is a good starting point.[8] 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs covered. If using a gradient, check the pump's proportioning valve performance. 3. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) for reproducible results.[8]
High System Backpressure 1. Column or Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column or guard column. 2. Buffer Precipitation: The buffer has precipitated in the mobile phase, often due to high organic solvent concentration. 3. System Blockage: A blockage in the tubing, injector, or detector.1. Filter Sample and Mobile Phase: Use 0.22 µm or 0.45 µm filters. If pressure is high, try reversing the column (disconnect from detector) and flushing with a strong, compatible solvent. 2. Check Buffer Solubility: Ensure the selected buffer is soluble in the highest organic percentage of your gradient. Phosphate buffers are particularly prone to precipitation in high acetonitrile concentrations. 3. Isolate the Blockage: Disconnect components sequentially (starting from the detector and moving backward) to identify the source of the high pressure.
Poor or No Resolution 1. Incorrect Column Choice: The stationary phase does not provide the necessary selectivity (e.g., using a C18 for enantiomers). 2. Mobile Phase Too Strong: The organic content is too high, causing the isomers to elute too quickly without sufficient interaction with the stationary phase. 3. Insufficient Method Optimization: The gradient slope or isocratic composition is not optimized.1. Re-evaluate Column Selection: For positional isomers, try a Phenyl or PFP column. For enantiomers, a Chiral Stationary Phase is essential.[4][5] 2. Reduce Organic Content: Decrease the percentage of ACN or MeOH in the mobile phase to increase retention and improve the chances of separation. 3. Optimize the Gradient: If using a gradient, make the slope shallower in the region where the isomers elute to improve resolution.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development. They are based on established principles for separating structurally similar aromatic acids.

Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation

This method is designed as a starting point for separating this compound from other potential positional isomers.

1. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • Column: Phenyl-Hexyl, 3 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Acetonitrile:Water.

2. Chromatographic Conditions:

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.[8]
Injection Vol. 5 µLA small volume to prevent band broadening.
Detection UV at 225 nmStrong absorbance for the phenylacetic acid moiety.
Gradient See table belowA screening gradient to elute compounds with a range of polarities.

Gradient Elution Program:

Time (min) % Mobile Phase B (ACN)
0.0 30
15.0 80
17.0 80
17.1 30

| 20.0 | 30 |

3. Procedure:

  • Prepare mobile phases and sample solutions. Filter all solutions through a 0.45 µm filter.

  • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a standard mixture of the isomers to be separated.

  • Analyze the resulting chromatogram for resolution and peak shape.

  • Optimization: If resolution is insufficient, adjust the gradient. A shallower gradient (e.g., increasing %B by 1-2% per minute) around the elution time of the isomers will improve separation.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This method is a starting point for resolving the (R)- and (S)-enantiomers of this compound. Chiral separations are often sensitive to the mobile phase, and screening different organic modifiers and additives may be necessary.

1. Instrumentation and Consumables:

  • HPLC system with isocratic pump, autosampler, column oven, and UV/PDA detector.

  • Column: Immobilized Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v).

  • Sample Diluent: Mobile Phase.

2. Chromatographic Conditions:

ParameterSettingRationale
Mode Normal PhasePolysaccharide CSPs often show best selectivity in normal phase mode.
Flow Rate 0.8 mL/minA slightly lower flow rate can improve efficiency on chiral columns.
Column Temp. 25 °CChiral separations can be sensitive to temperature; consistency is key.
Injection Vol. 10 µL
Detection UV at 225 nm

3. Procedure:

  • Prepare the mobile phase. Caution: Ensure solvents are miscible and use HPLC-grade hexane and 2-propanol.

  • Equilibrate the CSP with the mobile phase at a low flow rate, gradually increasing to the setpoint. Chiral columns can take longer to equilibrate.

  • Inject the racemic standard.

  • Optimization:

    • If retention is too long, increase the percentage of the polar modifier (2-Propanol).

    • If resolution is poor, try a different alcohol modifier (e.g., ethanol) or adjust the ratio of hexane to alcohol. The acidic additive (TFA) is crucial for good peak shape of acidic analytes.[9]

    • Sometimes, switching to reversed-phase mode (e.g., ACN/water on a compatible chiral column) can provide the necessary selectivity.

References

Validation & Comparative

A Comparative Guide to (5-Chloro-2-methoxyphenyl)acetic Acid and (4-Chloro-2-methoxyphenyl)acetic Acid: A Positional Isomerism Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the precise positioning of functional groups on an aromatic scaffold is not a trivial detail; it is a fundamental determinant of a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparison of two closely related positional isomers: (5-Chloro-2-methoxyphenyl)acetic acid and (4-chloro-2-methoxyphenyl)acetic acid. While sharing the same molecular formula and weight, the subtle shift of a single chlorine atom from the 5-position to the 4-position on the phenyl ring imparts distinct characteristics that have significant implications for their application as pharmaceutical intermediates and research chemicals.

This document moves beyond a simple cataloging of data, offering insights into the causal relationships between molecular structure and observable properties, supported by experimental data and established chemical principles.

Core Physicochemical Properties: A Head-to-Head Comparison

The initial point of differentiation between these isomers lies in their fundamental physical properties. These characteristics, governed by intermolecular forces and crystal lattice packing, are directly influenced by the substitution pattern on the phenyl ring.

PropertyThis compound(4-chloro-2-methoxyphenyl)acetic acidRationale for Difference
CAS Number 7569-62-2[1]170737-95-8[2]N/A (Unique identifier)
Molecular Formula C₉H₉ClO₃[1][3]C₉H₉ClO₃[2]Identical
Molecular Weight 200.62 g/mol [1][3]200.62 g/mol [2]Identical
Appearance SolidSolidBoth are crystalline solids at room temperature.
Melting Point 129 °C[4]~100 °C[5]The difference in melting point reflects variations in crystal lattice energy. The substitution pattern of the 5-chloro isomer may allow for more efficient packing and stronger intermolecular interactions compared to the 4-chloro isomer, thus requiring more energy to melt.
pKa (Predicted) Slightly lower than 4.31Slightly lower than 4.31The parent phenylacetic acid has a pKa of ~4.31[6][7]. Both isomers possess an electron-withdrawing chloro group, which stabilizes the carboxylate anion and increases acidity (lowers pKa). The precise effect is modulated by the interplay with the electron-donating methoxy group, but both are expected to be slightly stronger acids than the unsubstituted parent compound.
Solubility Soluble in organic solvents.Soluble in organic solvents.The presence of the carboxylic acid group allows for some aqueous solubility (especially in base), while the substituted phenyl ring confers solubility in common organic solvents like ethers and alcohols.[8]

Synthesis and Reactivity: Pathways Dictated by Position

The synthetic routes to these isomers are fundamentally different, dictated by the availability and regiochemistry of the starting materials. A common and robust method for preparing phenylacetic acids is the hydrolysis of the corresponding phenylacetonitrile.

The choice of starting material, either 5-chloro-2-methoxybenzyl cyanide or 4-chloro-2-methoxyphenylacetonitrile, is critical and determines the final product. The reactivity of the aromatic ring is also distinct. The methoxy group is a strong activating, ortho-para directing group, while the chloro group is a deactivating, ortho-para directing group. Their combined electronic influence dictates the susceptibility of the ring to further electrophilic substitution and modulates the acidity of the carboxylic acid.

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product start_nitrile X-Chloro-2-methoxyphenylacetonitrile (X = 4 or 5) hydrolysis Base Hydrolysis start_nitrile->hydrolysis e.g., KOH, Ethylene Glycol Heat [4] product_acid (X-Chloro-2-methoxyphenyl)acetic acid hydrolysis->product_acid Acidic Workup (e.g., HCl) G Sample Unknown Isomer Sample NMR Acquire ¹H NMR Spectrum Sample->NMR Analysis Analyze Aromatic Region (Chemical Shifts & Splitting) NMR->Analysis Decision Pattern Match? Analysis->Decision Isomer5 Identified as This compound Decision->Isomer5 Matches Pattern A Isomer4 Identified as (4-chloro-2-methoxyphenyl)acetic acid Decision->Isomer4 Matches Pattern B

References

A Comparative Guide to the Synthesis of (5-Chloro-2-methoxyphenyl)acetic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(5-Chloro-2-methoxyphenyl)acetic acid is a valuable building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motif is present in a range of compounds investigated for therapeutic applications. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers in drug discovery and process development. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering a critical analysis of their respective methodologies, yields, and practical considerations.

Introduction

The selection of a synthetic route in a drug development program is a multifactorial decision, balancing considerations of yield, purity, cost of starting materials, scalability, safety, and environmental impact. For this compound, two principal pathways have emerged as the most viable: the Willgerodt-Kindler reaction of 5-chloro-2-methoxyacetophenone followed by hydrolysis, and the hydrolysis of (5-chloro-2-methoxyphenyl)acetonitrile. This guide will dissect each route, providing detailed experimental protocols and a comparative analysis to aid researchers in making an informed decision for their specific needs.

Route 1: The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a terminal carboxylic acid (or its derivative) with the same number of carbon atoms.[1][2] This is achieved by reacting the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the desired carboxylic acid.

Overall Synthesis Scheme:

Willgerodt-Kindler Route 4-Chloroanisole 4-Chloroanisole 5-Chloro-2-methoxyacetophenone 5-Chloro-2-methoxyacetophenone 4-Chloroanisole->5-Chloro-2-methoxyacetophenone   Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) Thioamide Intermediate Thioamide Intermediate 5-Chloro-2-methoxyacetophenone->Thioamide Intermediate   Willgerodt-Kindler Reaction (Morpholine, Sulfur) This compound This compound Thioamide Intermediate->this compound   Hydrolysis (KOH, EtOH/H2O) Nitrile Hydrolysis Route 4-Chloro-2-methylanisole 4-Chloro-2-methylanisole 5-Chloro-2-methoxybenzyl chloride 5-Chloro-2-methoxybenzyl chloride 4-Chloro-2-methylanisole->5-Chloro-2-methoxybenzyl chloride   Chloromethylation (Paraformaldehyde, HCl) (5-Chloro-2-methoxyphenyl)acetonitrile (5-Chloro-2-methoxyphenyl)acetonitrile 5-Chloro-2-methoxybenzyl chloride->(5-Chloro-2-methoxyphenyl)acetonitrile   Cyanation (NaCN or KCN) This compound This compound (5-Chloro-2-methoxyphenyl)acetonitrile->this compound   Hydrolysis (H2SO4/H2O or NaOH/H2O)

References

Navigating the Therapeutic Potential: A Comparative Analysis of (5-Chloro-2-methoxyphenyl)acetic Acid Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The phenylacetic acid scaffold is a privileged motif in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Within this chemical class, analogs of (5-Chloro-2-methoxyphenyl)acetic acid have emerged as a focal point of research, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of these analogs, delving into their anticancer, antiviral, and anti-inflammatory properties. By synthesizing findings from disparate studies, we aim to illuminate the critical structure-activity relationships (SAR) that govern their efficacy and to provide a framework for the rational design of next-generation therapeutics.

The Versatile Pharmacophore: Unpacking the Biological Activities

Analogs of this compound have been investigated for a variety of therapeutic applications. The strategic placement of the chloro and methoxy groups on the phenyl ring, coupled with modifications to the acetic acid moiety, gives rise to a rich SAR landscape. This allows for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties. The primary areas where these analogs have shown promise include oncology, virology, and immunology.

Anticancer Activity: A Tale of Potency and Selectivity

Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in various cancer cell lines.

Comparative Cytotoxicity

The in vitro cytotoxic activity of various analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Compound IDModificationCancer Cell LineIC50 (µM)Source
Parent Compound This compound---
Analog 1 Thiazolidinone derivative (2h)Leukemia (MOLT-4)1.57 (GI50)[1]
Colon Cancer (SW-620)1.57 (GI50)[1]
CNS Cancer (SF-539)1.57 (GI50)[1]
Melanoma (SK-MEL-5)1.57 (GI50)[1]
Analog 2 1,3,5-Triazine derivative (5i)Pancreatic (Capan-1)2.4[2]
Colorectal (HCT-116)2.2[2]
Analog 3 1,3,5-Triazine derivative (7b)Pancreatic (Capan-1)1.9[2]
Analog 4 4-Substituted Methoxybenzoyl-aryl-thiazoleProstate Cancer0.7 - 1.0[3]
Melanoma1.8 - 2.6[3]

Note: GI50 refers to the concentration causing 50% growth inhibition.

Structure-Activity Relationship (SAR) Insights

The data reveals key structural features that influence anticancer potency:

  • Heterocyclic Scaffolds: The incorporation of heterocyclic rings, such as thiazolidinone and triazine, appears to be a fruitful strategy for enhancing cytotoxicity.[1][2]

  • Substituent Effects: The nature and position of substituents on appended aromatic rings play a crucial role. For instance, a para-bromo substituent on a phenyl ring in the 1,3,5-triazine series demonstrated superior antiproliferative activity.[2]

  • Thiazole Moiety: The introduction of a thiazole ring in place of a thiazolidine, along with a carbonyl linker, has been shown to be important for activity against melanoma and prostate cancer.[3]

Antiviral Activity: A Promising Frontier

Derivatives of this compound have also been explored for their antiviral properties, with notable activity against human cytomegalovirus (HCMV).

Comparative Antiviral Efficacy

A series of 5'-modified 2,5,6-trichlorobenzimidazole ribonucleosides, which share a chlorinated phenyl-like core, were synthesized and evaluated for their anti-HCMV activity.

Compound TypeModificationIC50 against HCMV (µM)Source
TCRB Analog 5'-methoxy0.5 - 14.2[4]
5'-ethoxy0.5 - 14.2[4]
5'-butoxy0.5 - 14.2[4]
5'-deoxy-5'-fluoro0.5 - 14.2[4]
5'-deoxy-5'-chloro0.5 - 14.2[4]
5'-deoxy-5'-bromo0.5 - 14.2[4]
5'-deoxy-5'-iodo0.5 - 14.2[4]
5'-deoxy-5'-azido0.5 - 14.2[4]
5'-deoxy-5'-thiomethyl0.5 - 14.2[4]
Structure-Activity Relationship (SAR) Insights

The antiviral data suggests that the viral target can tolerate significant modifications at the 5'-position of the ribose moiety without a substantial loss of activity against HCMV.[4] Notably, the 5'-halogenated derivatives were found to be more active than other 5'-modified analogs.[4]

Anti-inflammatory Activity: Modulating the Immune Response

The structural resemblance of phenylacetic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) has prompted investigations into their anti-inflammatory potential. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Comparative COX Inhibition
CompoundIL-6 Production ReductionPGE2 Production InhibitionSource
Carboxyxanthone 3 ~60%Biphasic effect[5]
Carboxyxanthone 4 ~60%-[5]
Carboxyxanthone 6 -Potent and consistent[5]
Carboxyxanthone 7 ~60%-[5]
Carboxyxanthone 8 ~60%-[5]

Note: Data represents the effect on lipopolysaccharide (LPS)-stimulated macrophages.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of these compounds is influenced by the presence and position of carboxylic acid groups on a lipophilic aromatic scaffold, a key pharmacophoric feature of many NSAIDs.[5] Molecular docking studies suggest that these compounds can bind to the active site of COX-2, providing a rationale for their inhibitory effects on prostaglandin E2 (PGE2) production.[5]

Experimental Methodologies: A Guide to Biological Evaluation

The biological activities described in this guide were determined using a variety of established in vitro assays. Understanding these methodologies is crucial for interpreting the data and for designing future experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow:

MTT_Assay A Cell Seeding (96-well plate) B Compound Treatment (Varying concentrations) A->B C Incubation (e.g., 48-72 hours) B->C D Addition of MTT Reagent C->D E Incubation (Formation of formazan crystals) D->E F Solubilization of Formazan (e.g., with DMSO) E->F G Absorbance Measurement (Spectrophotometer) F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate to allow viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the absorbance values against the compound concentrations to generate a dose-response curve and calculate the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication by a test compound.

Workflow:

Plaque_Reduction_Assay A Cell Monolayer Preparation B Viral Infection A->B C Compound Treatment (at various concentrations) B->C D Incubation (Overlay with semi-solid medium) C->D E Plaque Formation D->E F Cell Staining (e.g., Crystal Violet) E->F G Plaque Counting F->G H Data Analysis (IC50 determination) G->H

Caption: Workflow of the plaque reduction assay for antiviral testing.

Protocol:

  • Cell Monolayer: Grow a confluent monolayer of host cells in multi-well plates.

  • Virus Inoculation: Infect the cell monolayers with a known amount of virus.

  • Compound Addition: After a viral adsorption period, remove the inoculum and add a semi-solid overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction at each compound concentration compared to the untreated control and determine the IC50 value.

Future Directions and Conclusion

The analogs of this compound represent a promising and versatile class of compounds with demonstrated potential in anticancer, antiviral, and anti-inflammatory applications. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the biological activity of this scaffold. Future research should focus on synthesizing and evaluating novel analogs with improved potency, selectivity, and pharmacokinetic profiles. A more systematic and comparative evaluation of a broad range of analogs against a standardized panel of biological targets would be invaluable for a deeper understanding of their therapeutic potential. The continued exploration of this chemical space holds significant promise for the development of new and effective therapeutic agents.

References

A Comparative Guide to Identifying and Evaluating Structural Analogs of (5-Chloro-2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Analog Development

(5-Chloro-2-methoxyphenyl)acetic acid is a substituted phenylacetic acid derivative, a chemical scaffold of significant interest in medicinal chemistry.[1][2] Phenylacetic acids are core components of many non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, which function by inhibiting cyclooxygenase (COX) enzymes.[3][4][5] The exploration of structural analogs of this parent compound is driven by the goal of optimizing its pharmacological profile. Key objectives include enhancing potency and selectivity for specific biological targets, improving pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and reducing off-target effects or toxicity.[6] This guide provides a framework for the rational design, synthesis, and comparative evaluation of novel analogs, grounded in established principles of medicinal chemistry and supported by robust experimental protocols.

Strategic Approaches to Analog Design

The design of effective structural analogs is a systematic process that leverages the principles of bioisosterism and structure-activity relationship (SAR) studies.[7][8] The goal is to make targeted modifications to the parent structure to probe interactions with its biological target and improve its drug-like properties.

Bioisosteric Replacement: A Cornerstone of Lead Optimization

Bioisosterism involves substituting an atom or a group of atoms with another that possesses similar physical or chemical properties, with the aim of creating a new molecule with similar or improved biological activity.[6][9][10] For this compound, several key positions are amenable to this strategy:

  • The Chloro Group (C5): As a halogen, chlorine can be replaced with other halogens like fluorine or bromine to modulate lipophilicity and electronic effects.[3][4] Fluorine, for instance, can enhance metabolic stability and binding affinity.[8][9]

  • The Methoxy Group (C2): The methoxy group can be replaced with other small, hydrogen-bond-accepting groups such as hydroxyl, amino, or thiol groups.[7] These changes can significantly alter the compound's solubility and interaction with target proteins.

  • The Carboxylic Acid Moiety: The carboxylic acid group is often associated with poor pharmacokinetic properties.[10] Bioisosteric replacements like tetrazoles, acyl sulfonamides, or hydroxamic acids can maintain the necessary acidic character for target binding while improving membrane permeability and metabolic stability.[8][10]

Structure-Activity Relationship (SAR) Guided Modifications

SAR studies are crucial for understanding how specific structural features influence biological activity.[3][11] By synthesizing a series of related compounds and evaluating their performance in biological assays, researchers can build a model of the pharmacophore—the essential features required for activity. Key modifications to explore include:

  • Positional Isomerism: Moving the chloro and methoxy groups to different positions on the phenyl ring can reveal critical information about the spatial requirements of the binding pocket.

  • Alkyl Chain Homologation: The length and branching of the acetic acid side chain can be altered to probe for additional hydrophobic interactions within the target's active site.

  • Ring System Variation: The central phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore different electronic distributions and potential new binding interactions.

Workflow for Analog Identification and Evaluation

A systematic workflow ensures a logical progression from analog design to lead candidate selection. This process is iterative, with findings from each stage informing the next round of design and synthesis.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Profiling A 1. In Silico Design (Bioisosterism, SAR) B 2. Chemical Synthesis of Designed Analogs A->B Prioritize Tractable Routes C 3. Primary Screening (Target Binding/Enzyme Inhibition) B->C Purified Compounds D 4. Secondary Screening (Cell-based Assays, Potency - IC50) C->D Identify Hits E 5. In Vivo Efficacy Models (e.g., Paw Edema Assay) D->E Prioritize Potent Analogs F 6. ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) E->F Confirm In Vivo Activity F->A Iterate Design Based on Data G Lead Candidate F->G

Caption: Iterative workflow for the design, synthesis, and evaluation of novel structural analogs.

Comparative Analysis of Hypothetical Analogs

To illustrate the SAR process, the table below presents hypothetical data for a series of analogs of this compound, evaluated for their ability to inhibit the COX-2 enzyme, a common target for anti-inflammatory drugs.

Compound IDR1 (Position 5)R2 (Position 2)R3 (Side Chain)COX-2 Inhibition IC50 (µM)
Parent ClOCH₃CH₂COOH15.2
Analog 1 F OCH₃CH₂COOH12.5
Analog 2 Br OCH₃CH₂COOH18.9
Analog 3 ClOH CH₂COOH25.1
Analog 4 ClOCH₃CH₂CONH₂ > 100
Analog 5 ClOCH₃CH₂-Tetrazole 14.8
Interpretation of SAR Data:
  • Halogen Substitution (R1): Replacing chlorine with fluorine (Analog 1) resulted in a modest increase in potency, suggesting that a smaller, more electronegative group is tolerated or slightly preferred at this position. The larger bromine atom (Analog 2) led to decreased activity.

  • Methoxy Demethylation (R2): Converting the methoxy group to a hydroxyl group (Analog 3) significantly reduced potency. This indicates that the methyl group may be involved in a critical hydrophobic interaction or that the hydrogen-bonding character of the hydroxyl is detrimental to binding.

  • Carboxylic Acid Bioisosteres (R3): Amidation of the carboxylic acid (Analog 4) completely abolished activity, highlighting the necessity of an acidic moiety for target engagement. The tetrazole ring (Analog 5), a well-known carboxylic acid bioisostere, restored activity to a level comparable to the parent compound, demonstrating its viability as a replacement group to potentially improve pharmacokinetic properties.[8]

Experimental Protocols for Analog Evaluation

The trustworthiness of a comparative guide rests on detailed, reproducible methodologies. The following protocols provide a self-validating system for synthesizing and testing novel analogs.

Protocol 1: General Synthesis of Phenylacetic Acid Analogs

This protocol describes a general route for synthesizing phenylacetic acid derivatives from the corresponding benzyl cyanide, a common synthetic intermediate.[12]

Objective: To synthesize a target phenylacetic acid analog via hydrolysis of the corresponding benzyl nitrile.

Materials:

  • Substituted methoxybenzyl cyanide (1.0 eq)

  • Sulfuric acid (30-70% aqueous solution)

  • Sodium hydroxide solution (10% w/v)

  • Hydrochloric acid (concentrated)

  • Activated carbon

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and magnetic stirrer in a fume hood.

  • Reaction: Charge the flask with a pre-prepared 30-70% solution of sulfuric acid. Heat the solution to 90-150°C.

  • Addition: Slowly and continuously add the substituted methoxybenzyl cyanide (1.0 eq) to the heated sulfuric acid solution.

  • Reflux: Maintain the reaction mixture at reflux. Monitor the reaction progress by TLC or LC-MS until the starting nitrile is consumed (typically <1% remaining).

  • Work-up: Allow the reaction to cool slightly. Carefully separate the lower acidic aqueous layer.

  • Neutralization: Transfer the upper organic layer (containing the crude product) to a new flask. Neutralize to a pH of 7.5-10 with 10% sodium hydroxide solution.

  • Decolorization: Heat the neutralized solution to 50-90°C and add a small amount of activated carbon. Stir for 15-30 minutes.

  • Filtration: Filter the hot solution to remove the activated carbon.

  • Precipitation: Cool the filtrate and acidify to pH 1-4 with concentrated hydrochloric acid while stirring. The phenylacetic acid product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water (1-3 times), and dry under vacuum to yield the final product.

Protocol 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used model to assess the acute anti-inflammatory activity of NSAID-like compounds.[13][14][15]

Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rat model.

Materials:

  • Male Wistar rats (160-180 g)

  • Test compounds and reference drug (e.g., Ibuprofen, Diclofenac)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose solution)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plebysmometer

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimatize animals for at least 48 hours before the experiment with free access to food and water.

  • Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Reference Drug, and Test Compound(s).

  • Dosing: Administer the test compounds, reference drug, or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined dose (e.g., 0.15 mmol/kg).

  • Baseline Measurement: After 30-60 minutes, measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Post-Induction Measurements: Measure the paw volume again at specific time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) (Vₜ).

  • Calculation:

    • Calculate the edema volume at each time point: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

  • Analysis: Analyze the data for statistical significance using an appropriate test (e.g., Student's t-test or ANOVA).[13] A significant reduction in paw edema compared to the control group indicates anti-inflammatory activity.

Conclusion and Future Directions

This guide outlines a systematic approach to the identification and evaluation of structural analogs of this compound. By combining rational design principles like bioisosterism with robust SAR analysis and validated experimental protocols, researchers can efficiently navigate the lead optimization process. The hypothetical data presented underscores the importance of multi-parameter optimization, where improvements in potency must be balanced with favorable ADME and toxicity profiles. Future efforts should focus on synthesizing analogs that combine the most promising features identified in initial screens—for example, a compound featuring both a 5-fluoro substituent and a tetrazole side chain—to progress towards a viable clinical candidate.

References

spectroscopic comparison of different methoxyphenylacetic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry, process development, and quality control, the unambiguous identification of isomeric starting materials and intermediates is a cornerstone of reliable and reproducible science. Methoxyphenylacetic acid, a key building block in the synthesis of numerous pharmaceuticals, exists as three distinct positional isomers: 2-methoxyphenylacetic acid, 3-methoxyphenylacetic acid, and 4-methoxyphenylacetic acid. While possessing the same molecular formula and weight, their distinct chemical and physical properties, arising from the varied placement of the methoxy group on the phenyl ring, necessitate precise analytical differentiation.

This guide provides a comprehensive spectroscopic comparison of these three isomers, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. By delving into the nuances of their spectral data, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these critical compounds.

The Structural Isomers

The fundamental difference between the three isomers lies in the position of the methoxy (-OCH₃) group on the phenyl ring relative to the acetic acid moiety. This seemingly subtle variation induces significant changes in electron density distribution and steric environment, which are directly reflected in their spectroscopic signatures.

isomers cluster_2 2-Methoxyphenylacetic Acid cluster_3 3-Methoxyphenylacetic Acid cluster_4 4-Methoxyphenylacetic Acid node_2 node_2 node_3 node_3 node_4 node_4

Caption: Chemical structures of the three methoxyphenylacetic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. Both ¹H and ¹³C NMR provide a wealth of information based on the chemical environment of each nucleus.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly diagnostic. The substitution pattern on the benzene ring dictates the multiplicity and chemical shifts of the aromatic protons.

Proton 2-Methoxyphenylacetic Acid (δ, ppm) 3-Methoxyphenylacetic Acid (δ, ppm) 4-Methoxyphenylacetic Acid (δ, ppm)
-CH₂-~3.7~3.6~3.6
-OCH₃~3.8~3.8~3.8
Aromatic~6.8-7.3 (complex multiplet)~6.8-7.3 (complex multiplet)~6.8 (d, 2H), ~7.2 (d, 2H)
-COOH~10-12~10-12~10-12

Analysis:

  • 4-Methoxyphenylacetic Acid: The para-substitution results in a highly symmetrical molecule, leading to a simplified aromatic region with two distinct doublets, each integrating to two protons. This clean AA'BB' system is a hallmark of para-disubstituted benzene rings.[1][2]

  • 2-Methoxyphenylacetic Acid & 3-Methoxyphenylacetic Acid: The ortho and meta isomers exhibit more complex splitting patterns in the aromatic region due to the lower symmetry.[3][4] These result in overlapping multiplets that are less straightforward to interpret without advanced techniques like 2D NMR. However, the overall pattern for each is unique and reproducible.

The chemical shifts of the methylene (-CH₂-) and methoxy (-OCH₃) protons are less informative for distinguishing the isomers as they fall in similar regions. The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift and its position can be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a clear distinction based on the chemical shifts of the aromatic carbons. The electron-donating methoxy group strongly influences the shielding of the carbon atoms, particularly those ortho and para to it.

Carbon 2-Methoxyphenylacetic Acid (δ, ppm) 3-Methoxyphenylacetic Acid (δ, ppm) 4-Methoxyphenylacetic Acid (δ, ppm)
C=O~178~178~178
-CH₂-~36~41~40
-OCH₃~55~55~55
Aromatic C-OCH₃~157~160~159
Aromatic C-CH₂COOH~127~135~126
Other Aromatic C~110, 121, 128, 131~113, 115, 122, 130~114, 130

Analysis:

  • The chemical shift of the carbon bearing the methoxy group (C-OCH₃) is consistently downfield in all isomers.

  • A key differentiator is the chemical shift of the carbon attached to the acetic acid side chain (C-CH₂COOH). In the 3-isomer, this carbon is significantly more deshielded (~135 ppm) compared to the 2- and 4-isomers (~127 and ~126 ppm, respectively).[4][5] This is because in the meta position, the electron-donating resonance effect of the methoxy group does not extend to this carbon.

  • The number of distinct signals in the aromatic region can also be a clue. The 4-isomer, due to its symmetry, will show fewer aromatic carbon signals than the 2- and 3-isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While all three isomers share the same functional groups, the position of the methoxy group can subtly influence the vibrational frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Observations
O-HStretching (in COOH)2500-3300 (broad)A very broad band characteristic of the hydrogen-bonded carboxylic acid dimer.
C-HAromatic Stretching3000-3100Present in all three isomers.
C=OCarbonyl Stretching1680-1720The exact position can be influenced by electronic effects. Conjugation with the ring can slightly lower the frequency.
C-OEther Stretching1230-1270 (asymmetric), 1020-1050 (symmetric)The position of these bands can be a subtle indicator of the substitution pattern.
C-HOut-of-plane bending750-880The pattern of these bands in the fingerprint region can be diagnostic of the substitution pattern on the benzene ring.

Analysis:

The most significant and easily identifiable peaks are the broad O-H stretch of the carboxylic acid and the sharp, intense C=O stretch.[6][7] While the exact positions of these peaks may not be sufficient for unambiguous identification on their own, they serve as a rapid confirmation of the compound class. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to each isomer and can be used for definitive identification when compared against a reference spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation analysis. For all three isomers, the molecular ion peak (M⁺) will be observed at an m/z of 166.

Expected Fragmentation:

A common fragmentation pathway for phenylacetic acids is the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid moiety (-CH₂COOH, 59 Da). The primary fragment observed for methoxyphenylacetic acids is often the methoxybenzyl cation.

  • Loss of -COOH: [M - COOH]⁺ = 166 - 45 = 121 m/z

  • Loss of H₂O (from carboxylic acid): [M - H₂O]⁺ = 166 - 18 = 148 m/z

Analysis:

The base peak in the mass spectrum of all three isomers is typically the methoxytropylium ion at m/z 121 .[1][3][8] This is formed by the cleavage of the C-C bond between the methylene group and the carbonyl group, followed by rearrangement.

fragmentation parent Methoxyphenylacetic Acid (m/z 166) fragment Methoxytropylium Ion (m/z 121) parent->fragment - COOH

Caption: A simplified fragmentation pathway for methoxyphenylacetic acid.

While the major fragments are the same, the relative intensities of the fragment ions can sometimes vary between the isomers, although this is often dependent on the ionization method and energy. Therefore, while MS confirms the molecular weight and the presence of the methoxyphenylacetyl structure, it is less reliable for distinguishing the isomers compared to NMR.

UV-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The benzene ring is the primary chromophore, and its absorption is influenced by the attached functional groups.

Isomer Expected λmax (nm) Rationale
2-Methoxyphenylacetic Acid~275The methoxy and acetic acid groups can cause steric hindrance, potentially affecting the planarity and conjugation.
3-Methoxyphenylacetic Acid~275The methoxy group is meta to the acetic acid group, and its electronic influence on the chromophore is primarily inductive.
4-Methoxyphenylacetic Acid~280The methoxy group is para to the acetic acid group, allowing for extended conjugation which typically results in a slight red shift (longer wavelength) of the absorption maximum.

Analysis:

The UV-Vis spectra of all three isomers are expected to show a primary absorption band (the B-band) around 270-280 nm.[9] The para isomer is predicted to have a slightly higher λmax due to the extended conjugation between the electron-donating methoxy group and the phenyl ring. The differences in λmax are generally small, making UV-Vis spectroscopy a less definitive technique for isomer differentiation compared to NMR. However, it can be a useful tool for quantitative analysis once the identity of the isomer has been confirmed.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of methoxyphenylacetic acid isomers. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the methoxyphenylacetic acid isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of ~16 ppm, centered at ~6 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of ~240 ppm, centered at ~120 ppm.

    • Use a longer relaxation delay (e.g., 2 seconds) to ensure quantitative signals for all carbons.

    • A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Employ a temperature program to separate the analyte from any impurities (e.g., start at 100 °C, ramp to 250 °C).

  • MS Detection:

    • Use electron ionization (EI) at 70 eV.

    • Scan a mass range of m/z 40-300.

    • The mass spectrum corresponding to the GC peak of the analyte is recorded.

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation prep Dissolve Isomer in Appropriate Solvent nmr NMR (¹H and ¹³C) prep->nmr ir IR (ATR) prep->ir ms MS (GC-MS) prep->ms uv UV-Vis prep->uv interp Compare Spectra to Reference Data and Theoretical Principles nmr->interp ir->interp ms->interp uv->interp

Caption: A general experimental workflow for spectroscopic analysis.

Conclusion

The three isomers of methoxyphenylacetic acid can be effectively distinguished using a combination of standard spectroscopic techniques.

  • ¹H and ¹³C NMR are the most definitive methods, with the aromatic region of the ¹H spectrum and the chemical shifts of the aromatic carbons in the ¹³C spectrum providing unambiguous identification.

  • IR spectroscopy is useful for confirming the presence of the carboxylic acid and ether functional groups and can be used for isomer identification through fingerprint region analysis with reference spectra.

  • Mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns, but is less reliable for differentiating the isomers.

  • UV-Vis spectroscopy offers the least resolving power for this specific application, with only subtle differences in λmax expected.

By understanding the principles behind how the isomeric structures influence the spectroscopic output, researchers can confidently identify and utilize the correct methoxyphenylacetic acid isomer in their work, ensuring the integrity and success of their research and development endeavors.

References

A Comparative Guide to Halogenated vs. Non-Halogenated Phenylacetic Acids for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylacetic acid (PAA) is a deceptively simple molecule, comprising a phenyl ring attached to a carboxylic acid via a methylene bridge.[1][2][3] In its non-halogenated form, it is a compound of broad significance, acting as a plant auxin, a human metabolic byproduct of phenylalanine, and a precursor in the synthesis of penicillin G.[1][2][4] However, for researchers, scientists, and drug development professionals, the true potential of the PAA scaffold is unlocked through synthetic modification. Among the most powerful tools in the medicinal chemist's arsenal is halogenation.

This guide provides a comparative study of halogenated versus non-halogenated phenylacetic acids. We will move beyond a simple list of properties to explore the fundamental causality behind the observed differences. By understanding why adding a halogen atom dramatically alters a molecule's behavior—from its acidity and lipophilicity to its metabolic fate and pharmacological activity—we can more effectively design and develop novel therapeutics. The protocols and data presented herein are designed to be self-validating, reflecting robust, field-proven methodologies.

PART 1: The Physicochemical Impact of Halogenation

The introduction of a halogen atom (F, Cl, Br, I) to the phenyl ring of PAA instigates profound changes in its electronic and steric properties. These changes have predictable and measurable consequences on its acidity, lipophilicity, and solubility, which are the primary determinants of a drug's pharmacokinetic and pharmacodynamic profile.

Acidity (pKa)

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Non-halogenated phenylacetic acid has a pKa of approximately 4.31.[2][5] Halogens are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I effect). When a halogen is placed on the phenyl ring, it pulls electron density away from the ring and, by extension, from the carboxylate group. This delocalization and withdrawal of electron density stabilize the negative charge on the carboxylate anion, making the corresponding acid stronger (i.e., having a lower pKa).

Causality Behind the Choice: We compare pKa values because this parameter dictates the ionization state of a molecule at physiological pH (≈7.4). A lower pKa means a greater proportion of the drug will exist in its ionized (anionic) form, which directly impacts its solubility, membrane permeability, and ability to interact with protein binding sites.

Caption: Inductive effect of a halogen on phenylacetate anion stability.

Table 1: Comparative Physicochemical Properties

CompoundMolecular FormulapKaLogP
Phenylacetic AcidC₈H₈O₂4.31[2][5]1.41[5]
4-Chlorophenylacetic AcidC₈H₇ClO₂~4.19~2.16
2,4-Dichlorophenylacetic AcidC₈H₆Cl₂O₂~3.97~2.81

(Note: pKa and LogP values for halogenated derivatives are estimated based on established substituent effects and may vary slightly based on experimental conditions.)

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical parameter in drug design. While halogens are electronegative, they increase a molecule's overall lipophilicity (higher LogP).[6] This is because, with the exception of fluorine, their larger size and more diffuse electron clouds lead to greater polarizability.[7] This enhances van der Waals and London dispersion forces, which govern interactions with nonpolar lipid environments.[6][7]

Causality Behind the Choice: LogP is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Higher lipophilicity often leads to better membrane permeability and increased protein binding, but can also result in lower aqueous solubility and increased metabolic clearance.[8] Halogenation is therefore a primary strategy for modulating a drug's ability to cross biological membranes, such as the blood-brain barrier.

Solubility

The solubility of these acids is a function of both their acidity and lipophilicity.

  • Aqueous Solubility: Non-halogenated PAA is sparingly soluble in water.[1][5] Halogenation typically decreases aqueous solubility due to the significant increase in lipophilicity. While the lower pKa of halogenated analogues means they are more ionized at a given pH, the increased hydrophobicity of the unionized form often dominates, leading to overall lower solubility in water.

  • Organic Solubility: Conversely, the increased lipophilicity of halogenated PAAs makes them more soluble in organic solvents like ethanol, ether, and chloroform.[9] This is a crucial consideration during synthesis, purification, and formulation.

PART 2: Modulating Biological Activity and Metabolism

Halogenation is not merely for tuning physicochemical properties; it is a direct method for influencing biological outcomes.

Pharmacological Implications: The Case of Diclofenac

A prime example of a halogenated PAA is Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID).[10] Diclofenac is 2-((2,6-dichlorophenyl)amino)phenylacetic acid. The two chlorine atoms are critical to its high potency as a cyclooxygenase (COX) inhibitor. They lock the conformation of the molecule, forcing the two phenyl rings into a non-planar orientation that is optimal for binding to the active site of the COX enzymes.

In contrast, non-halogenated PAA has much weaker and less specific biological effects, such as antimicrobial properties and its role as a plant hormone.[1][2] This stark difference highlights how halogenation can transform a simple endogenous molecule into a highly specific and potent therapeutic agent.

Metabolic Stability

The metabolism of phenylacetic acid in humans primarily involves conjugation with glutamine to form phenylacetylglutamine, which is then excreted.[11] Aromatic rings are also susceptible to oxidation (hydroxylation) by cytochrome P450 enzymes.

Halogenation can significantly alter this metabolic profile. By placing a halogen, such as chlorine, on the phenyl ring, we can block a potential site of hydroxylation. This "metabolic blocking" can slow down the rate of clearance and increase the drug's biological half-life, a common and effective strategy in drug design.

PART 3: Key Experimental Protocols for Characterization

To empirically determine the properties discussed, the following robust and self-validating protocols are employed.

Protocol: Potentiometric Titration for pKa Determination

This method determines the pKa by measuring the pH of a solution of the acid as it is neutralized with a strong base.

  • Preparation: Accurately weigh ~50 mg of the phenylacetic acid derivative and dissolve it in 50 mL of a 50:50 ethanol/water mixture.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH meter with a glass electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH after each addition of NaOH.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Causality Behind the Choice: Potentiometric titration is a gold-standard, thermodynamically-based method. It provides a direct measure of acid strength without relying on secondary properties like UV absorbance, making it highly reliable and universally applicable to these compounds.

Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of a compound between n-octanol and water.

  • Preparation: Prepare a stock solution of the test compound in n-octanol. The n-octanol and water phases should be mutually saturated before the experiment by mixing them overnight and then separating.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of water in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 30 minutes to allow the compound to partition between the two phases. Let the layers separate completely.

  • Quantification: Carefully separate the aqueous and octanolic layers. Determine the concentration of the compound in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).

Causality Behind the Choice: The shake-flask method is the most fundamental and widely accepted technique for LogP determination. It provides a direct, empirical value that serves as the benchmark against which computational and chromatographic methods are validated.

Protocol: In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo clearance.

  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.4). Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 M solution of the NADPH cofactor.

  • Incubation: In a microcentrifuge tube, combine the buffer, HLM (e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.

G Metabolic Stability Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Buffer & Cofactors incubate 1. Incubate: HLM + Compound @ 37°C prep_buffer->incubate prep_hlm Thaw Liver Microsomes (HLM) prep_hlm->incubate prep_compound Prepare Test Compound Stock prep_compound->incubate start_rxn 2. Initiate Reaction: Add NADPH incubate->start_rxn quench 3. Quench Reaction at Time Points (0-60 min) with Acetonitrile start_rxn->quench centrifuge 4. Centrifuge to Pellet Protein quench->centrifuge lcms 5. Analyze Supernatant by LC-MS/MS centrifuge->lcms calc 6. Calculate Half-Life (t½) lcms->calc

Caption: A generalized experimental workflow for an in vitro metabolic stability assay.

Conclusion

Halogenation is a powerful and predictable tool in the optimization of the phenylacetic acid scaffold. By introducing halogens, medicinal chemists can systematically tune the molecule's physicochemical properties to enhance its drug-like characteristics. The electron-withdrawing nature of halogens increases acidity, while their size and polarizability increase lipophilicity. These modifications directly impact biological activity, transforming a simple metabolite into a potent therapeutic like Diclofenac, and can be used to block metabolic pathways, thereby increasing a drug's half-life. The experimental protocols provided offer robust methods for quantifying these critical parameters, enabling data-driven decisions in the drug development pipeline. Understanding the comparative effects of halogenation is therefore essential for any scientist working to translate the potential of the phenylacetic acid core structure into new and effective medicines.

References

A Researcher's Guide to Navigating Off-Target Effects: Investigating the Cross-Reactivity of (5-Chloro-2-methoxyphenyl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most significant hurdles is characterizing and mitigating off-target interactions. A compound that potently engages its intended target but also interacts with numerous other biomolecules can lead to unforeseen toxicity, diminished efficacy, and ultimately, costly late-stage failures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the cross-reactivity of (5-Chloro-2-methoxyphenyl)acetic acid derivatives. This chemical scaffold serves as a crucial intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), making a thorough understanding of its potential biological interactions paramount.[1][2]

Our approach is not a rigid checklist but a logical, tiered strategy designed to build a comprehensive selectivity profile. We will explore the causality behind experimental choices, provide detailed, validated protocols, and present a clear methodology for data interpretation, empowering you to make data-driven decisions in your drug development program.

Part 1: Defining the Target Landscape

Before any practical screening begins, the foundational step is to define the intended primary target of your derivative. The biological identity of this target dictates the entire cross-reactivity strategy. The this compound scaffold and its broader phenoxyacetic acid relatives are known to be present in molecules with diverse pharmacological activities, including:

  • Anti-inflammatory agents: Notably as selective COX-2 inhibitors.[3]

  • Antidiabetic agents: Acting as agonists for the free fatty acid receptor 1 (FFA1/GPR40).[4][5]

  • Antimicrobials and Antivirals: Showing activity against various bacterial strains and even HIV reverse transcriptase.[6][7]

Therefore, your investigation must be contextual. If your derivative is designed as a COX-2 inhibitor, the primary off-target of concern is COX-1, and determining the selectivity index between these two is critical. However, a comprehensive screen should also include other targets implicated for this scaffold, such as GPCRs like FFA1, to preemptively identify potential liabilities.

Part 2: A Tiered Strategy for Efficient Cross-Reactivity Profiling

A phased approach is the most resource-efficient method for assessing selectivity. This strategy begins with broad, high-throughput screening to cast a wide net, followed by more focused secondary and tertiary assays to confirm and characterize any initial "hits."

Caption: A tiered workflow for systematic cross-reactivity investigation.

Part 3: Core Experimental Methodologies

Here, we detail key protocols that form the backbone of a robust cross-reactivity study. The choice of assay depends on the target class identified in the screening phase.

Protocol 1: Biochemical Assay - COX-1/COX-2 Inhibition

This protocol is essential for any derivative intended as an anti-inflammatory agent. It directly measures the inhibition of the target enzymes.

Principle: This assay measures the peroxidase activity of cyclooxygenase (COX). The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., TMB) by PGG2, which is produced from arachidonic acid by the cyclooxygenase activity. Inhibition of COX reduces the amount of PGG2 available, thus decreasing the rate of color development.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the chromogenic substrate solution. Reconstitute purified human COX-1 and COX-2 enzymes according to the supplier's instructions.

  • Compound Plating: In a 96-well plate, add 1 µL of your this compound derivatives serially diluted in DMSO. Include wells for a positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1) and a vehicle control (DMSO only).

  • Enzyme Addition: Add 150 µL of assay buffer to all wells. Add 10 µL of diluted enzyme (COX-1 or COX-2) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid (substrate) to all wells.

  • Signal Detection: Immediately following substrate addition, add 10 µL of the chromogenic substrate. Read the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) every minute for 10-20 minutes using a plate reader.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Determine the percent inhibition relative to the DMSO control and plot against compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Biophysical Assay - Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology used to measure real-time biomolecular interactions. It provides not only the binding affinity (K D ) but also the kinetic rate constants for association (k a ) and dissociation (k d ), offering deeper mechanistic insight than simple inhibition assays.[8][9]

Principle: A protein target is immobilized on a sensor chip. A solution containing the small molecule (analyte) flows over the surface. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram.

Step-by-Step Methodology:

  • Target Immobilization: Covalently immobilize the purified off-target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low immobilization density to avoid mass transport limitations. A reference flow cell should be prepared (activated and blocked without protein) to subtract bulk refractive index changes.

  • Analyte Preparation: Prepare a series of dilutions of your derivative in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a buffer-only (blank) injection for double-referencing.

  • Binding Analysis: Inject the compound dilutions over the target and reference surfaces, starting with the lowest concentration. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).

  • Surface Regeneration: If the compound does not fully dissociate, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove any remaining bound analyte before the next injection. This step must be optimized to ensure it does not denature the immobilized protein.

  • Data Analysis: After subtracting the reference channel and blank injection data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics). This will yield the k a , k d , and K D values.

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, comparative format. The primary metric for selectivity is the Selectivity Index (SI) , calculated by comparing the potency at the off-target to the primary target.

Selectivity Index (SI) = IC50 (Off-Target) / IC50 (Primary Target)

A higher SI value indicates greater selectivity for the primary target. A commonly accepted threshold for a concerning off-target interaction is an SI of <100, though this is highly dependent on the specific targets and therapeutic context.

Comparative Selectivity Profile
Compound IDPrimary Target IC50 (nM) [COX-2]Off-Target 1 IC50 (nM) [COX-1]SI (COX-1/COX-2)Off-Target 2 K D (nM) [FFA1]SI (FFA1/COX-2)
Derivative X-01152,500167>10,000>667
Derivative X-0225750308,500340
Derivative X-038>10,000>1,250>10,000>1,250
Reference Drug505,000100>10,000>200

From this hypothetical data, Derivative X-03 emerges as the most promising candidate due to its high potency at the primary target and exceptional selectivity over the tested off-targets. Derivative X-02 , despite its reasonable potency, shows a poor selectivity index against COX-1, raising potential concerns for gastrointestinal side effects typical of non-selective NSAIDs.

Conclusion

A rigorous and systematic investigation of cross-reactivity is not an optional exercise; it is a cornerstone of building a robust safety and efficacy profile for any new chemical entity. By adopting a tiered approach—beginning with broad screening and progressing to detailed mechanistic and biophysical characterization—researchers can efficiently identify and understand potential off-target liabilities of this compound derivatives. This data-driven strategy de-risks clinical development and provides invaluable insights that can guide medicinal chemistry efforts to engineer molecules with superior selectivity and a higher probability of therapeutic success.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (5-Chloro-2-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (5-Chloro-2-methoxyphenyl)acetic acid. As a chlorinated aromatic carboxylic acid used in complex organic synthesis, its handling and disposal require a meticulous approach grounded in both regulatory compliance and a deep understanding of its chemical properties. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.

Hazard Assessment and Chemical Profile

This compound belongs to the chemical class of halogenated carboxylic acids. Analysis of related compounds—such as 2-Methoxyphenylacetic acid, 4-Chloro-2-fluoro-3-methoxyphenylacetic acid, and Chloroacetic acid—provides a reliable basis for assessing its risks.[1][2] The primary hazards are associated with its acidic nature and the presence of the organochlorine group.

Table 1: Inferred Hazard Profile for this compound

Hazard ClassificationAnticipated EffectRationale & Representative Sources
Skin Corrosion/Irritation Causes skin irritation, potentially severe.Based on analogues like 2-Methoxyphenylacetic acid and 4-Chloro-2-fluoro-3-methoxyphenylacetic acid.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Carboxylic acids are generally irritating to the eyes; this is a consistent warning for all analogues.[1]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust.[1][3]A common hazard for powdered organic acids.[1][3]
Hazardous Waste Classification Halogenated Organic WasteThe presence of a chlorine atom classifies it as a halogenated organic compound, which has specific disposal requirements.[4][5]

The Regulatory Framework: EPA and OSHA Compliance

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7]

  • EPA (RCRA): This framework mandates the "cradle-to-grave" management of hazardous waste.[6] For laboratories, this means that this compound must be classified as a hazardous waste from the moment it is designated for disposal.[8] Because it is a chlorinated organic compound, it falls into the category of halogenated organic waste .[4][9] This classification is critical because halogenated and non-halogenated waste streams must be segregated.[4]

  • OSHA: OSHA's regulations ensure worker safety.[7] This includes the Hazard Communication Standard (29 CFR 1910.1200), which requires proper labeling and access to safety data, and standards for Personal Protective Equipment (PPE) (29 CFR 1910 Subpart I).[10][11]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that this compound is handled and disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure all required PPE is in use to prevent skin and eye contact.[10]

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA regulations (29 CFR 1910.133).[11]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron may be advisable.

Step 2: Waste Segregation at the Point of Generation

This is the most critical step in the disposal process. The decision to classify this compound as halogenated waste dictates its entire disposal pathway. Improper segregation can lead to dangerous chemical reactions, regulatory fines, and significantly increased disposal costs.[4]

The workflow below illustrates this crucial decision-making process.

G start Begin Waste Disposal for This compound check_halogen Does the compound contain a halogen (F, Cl, Br, I)? start->check_halogen yes_path YES (Contains Chlorine) check_halogen->yes_path  Yes no_path NO check_halogen->no_path  No halogen_container Place in a designated 'HALOGENATED ORGANIC WASTE' container. yes_path->halogen_container non_halogen_container Place in a designated 'NON-HALOGENATED ORGANIC WASTE' container. no_path->non_halogen_container labeling Proceed to Containerization & Labeling Protocol halogen_container->labeling non_halogen_container->labeling

Caption: Waste Segregation Decision Workflow.

Step 3: Proper Containerization

The choice of waste container is vital to prevent leaks and reactions.

  • Use a Compatible Container: The container must be chemically compatible with the waste. For acidic compounds, plastic containers (e.g., high-density polyethylene) are preferred over metal ones.[8][12]

  • Ensure Good Condition: The container must be free from damage and have a secure, leak-proof screw cap.[6]

  • Do Not Overfill: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[12]

  • Keep Containers Closed: Except when adding waste, all hazardous waste containers must be kept tightly closed.[4][8]

Step 4: Accurate and Compliant Labeling

Proper labeling is a key EPA requirement.[8] Your institution's Environmental Health and Safety (EHS) department will provide specific tags.

  • Identify as Hazardous Waste: The words "Hazardous Waste" must be clearly visible.[4]

  • List Full Chemical Contents: Write out the full chemical name: "this compound". Do not use abbreviations or formulas.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][13]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[8]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to catch any potential leaks.[6]

  • Segregation within SAA: Store the halogenated waste container away from incompatible materials, particularly strong bases and oxidizers.[3][7]

Step 6: Arrange for Final Disposal

Laboratory personnel do not perform the final disposal. This is the responsibility of your institution's EHS department or a licensed hazardous waste contractor.

  • Request a Pickup: Follow your institution's specific procedure to request a waste pickup from EHS.

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[1][4] This is illegal and environmentally harmful.

  • Maintain Records: Keep a log of the waste generated and disposed of, in accordance with your laboratory's management plan.[13]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For small spills of the solid material that you are trained to handle, proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response line.

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent for organic solids. Do not use water, as this could spread contamination.

  • Clean Up: Carefully sweep up the absorbed material and place it in a sealed container.

  • Dispose of Cleanup Debris: The cleanup materials (gloves, absorbent, etc.) are now also considered hazardous waste. Place them in a sealed bag or container and label it as "Hazardous Waste: Debris contaminated with this compound." Dispose of this through EHS.

  • Decontaminate: Clean the spill area thoroughly.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and responsible disposal of this compound, upholding the highest standards of scientific integrity and workplace safety.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (5-Chloro-2-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling (5-Chloro-2-methoxyphenyl)acetic acid. The focus is on procedural, step-by-step guidance to ensure safe laboratory operations and proper disposal, building a foundation of trust through value-added technical insights beyond the product itself.

Hazard Assessment: Understanding the Risks

This compound (CAS No: 7569-62-2) is a substituted phenylacetic acid derivative used in chemical synthesis.[1][2] While a valuable research chemical, it presents several hazards that must be managed through rigorous safety protocols. The primary risks are associated with direct contact and inhalation. According to the Globally Harmonized System (GHS), its hazard classifications warrant significant precautions.

Table 1: GHS Hazard Profile for this compound

Hazard ClassificationHazard StatementGHS PictogramImplication for the Researcher
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)Accidental ingestion can lead to adverse health effects. Strict hygiene is paramount.
Skin Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)Direct contact can cause redness, itching, and inflammation.[3]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)The compound can cause significant, potentially damaging, eye irritation upon contact.[4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07 (Exclamation Mark)Inhaling the dust can irritate the nose, throat, and lungs, leading to coughing and wheezing.[3][5]

The Hierarchy of Controls: A Framework for Safety

Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety plan in the established hierarchy of controls. This framework prioritizes the most effective control measures. While PPE is the final line of defense, its effectiveness is maximized when preceded by robust engineering and administrative controls.

cluster_controls Hierarchy of Controls for Chemical Handling Eng Engineering Controls (e.g., Fume Hood, Ventilation) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin More Effective PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Less Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.

Essential Engineering & Administrative Controls

Engineering Controls: These are the primary, and most critical, line of defense designed to remove the hazard at the source.

  • Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood. This contains dust and vapors, preventing inhalation.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[6][7][8][9][10][11]

  • Emergency Stations: An accessible and routinely tested safety shower and eyewash station are mandatory in the immediate work area.[3][5][6][12]

Administrative Controls: These are the work practices and procedures that reduce the risk of exposure.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this specific chemical must be available to all personnel.

  • Training: All researchers must be trained on the specific hazards of this compound and the procedures outlined in the SOP.

  • Restricted Access: Clearly demarcate the area where the chemical is being handled and restrict access.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6][8][13] Always wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[3][4][6]

Personal Protective Equipment (PPE): Your Final Defense

PPE is required for all handling activities, even with engineering controls in place. The causality is clear: engineering controls can fail, and administrative procedures can be inadvertently bypassed. PPE provides a crucial barrier between you and the chemical.

Table 2: PPE Requirements for Handling this compound

Body AreaRequired PPESpecification & Rationale
Eyes & Face Chemical Safety Goggles with Side ShieldsRationale: Protects against dust particles and splashes from all angles. Standard safety glasses do not provide a sufficient seal. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9][10]
Face Shield (in addition to goggles)Rationale: Required when there is a significant risk of splashing, such as during the preparation of concentrated solutions or large-scale reactions.[5]
Hands Nitrile GlovesRationale: Provides a suitable barrier against incidental contact with this chemical class. Always check for tears or punctures before use. Double-gloving is recommended for extended handling.
Body Laboratory CoatRationale: A fully buttoned, long-sleeved lab coat protects skin and personal clothing from contamination.[14][15]
Respiratory NIOSH-approved RespiratorRationale: A respirator (e.g., an N95 dust mask for solids) is required if work cannot be conducted within a fume hood or if dust generation is unavoidable.[6][8][14][15] All respirator use must be part of a formal respiratory protection program compliant with OSHA 1910.134.[5]
Step-by-Step PPE Protocol
  • Preparation: Before entering the designated handling area, inspect all PPE for damage.

  • Donning Sequence:

    • Put on the laboratory coat, ensuring it is fully buttoned.

    • Don the appropriate respirator, if required by your institutional safety assessment, and perform a user seal check.

    • Put on chemical safety goggles.

    • Wash and dry hands, then don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair.

  • Doffing Sequence (to prevent self-contamination):

    • Remove the outer pair of gloves.

    • Remove the lab coat, turning it inside out as it is removed.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Operational and Disposal Plan

Safe Handling Workflow

This workflow outlines the critical steps from preparation to disposal, ensuring safety at each stage.

cluster_workflow Safe Handling Workflow for this compound A 1. Prepare Work Area (Decontaminate, Fume Hood ON) B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Weigh Chemical (Inside Fume Hood, Use Spatula) B->C D 4. Perform Experiment (Maintain Containment) C->D E 5. Decontaminate (Equipment & Work Surface) D->E F 6. Segregate Waste (Solid, Liquid, Sharps) E->F G 7. Doff PPE Correctly (Avoid Self-Contamination) F->G H 8. Final Hand Wash G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][6][9] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][6][8] Remove contact lenses if present and easy to do.[4][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][6][8] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: Evacuate the area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation.[8][10] Place the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area.

Disposal Plan
  • Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste.

  • Containers: Do not mix with other waste.[4] Leave chemicals in their original containers if possible or in a clearly labeled, sealed waste container.

  • Regulations: All disposal must be in strict accordance with local, regional, and national environmental regulations.[4] Do not discharge into drains or the environment.[4][7]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Chloro-2-methoxyphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(5-Chloro-2-methoxyphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.